molecular formula C10H6FNO3 B1306494 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid CAS No. 726206-78-6

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B1306494
CAS No.: 726206-78-6
M. Wt: 207.16 g/mol
InChI Key: CIIBOABFLAUHGQ-UHFFFAOYSA-N
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Description

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (CAS 726206-78-6) is a versatile fluorinated indole derivative that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a reactive formyl group at the 3-position and a carboxylic acid at the 2-position on the indole scaffold, making it a valuable building block for constructing more complex heterocyclic systems. Its primary research application is as a key precursor in the synthesis of novel hybrid molecules with potential biological activity. Specifically, it is used in Knoevenagel condensation reactions to create indole-based rhodanine hybrids, which have demonstrated significant promise as scaffolds with anticancer potential . These hybrid structures, such as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, have shown potent cytotoxicity against a range of human cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and leukemia (THP-1) cells . The 5-fluoro substituent on the indole ring is a critical structural feature that has been associated with enhanced cytotoxic efficacy in these compounds . The compound is characterized by its molecular formula C 10 H 6 FNO 3 and a molecular weight of 207.16 g/mol . It is supplied with a typical purity of ≥98% and should be stored under an inert atmosphere at 2-8°C . Safety Information: This compound is classified with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-fluoro-3-formyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIBOABFLAUHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and reactive aldehyde and carboxylic acid functionalities makes this scaffold highly valuable for the development of novel therapeutic agents, including kinase inhibitors and antiviral compounds. This document details the prevalent and most reliable synthetic strategy, which hinges on the directed C3-formylation of a 5-fluoroindole-2-carboxylic acid precursor via the Vilsmeier-Haack reaction. We will explore the mechanistic underpinnings of this approach, provide validated, step-by-step experimental protocols, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis and application of this important intermediate.

Introduction: The Strategic Value of the 5-Fluoroindole Scaffold

Significance in Medicinal Chemistry

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[1][2] The strategic introduction of a fluorine atom onto this scaffold profoundly influences its physicochemical and biological properties. Fluorine, being the most electronegative element, can alter a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] These modulations are often beneficial, leading to enhanced potency, improved pharmacokinetic profiles, and better bioavailability.[3][4] Consequently, fluorinated indoles are integral components in the development of treatments for a wide range of diseases, including cancer, HIV, and central nervous system disorders.[4][5][6]

Profile of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a trifunctional building block of significant synthetic utility. Its structure combines:

  • A 5-fluoroindole core , which imparts the aforementioned benefits of fluorination.

  • A C2-carboxylic acid , which can act as a handle for amide bond formation or as a directing group in electrophilic substitution reactions. It is a key feature for creating potent inhibitors, for instance, for HIV integrase.[7]

  • A C3-formyl (aldehyde) group , a versatile functional group that can participate in a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity.

This unique combination makes the title compound a critical intermediate for constructing complex, biologically active molecules.

Retrosynthetic Analysis and Strategic Overview

The most logical and field-proven strategy for synthesizing 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid involves a two-step sequence starting from a suitable precursor. The key disconnection is at the C3-formyl group, which can be installed via an electrophilic formylation reaction.

Retrosynthetic Pathway:

Retrosynthesis Target 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid Precursor 5-Fluoro-1H-indole-2-carboxylic acid Target->Precursor Vilsmeier-Haack Formylation StartingMaterial 4-Fluoroaniline Precursor->StartingMaterial Japp-Klingemann / Fischer Indole Synthesis Vilsmeier DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ SigmaComplex Iminium Adduct (Sigma Complex) VilsmeierReagent->SigmaComplex Electrophilic Attack by Indole C3 Indole 5-Fluoro-1H-indole- 2-carboxylic acid Hydrolysis Aqueous Workup (Hydrolysis) SigmaComplex->Hydrolysis Rearomatization Product Final Product: 5-Fluoro-3-formyl-1H-indole- 2-carboxylic acid Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Materials:

  • 5-Fluoro-1H-indole-2-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Water

Procedure:

  • Vilsmeier Reagent Formation & Reaction:

    • In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (10-15 eq) to 0 °C.

    • Slowly add POCl₃ (3.0-4.0 eq) dropwise to the DMF, maintaining the temperature between 0-10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

    • Add solid 5-Fluoro-1H-indole-2-carboxylic acid (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. [7]

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Very cautiously and slowly, quench the reaction by adding crushed ice, followed by a pre-cooled saturated aqueous solution of sodium acetate or sodium carbonate until the pH is neutral (~7-8). This step hydrolyzes the iminium intermediate and neutralizes excess acid.

    • A precipitate will form. Stir the slurry for 1 hour in the ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake extensively with cold water, followed by a small amount of cold diethyl ether or ethanol to remove residual DMF.

    • Dry the product under high vacuum to afford 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Expected Results:

ParameterExpected Value
Appearance Light yellow to beige solid
Yield 80-90%
Purity (by HPLC) >95%
Melting Point ~250-255 °C (with decomposition)

Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

TechniqueExpected Observations for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid
¹H NMR Signals corresponding to indole NH, aromatic protons (showing coupling to fluorine), aldehyde proton (~10 ppm), and carboxylic acid proton (>12 ppm).
¹⁹F NMR A singlet or multiplet in the characteristic region for an aryl-fluoride.
¹³C NMR Resonances for carbonyl carbons (aldehyde and carboxylic acid), and aromatic carbons (including C-F coupling).
Mass Spec (ESI-) [M-H]⁻ corresponding to a molecular weight of 208.03 g/mol for C₁₀H₅FNO₃.
IR Spectroscopy Characteristic stretches for N-H, C=O (aldehyde and acid), and C-F bonds.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Quench reactions involving POCl₃ with extreme caution.

  • Strong Acids (HCl, H₂SO₄): Corrosive. Handle with appropriate PPE.

  • Diazonium Salts: Potentially explosive, especially when dry. Synthesize and use in solution without isolation. Keep reactions at low temperatures.

Conclusion

The synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is reliably achieved through a two-stage process involving the formation of a 5-fluoroindole-2-carboxylic acid precursor followed by a high-yielding Vilsmeier-Haack formylation. This method is robust, scalable, and utilizes readily available starting materials. The resulting trifunctional product serves as a versatile platform for the synthesis of complex heterocyclic compounds, underscoring its importance in contemporary drug discovery and development programs. Careful control of reaction conditions, particularly temperature and stoichiometry, is critical for achieving optimal yield and purity.

References

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

  • ACS Publications. Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Available from: [Link]

  • chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]

  • Slideshare. Japp klingemann reaction. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Available from: [Link]

  • Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
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  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

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  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]

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  • Frontiers. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available from: [Link]

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  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • RSC Publishing. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available from: [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

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physicochemical properties of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Introduction: Strategic Importance in Medicinal Chemistry

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a synthetic organic compound built upon the indole scaffold. The indole ring system is a quintessential "privileged scaffold" in drug discovery, forming the core of numerous natural products, alkaloids, and approved pharmaceuticals.[1][2][3] Its planar, aromatic, and electron-rich nature allows it to participate in various non-covalent interactions with biological targets.[1]

The strategic incorporation of specific functional groups onto this core dramatically modulates its physicochemical and pharmacological properties:

  • 5-Fluoro Substitution: The introduction of a fluorine atom at the C-5 position is a common tactic in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity without causing major steric hindrance.[4][5] This can lead to improved pharmacokinetic profiles and enhanced biological activity.

  • Carboxylic Acid (C-2): The carboxyl group is a strong hydrogen bond donor and acceptor, often serving as a key interaction point with amino acid residues in protein active sites. It also imparts acidic properties, influencing the compound's solubility and ionization state at physiological pH.

  • Formyl Group (C-3): The aldehyde at the C-3 position, the most reactive site on the indole ring for electrophilic substitution, acts as a hydrogen bond acceptor and a potential reactive handle for further synthetic modifications or covalent interactions.[1][6]

This unique combination of functional groups makes 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid a molecule of significant interest for researchers developing novel therapeutic agents, particularly as an intermediate or a core fragment in library synthesis.[7][8] This guide provides a comprehensive overview of its core physicochemical properties and outlines the fundamental experimental protocols required for its thorough characterization.

Physicochemical Property Profile

Quantitative data for this specific molecule is not extensively published. The following table summarizes key identifiers and includes a combination of computed data and experimental values from structurally similar analogs to provide a scientifically grounded profile.

PropertyValue / Expected RangeData Source / Analog
Molecular Formula C₁₀H₆FNO₃-
Molecular Weight 207.16 g/mol -
Appearance Expected to be a crystalline solid (e.g., off-white to yellow/brown powder)Analog: 5-Fluoro-1H-indole-3-carboxylic acid[7]
Melting Point (°C) >250 °C (Decomposition may occur)Analog: 5-Fluoroindole-2-carboxylic acid (265-266 °C)[9]
pKa Predicted ~3.5-4.5 (Carboxylic Acid), ~16-17 (Indole N-H)General Indole Acids & Computational Prediction Principles[10][11]
Solubility Insoluble in water; Soluble in aqueous base (e.g., NaOH, NaHCO₃); Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General principles for organic acids[12][13]
Calculated logP 1.8 - 2.4Predicted for similar structures[14]

Experimental Characterization Protocols

Accurate characterization is paramount for any research or development program. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties of the title compound.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental and rapid indicator of a crystalline solid's purity.[15] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broadened melting range.[16][17] The capillary method using a calibrated digital apparatus (like a Mel-Temp) is the standard for accuracy and reproducibility.

Protocol Steps:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.[15]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 1-2 mm.[18]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.

  • Precise Determination: Allow the block to cool. Using a fresh capillary, heat rapidly to ~20°C below the approximate melting point found in the previous step.

  • Data Acquisition: Decrease the heating rate to 1-2°C/min. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts completely. The melting point is reported as the range T₁ - T₂.

  • Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.

Workflow Visualization:

MeltingPoint_Workflow A Prepare Dry, Powdered Sample B Load 1-2 mm into Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating (~15°C/min) to find approximate MP C->D E Cool Apparatus D->E F Precise Heating (1-2°C/min) starting 20°C below approx. MP E->F G Record T₁ (First Liquid) & T₂ (All Liquid) F->G H Report MP Range (T₁ - T₂) G->H

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Expertise & Experience: A compound's solubility dictates its suitability for biological assays, formulation strategies, and purification methods. A systematic approach using solvents of varying polarity and pH is essential. The acidic nature of the carboxylic acid group is the dominant factor in its aqueous solubility profile.

Protocol Steps:

  • Setup: Label a series of small test tubes for each solvent: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, and a relevant organic solvent (e.g., Methanol, DMSO).

  • Sample Addition: Add a small, consistent amount of the compound (~10-20 mg) to each tube.

  • Solvent Addition: Add 1 mL of the respective solvent to each tube.

  • Mixing: Agitate each tube vigorously for 30-60 seconds.[12]

  • Observation & Interpretation:

    • Soluble: The solid dissolves completely, forming a clear solution.

    • Insoluble: The solid remains undissolved.

    • Water: Expected to be insoluble due to the large aromatic core.

    • 5% HCl: Expected to be insoluble. The acidic medium will keep the carboxylic acid protonated.

    • 5% NaOH & 5% NaHCO₃: Expected to be soluble. The bases will deprotonate the carboxylic acid (pKa ~3.5-4.5) to form a highly polar and water-soluble carboxylate salt.[19] Solubility in NaHCO₃ confirms it is a strong organic acid.[12]

    • Organic Solvents: Expected to be soluble in polar organic solvents like DMSO and alcohols.

  • Validation (Acid/Base Tests):

    • To the tube containing the dissolved sample in 5% NaOH, add 6M HCl dropwise until the solution is acidic (test with pH paper). The original, insoluble compound should precipitate out, confirming the acid-base reaction.[20]

Workflow Visualization:

Solubility_Workflow cluster_0 Aqueous Solubility cluster_1 Organic Solubility A Add Compound to Water Result_Insoluble Result: Insoluble A->Result_Insoluble B Add Compound to 5% HCl B->Result_Insoluble C Add Compound to 5% NaOH Result_Soluble Result: Soluble C->Result_Soluble D Add Compound to 5% NaHCO₃ D->Result_Soluble E Add Compound to DMSO/Methanol E->Result_Soluble Start ~20 mg Compound Start->A Start->B Start->C Start->D Start->E

Caption: Systematic Solubility Testing Workflow.

Spectroscopic Identification

Expertise & Experience: Spectroscopy provides an unambiguous structural fingerprint of the molecule. A combination of NMR, FT-IR, and Mass Spectrometry is required for complete characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: (Expected in DMSO-d₆)

    • Indole N-H: A broad singlet, downfield (>11 ppm).

    • Carboxylic Acid O-H: A very broad singlet, highly downfield (>12 ppm).

    • Aldehyde C-H: A sharp singlet (~9.5-10.5 ppm).

    • Aromatic Protons: Complex multiplets in the aromatic region (7.0-8.0 ppm). The fluorine atom at C-5 will cause characteristic splitting (coupling) of adjacent protons (H-4 and H-6), which is a key diagnostic feature.[21]

  • ¹³C NMR: (Expected in DMSO-d₆)

    • Carboxylic Carbonyl: ~160-170 ppm.

    • Aldehyde Carbonyl: ~185-195 ppm.

    • Aromatic Carbons: Multiple signals between 100-140 ppm. The carbon directly bonded to fluorine (C-5) will show a large one-bond coupling constant (¹Jcf), and adjacent carbons will show smaller two- and three-bond couplings.

  • ¹⁹F NMR:

    • A single resonance, providing definitive proof of the fluorine's presence and electronic environment. This technique is highly sensitive and provides a clean spectrum, as ¹⁹F is naturally 100% abundant.[22]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups based on their vibrational frequencies.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • N-H Stretch (Indole): A moderate, sharp peak around 3300-3400 cm⁻¹.[23]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1670-1700 cm⁻¹, often distinguishable from the acid carbonyl.

  • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1000-1250 cm⁻¹ region.

C. Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

  • Method: Electrospray Ionization (ESI) is typically used for polar, non-volatile molecules like this.

  • Expected M/Z: In negative ion mode, the most prominent peak will be the deprotonated molecule [M-H]⁻ at m/z 206.15. In positive ion mode, [M+H]⁺ at m/z 208.17 or [M+Na]⁺ at m/z 230.15 may be observed.

  • High-Resolution MS (HRMS): This technique can confirm the molecular formula to within a few parts per million by providing a highly accurate mass measurement (e.g., C₁₀H₆FNO₃, calculated exact mass: 207.0332).

  • Isotopic Pattern: Fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic M+2 peak like chlorine or bromine.[24][25]

Conclusion

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a strategically designed molecule with significant potential in chemical and pharmaceutical research. While comprehensive published data on this exact compound is limited, its physicochemical properties can be reliably predicted based on its constituent functional groups and data from close structural analogs. The experimental protocols detailed in this guide—covering melting point, solubility, and multi-technique spectroscopy—provide a robust, self-validating framework for researchers to thoroughly characterize this compound. This essential data is the foundation for its successful application in drug discovery, process development, and materials science.

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An In-depth Technical Guide on the Putative Mechanism of Action of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A guide for researchers, scientists, and drug development professionals on the core biological activities of indole-2-carboxylic acid derivatives and the projected mechanism of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic functionalization of the indole ring system allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, yet under-investigated derivative, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid . While direct studies on the mechanism of action of this particular compound are not extensively available in the current literature, by examining the activities of structurally related indole-2-carboxylic acid derivatives, we can infer a number of plausible biological targets and mechanisms.

The presence of a carboxylic acid at the 2-position, a formyl group at the 3-position, and a fluorine atom at the 5-position suggests a molecule designed for specific interactions within biological systems. The fluorine atom, in particular, can enhance metabolic stability and binding affinity.[2] This guide will, therefore, present a series of well-supported hypotheses on the mechanism of action of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, drawing from established research on related compounds. We will explore potential roles in enzymatic inhibition and other cellular interactions, and propose a comprehensive research framework to elucidate its precise biological function.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the recurring biological activities of indole-2-carboxylic acid derivatives, we propose three primary putative mechanisms of action for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid:

  • Inhibition of HIV-1 Integrase

  • Dual Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

  • Inhibition of α-Glucosidase

HIV-1 Integrase Inhibition: A Plausible Antiviral Role

A significant body of research has identified indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3][4][5] The strand transfer step, catalyzed by integrase, is a critical process for the integration of the viral genome into the host cell's DNA.

The Core Mechanism: The inhibitory action of these compounds is centered on the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site.[3][4][5] These divalent cations are essential for the catalytic activity of integrase. The indole-2-carboxylic acid scaffold, with its carboxyl group, can effectively coordinate with these Mg²⁺ ions, thus blocking the enzyme's function.[3][4]

Structural Considerations for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid:

  • The indole-2-carboxylic acid core is the primary pharmacophore responsible for Mg²⁺ chelation.

  • The 5-fluoro substitution can potentially enhance binding affinity through favorable interactions with the enzyme's active site residues and may improve metabolic stability.

  • The 3-formyl group could provide an additional point of interaction within the active site, potentially increasing potency and selectivity.

Proposed Binding Mode:

G cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid Mg1 Mg²⁺ Mg2 Mg²⁺ DDE_Motif DDE Motif (Asp64, Asp116, Glu152) DDE_Motif->Mg1 Coordination DDE_Motif->Mg2 Coordination Indole_Core Indole Core Indole_Core->Indole_Core Carboxyl_Group C2-Carboxylic Acid Indole_Core->Carboxyl_Group Formyl_Group C3-Formyl Group Indole_Core->Formyl_Group Fluorine C5-Fluorine Indole_Core->Fluorine Carboxyl_Group->Mg1 Chelation Carboxyl_Group->Mg2 Chelation Active_Site_Residues Other Active Site Residues Formyl_Group->Active_Site_Residues Potential H-Bonding Fluorine->Active_Site_Residues Potential Halogen Bonding

Caption: Putative chelation of Mg²⁺ ions in the HIV-1 integrase active site.

Dual IDO1/TDO Inhibition: An Immunomodulatory and Anticancer Avenue

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Overexpression of these enzymes is a hallmark of many cancers, contributing to an immunosuppressive tumor microenvironment. Therefore, dual inhibitors of IDO1 and TDO are actively being pursued as promising cancer immunotherapies.

The Core Mechanism: Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO.[6] The mechanism of inhibition is believed to involve the binding of the indole scaffold to the active site of the enzymes, preventing the binding of the natural substrate, tryptophan.

Structural Considerations for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid:

  • The indole-2-carboxylic acid scaffold mimics the indole portion of the natural substrate, tryptophan.

  • The 5-fluoro substitution could enhance binding affinity and selectivity.

  • The 3-formyl group may form specific interactions with active site residues, contributing to the inhibitory activity.

Proposed Inhibitory Action:

Caption: Competitive inhibition of IDO1/TDO by the indole-2-carboxylic acid derivative.

α-Glucosidase Inhibition: A Potential Antidiabetic Application

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into glucose. Inhibitors of this enzyme are used in the management of type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia.

The Core Mechanism: Derivatives of 5-fluoro-2-oxindole, a structurally related compound, have been shown to be effective α-glucosidase inhibitors.[2] These compounds act in a reversible and mixed-inhibition manner.[2] While the exact binding mode is not fully elucidated, it is believed to involve interactions with the active site of the enzyme, preventing the binding of carbohydrate substrates.

Structural Considerations for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid:

  • The fluorinated indole core is a common feature in known α-glucosidase inhibitors from this chemical class.

  • The carboxylic acid and formyl groups could form hydrogen bonds and other interactions with the enzyme's active site, contributing to the inhibitory effect.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate these hypotheses and determine the precise mechanism of action of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a systematic experimental approach is required.

Workflow 1: Enzymatic Assays

A battery of in vitro enzymatic assays should be conducted to assess the inhibitory activity of the compound against the hypothesized targets.

Experimental Protocol: General Enzyme Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human enzymes (HIV-1 integrase, IDO1, TDO, and α-glucosidase).

  • Substrate and Compound Preparation: Prepare stock solutions of the respective substrates and a dilution series of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate format, combine the enzyme, substrate, and varying concentrations of the test compound in an appropriate buffer. Include positive (known inhibitor) and negative (vehicle) controls.

  • Detection: Use a suitable detection method to measure the rate of product formation (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the IC₅₀ value for each enzyme by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Target Enzyme Substrate Detection Method Known Inhibitor (Positive Control)
HIV-1 IntegraseLabeled DNA oligonucleotidesFluorescence Resonance Energy Transfer (FRET)Raltegravir
IDO1 / TDOL-TryptophanHPLC or Spectrophotometry (Kynurenine detection)Epacadostat
α-Glucosidasep-Nitrophenyl-α-D-glucopyranosideSpectrophotometry (p-Nitrophenol detection)Acarbose
Workflow 2: Kinetic Studies

For any confirmed inhibitory activity, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Experimental Protocol: Enzyme Kinetics

  • Varying Substrate and Inhibitor Concentrations: Perform the enzyme inhibition assay with a range of fixed inhibitor concentrations and varying substrate concentrations.

  • Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will reveal the mode of inhibition.

Workflow 3: Structural Biology Studies

To gain insight into the molecular interactions between the compound and its target, structural biology techniques are invaluable.

Experimental Protocol: X-ray Crystallography

  • Protein Crystallization: Crystallize the target enzyme in the presence of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

  • X-ray Diffraction: Collect X-ray diffraction data from the co-crystals.

  • Structure Determination: Solve the three-dimensional structure to visualize the binding mode of the compound in the enzyme's active site.

Workflow 4: Cellular Assays

To confirm the biological activity in a cellular context, appropriate cell-based assays should be conducted.

Experimental Protocol: Cell-Based Assays

  • HIV-1 Infectivity Assay: Use a cell line susceptible to HIV-1 infection (e.g., TZM-bl cells) to assess the ability of the compound to inhibit viral replication.

  • IDO1/TDO Cellular Activity Assay: Utilize a cell line that expresses IDO1 or TDO (e.g., IFN-γ stimulated cancer cell lines) and measure the conversion of tryptophan to kynurenine in the presence of the compound.

  • Cellular Glucose Uptake Assay: Employ a relevant cell line (e.g., adipocytes or muscle cells) to evaluate the effect of the compound on glucose uptake.

Conclusion

While the precise mechanism of action of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid remains to be definitively elucidated, its structural features strongly suggest its potential as a modulator of several key biological targets. The proposed mechanisms, including inhibition of HIV-1 integrase, dual inhibition of IDO1/TDO, and inhibition of α-glucosidase, are all supported by substantial evidence from studies on closely related indole-2-carboxylic acid derivatives. The outlined experimental workflows provide a clear and logical path forward for the comprehensive investigation of this promising compound. Further research in these areas will be crucial to unlocking the full therapeutic potential of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid and its analogs.

References

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]

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biological activity of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel synthetic compound, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. While direct experimental data for this specific molecule is not yet publicly available, a thorough examination of its constituent chemical moieties—the 5-fluoroindole core, the 3-formyl group, and the 2-carboxylic acid function—allows for a scientifically grounded forecast of its potential pharmacological profile. This document synthesizes existing knowledge on related indole derivatives to propose likely mechanisms of action, suggest robust experimental workflows for characterization, and identify promising therapeutic avenues. We project that this compound will exhibit a multifaceted biological profile, with potential applications in oncology, immunology, and infectious diseases.

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of drug discovery, recognized for its remarkable versatility and presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique bicyclic aromatic structure, consisting of a fused benzene and pyrrole ring, allows it to mimic the structure of endogenous molecules, such as the amino acid tryptophan, and to interact with a wide array of biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions.[3] This has led to the development of indole-based drugs with a vast range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4]

The strategic functionalization of the indole ring is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom, for instance, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[5] Similarly, the addition of formyl and carboxylic acid groups introduces reactive handles for further chemical modification and provides key interaction points with biological macromolecules. This guide will deconstruct 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid to predict its biological potential based on the established roles of these functional groups.

Molecular Architecture and Predicted Physicochemical Properties

The structure of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid combines three key functional groups on the indole scaffold, each expected to contribute to its overall biological activity.

  • 5-Fluoroindole Core : The fluorine atom at the C5 position is anticipated to increase the molecule's metabolic stability and lipophilicity, potentially enhancing cell permeability and bioavailability.[5] Fluorination at this position has been linked to enhanced potency in various contexts, including anticancer and antiviral activities.[6]

  • 3-Formyl Group (Indole-3-carboxaldehyde) : This group is known to be a metabolite of tryptophan with inherent biological activity. Indole-3-carboxaldehyde has demonstrated anti-inflammatory properties and acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), which plays a crucial role in regulating immune responses at mucosal surfaces.[7][8] This aldehyde also serves as a critical synthetic intermediate for generating more complex derivatives.[9]

  • 2-Carboxylic Acid Group : The presence of a carboxylic acid at the C2 position is a key feature in several bioactive indole derivatives. This group can act as a metal chelator, a feature exploited in the design of HIV-1 integrase inhibitors where it coordinates with magnesium ions in the enzyme's active site.[10] It also provides a crucial anchor for binding to various receptors and enzymes.[11]

A summary of the predicted contributions of each functional group is presented in Table 1.

Functional GroupPositionPredicted Contribution to Biological Activity
FluorineC5Enhanced metabolic stability, increased lipophilicity, potential for improved binding affinity.[5]
FormylC3Potential for anti-inflammatory activity via AhR agonism, synthetic handle for derivatization.[7][8]
Carboxylic AcidC2Key binding moiety, potential for metal chelation (e.g., in enzyme active sites), hydrogen bonding interactions.[10]

Hypothesized Biological Activities and Mechanisms of Action

Based on the analysis of its structural components, we hypothesize that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid will exhibit a range of biological activities.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[1] The 5-fluoro substitution, in particular, is a common feature in potent anticancer agents. We predict that this compound could exert its anticancer effects through several mechanisms:

  • Kinase Inhibition : Many indole derivatives function as inhibitors of protein kinases, which are often dysregulated in cancer. The molecule could potentially bind to the ATP-binding pocket of various kinases.

  • Tubulin Polymerization Inhibition : Certain indole-containing compounds are known to interfere with microtubule dynamics, a validated anticancer strategy.

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Anti-inflammatory and Immunomodulatory Activity

The presence of the indole-3-carboxaldehyde moiety strongly suggests a potential for anti-inflammatory and immunomodulatory effects.[7][9]

  • Aryl Hydrocarbon Receptor (AhR) Agonism : The compound may act as an agonist at the AhR, leading to the production of the anti-inflammatory cytokine IL-22.[8] This could be particularly relevant for inflammatory conditions of the gut and other mucosal surfaces.

A proposed signaling pathway for AhR-mediated anti-inflammatory activity is depicted in the following diagram:

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 5-Fluoro-3-formyl-1H- indole-2-carboxylic acid AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Binds to Complex AhR-ARNT Complex AhR->Complex Dimerizes with ARNT ARNT ARNT->Complex XRE Xenobiotic Response Element (XRE) Complex->XRE Binds to IL22 IL-22 Gene Transcription XRE->IL22 Cytokine IL-22 Secretion IL22->Cytokine Effect Anti-inflammatory Effect Cytokine->Effect Anticancer_Workflow Start Compound Synthesis & Purification MTT MTT Assay on Normal & Cancer Cell Lines Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis If selective for cancer cells Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) Apoptosis->Mechanism End Lead Candidate Mechanism->End

Sources

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a fluorine atom and a formyl group can significantly modulate their pharmacological properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Fluorinated and Formylated Indoles

The indole ring system is a core structural motif in a vast array of natural products and synthetic compounds with diverse biological activities.[1] The strategic functionalization of the indole nucleus is a cornerstone of medicinal chemistry. The introduction of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

The 3-formyl group is a versatile synthetic handle, enabling a wide range of subsequent chemical transformations.[3] It can participate in reactions such as reductions, oxidations, and carbon-carbon or carbon-nitrogen bond formations, providing access to a rich diversity of more complex indole derivatives.[3] Consequently, 5-fluoro-3-formyl-1H-indole-2-carboxylic acid and its esters are valuable intermediates for the synthesis of novel therapeutic agents, including potential HIV-1 integrase inhibitors and compounds with antimicrobial or anticonvulsant properties.[4][5][6]

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely employed method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10][11]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.

Step 1: Formation of the Vilsmeier Reagent

DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[11]

Vilsmeier_Reagent_Formation DMF DMF Intermediate1 Intermediate Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) Intermediate1->Vilsmeier_Reagent Elimination Byproduct PO₂Cl₂⁻ Intermediate1->Byproduct

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Step 2: Electrophilic Aromatic Substitution

The electron-rich indole nucleus, specifically the C3 position, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the 3-formylindole.[12]

Vilsmeier_Formylation cluster_reaction Reaction Pathway Indole 5-Fluoro-1H-indole- 2-carboxylate Intermediate_Iminium Iminium Salt Intermediate Indole->Intermediate_Iminium + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Final_Product 5-Fluoro-3-formyl-1H-indole- 2-carboxylate Intermediate_Iminium->Final_Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of a 5-fluoro-1H-indole-2-carboxylate.

Experimental Protocols

Synthesis of Ethyl 5-Fluoro-1H-indole-2-carboxylate

The synthesis of the target molecule often begins with the preparation of the corresponding indole-2-carboxylate ester. A common route is the Fischer indole synthesis, which involves the condensation of an appropriately substituted arylhydrazine with an α-ketoester, followed by cyclization.

Protocol:

  • Reaction Setup: To a solution of ethyl 5-fluoro-1H-indole-2-carboxylate in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Reaction Progression: Stir the mixture at room temperature for a specified duration (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][13]

  • Work-up: Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a base, such as an aqueous solution of sodium carbonate or sodium bicarbonate, to a pH of approximately 8.[5][13]

  • Extraction and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5][13]

Reactant Reagents Conditions Yield Reference
Ethyl 6-bromo-1H-indole-2-carboxylatePOCl₃, DMFRoom temperature to reflux, 4h87%[13]
Ethyl 5-nitro-1H-indole-2-carboxylatePOCl₃, DMFRoom temperature to reflux, 4h-[5]

Note: The yields can vary depending on the specific substrate and reaction scale.

Further Derivatization of the 3-Formyl Group

The synthesized 3-formylindole is a versatile intermediate for the creation of a diverse library of compounds.

Example: Reductive Amination

The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.

Protocol:

  • Imine Formation: Dissolve the 3-formylindole derivative in a suitable solvent (e.g., methanol, dichloroethane). Add the desired amine and a catalytic amount of acetic acid. Stir at room temperature until imine formation is complete (monitored by TLC).

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is a robust method, other strategies for indole C3-formylation have been developed, some offering milder conditions or different substrate scopes.

  • Visible-Light-Promoted Formylation: This method uses a photoredox catalyst, such as Eosin Y, with a carbon source like tetramethylethylenediamine (TMEDA) and air as the oxidant. This approach offers mild reaction conditions and is environmentally friendly.[14]

  • Iron-Catalyzed Formylation: An iron-catalyzed C3-formylation of indoles has been reported using formaldehyde and aqueous ammonia with air as the oxidant. This method utilizes a cheap and non-toxic catalyst.[15]

  • Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the formylation of indoles using trimethyl orthoformate as the formyl source.[3]

Conclusion

The synthesis of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid derivatives is a critical process in the development of new chemical entities with potential therapeutic applications. The Vilsmeier-Haack reaction remains a cornerstone for the C3-formylation of the indole ring, offering a reliable and scalable route to these valuable intermediates. The continued exploration of novel, milder, and more sustainable formylation methods will undoubtedly further empower medicinal chemists in their quest for innovative drug candidates. The versatility of the 3-formyl group ensures that these building blocks will continue to be of high importance in the synthesis of complex and biologically active molecules.

References

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  • Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(18), 2670-2674. Retrieved January 17, 2026, from [Link]

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  • Al-Hourani, B. J., El-Safadi, R. E., Taha, M. O., & Al-Qirim, T. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2955. Retrieved January 17, 2026, from [Link]

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  • Bourguignon, J.-J., Collot, V., Schmitt, M., & Marwah, P. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2823. Retrieved January 17, 2026, from [Link]

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A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a synthetic heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its indole scaffold is a common motif in pharmacologically active molecules, and the specific substitutions—a fluorine atom at the 5-position, a formyl group at the 3-position, and a carboxylic acid at the 2-position—create a unique electronic and structural profile. This guide provides an in-depth exploration of the spectroscopic techniques used to characterize this molecule, offering both theoretical predictions and practical, field-tested methodologies. The causality behind experimental choices is emphasized to provide a robust, self-validating framework for analysis.

The structural complexity and potential for intermolecular interactions, such as hydrogen bonding, make a multi-faceted spectroscopic approach essential for unambiguous characterization. This document will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key functional groups—the indole ring, the electron-withdrawing formyl and carboxylic acid groups, and the electronegative fluorine atom—all contribute distinct signatures to the various spectra.

Caption: Molecular structure of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The electron-withdrawing nature of the formyl and carboxylic acid groups, along with the fluorine substitution, will significantly influence the chemical shifts of the aromatic protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
N-H11.0 - 13.0br s-The indole N-H proton is acidic and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
COOH12.0 - 14.0br s-The carboxylic acid proton is highly deshielded and exchanges readily, resulting in a broad singlet.[1]
CHO9.5 - 10.5s-The aldehyde proton is strongly deshielded by the carbonyl group and will appear as a singlet.
H47.8 - 8.2ddJ(H4-F5) ≈ 4-5 Hz, J(H4-H6) ≈ 2-3 HzH4 is ortho to the electron-withdrawing formyl group and will be deshielded. It will show coupling to the fluorine at C5 and a smaller meta-coupling to H6.
H67.2 - 7.6ddJ(H6-F5) ≈ 9-10 Hz, J(H6-H7) ≈ 8-9 HzH6 is coupled to the adjacent H7 and the fluorine at C5. The coupling to fluorine will be larger than that of H4.
H77.4 - 7.8dJ(H7-H6) ≈ 8-9 HzH7 is coupled to the adjacent H6.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it will dissolve the polar carboxylic acid and allow for the observation of the acidic N-H and COOH protons.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: 0-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all the unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.

Carbon Predicted Chemical Shift (δ, ppm) Justification
COOH160 - 170The carboxylic acid carbonyl carbon is deshielded.
CHO180 - 190The aldehyde carbonyl carbon is highly deshielded.
C2135 - 145C2 is attached to the electron-withdrawing carboxylic acid and is part of the indole ring.
C3115 - 125C3 is attached to the electron-withdrawing formyl group.
C3a125 - 135Bridgehead carbon.
C4110 - 120 (d, J(C4-F5) ≈ 25 Hz)C4 is ortho to the fluorine and will show a large C-F coupling.
C5155 - 165 (d, J(C5-F) ≈ 240 Hz)C5 is directly attached to the fluorine, resulting in a very large one-bond C-F coupling and a significant downfield shift.[2]
C6110 - 120 (d, J(C6-F5) ≈ 25 Hz)C6 is ortho to the fluorine and will show a large C-F coupling.
C7120 - 130Aromatic carbon.
C7a130 - 140Bridgehead carbon.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Temperature: 298 K.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide a single peak for the fluorine atom in the molecule. The chemical shift of this peak is very sensitive to the electronic environment.[3]

Nucleus Predicted Chemical Shift (δ, ppm) Justification
F5-110 to -130The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. This range is typical for 5-fluoroindole derivatives.

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

    • Acquisition Parameters:

      • Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 64-128.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. An external reference standard such as CFCl₃ (0 ppm) or an internal standard can be used.

Caption: A generalized workflow for the NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid will be dominated by the vibrations of the O-H, N-H, and C=O bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
O-H stretch (Carboxylic Acid)2500-3300BroadThe O-H bond in the carboxylic acid dimer is involved in strong hydrogen bonding, leading to a very broad absorption band.[4][5]
N-H stretch (Indole)3300-3400Medium, SharpThe N-H stretching vibration of the indole ring.[6]
C-H stretch (Aromatic)3000-3100MediumStretching vibrations of the C-H bonds on the indole ring.
C=O stretch (Carboxylic Acid)1680-1710StrongThe carbonyl stretch of the carboxylic acid, which is part of a conjugated system and involved in hydrogen bonding.[4]
C=O stretch (Aldehyde)1660-1690StrongThe aldehyde carbonyl is conjugated with the indole ring, which lowers its stretching frequency.
C=C stretch (Aromatic)1450-1600Medium-StrongAromatic ring stretching vibrations.
C-F stretch1200-1250StrongThe C-F bond stretch is typically a strong absorption in this region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Accessory: ATR accessory or sample holder for KBr pellets.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

  • Data Acquisition and Processing: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum. The background is automatically subtracted by the instrument software.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system has characteristic π → π* transitions. The substituents will cause a shift in the absorption maxima (λ_max).

The UV spectrum of indole derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[7] For indole-2-carboxylic acid in an aqueous solution, these bands are observed around 270 nm and 216 nm.[8][9] The presence of the electron-withdrawing formyl group and the fluorine atom is expected to cause a bathochromic (red) shift of these absorptions.

Predicted UV-Vis Absorption

  • λ_max 1: ~280-300 nm

  • λ_max 2: ~220-240 nm

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL.

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup:

    • Spectrometer: A double-beam UV-Vis spectrophotometer.

    • Cuvettes: Use 1 cm path length quartz cuvettes.

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Scan the spectrum from approximately 400 nm down to 200 nm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometric Data

  • Molecular Formula: C₁₀H₆FNO₃

  • Molecular Weight: 207.16 g/mol

  • Expected Molecular Ion Peak ([M]⁺ or [M+H]⁺): m/z 207 or 208 (for ESI)

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Loss of -OH (m/z 190): From the carboxylic acid group.

  • Loss of -COOH (m/z 162): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of -CHO (m/z 178): From the formyl group.

  • Further fragmentation of the indole ring.

G M [M]+. m/z 207 M_OH [M-OH]+ m/z 190 M->M_OH -OH M_COOH [M-COOH]+ m/z 162 M->M_COOH -COOH M_CHO [M-CHO]+ m/z 178 M->M_CHO -CHO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL.

  • Instrumentation and Method:

    • Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule and will likely produce a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used, especially with GC-MS if the compound is derivatized to be more volatile, and will provide more fragmentation information.

    • Mass Analyzer: A Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into an LC-MS system. Acquire the mass spectrum over a range of m/z 50-500.

Conclusion

References

  • Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-c
  • Indole-2-carboxylic acid, 2-(o-chlorobenzyl)hydrazide - Optional[UV-VIS] - Spectrum. SpectraBase.
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). ANU Open Research.
  • Fluorine labeling of proteins for NMR studies. UCLA.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. (1999).
  • Synthesis of 5-Fluoroindole-5-13C. (2023). Diva-portal.org.
  • UV absoerption spectra of indolyl-2-carboxylic acid (4.0·-5 mol/dm ! ) as a function of sul.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta.
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020).
  • 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 3-formyl-1h-indole-5-carboxylic acid methyl ester(197506-83-5) 1 h nmr. ChemicalBook.
  • 3-Formyl-1H-indole-2-carboxylicacid | C10H7NO3 | MD Topology | NMR | X-Ray.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E.
  • 5-fluoro-1H-indole-3-carboxylic acid. PubChem.
  • Synthesis and Infrared Spectra of Some Indole Compounds. (1958). The Journal of Organic Chemistry.
  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
  • 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem.
  • 5-fluoro-1H-indole-3-carbaldehyde. PubChem.
  • Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. (2012).
  • 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum. ChemicalBook.
  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.
  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.
  • 5-Fluoro-1H-indole-2-carbaldehyde. Chemsrc.
  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.

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A Comprehensive Guide to the Structural Elucidation of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a compound of interest for its potential as a scaffold in medicinal chemistry and drug development.[1] We navigate the analytical journey from initial synthesis to final structural confirmation, integrating mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance techniques. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a robust and verifiable characterization process.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous bioactive compounds.[2] The targeted molecule, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, incorporates three key functional groups onto this scaffold: a fluorine atom at the 5-position, a carboxylic acid at the 2-position, and a formyl group at the 3-position. The fluorine substitution is particularly significant in drug design for its ability to modulate metabolic stability and binding affinity.[2]

Unambiguous structural confirmation is paramount before this molecule can be advanced in any discovery pipeline. The primary challenge lies in definitively assigning the positions of the formyl and carboxylic acid groups and confirming the regiochemistry of the fluorine on the benzene ring.

Plausible Synthetic Route: The Vilsmeier-Haack Reaction

The most direct and industrially relevant method for introducing a formyl group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction.[3][4] This approach is predicated on the availability of the precursor, 5-Fluoro-1H-indole-2-carboxylic acid. The reaction involves the formation of the Vilsmeier reagent, a chloromethyleneiminium salt, from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] This electrophilic species then attacks the indole ring to achieve formylation.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Precursor 5-Fluoro-1H-indole- 2-carboxylic acid Precursor->Intermediate + Vilsmeier Reagent Product Target Molecule (after hydrolysis) Intermediate->Product Base Hydrolysis

Caption: High-level workflow for the Vilsmeier-Haack formylation.

Orthogonal Spectroscopic Analysis: The Core of Elucidation

Elucidation_Workflow Start Synthesized Compound MS High-Resolution MS (HRMS) Start->MS IR FTIR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Start->NMR Formula Elemental Formula C₁₀H₆FNO₃ MS->Formula FuncGroups Functional Groups (-COOH, -CHO, N-H, C-F) IR->FuncGroups Connectivity Atom Connectivity & Regiochemistry NMR->Connectivity Structure Final Confirmed Structure Formula->Structure FuncGroups->Structure Connectivity->Structure

Caption: The integrated workflow for spectroscopic structural elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The first step is to confirm the mass and, by extension, the elemental composition. High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Electrospray Ionization (ESI), is chosen to preserve the molecular ion and provide high mass accuracy.[8] This precision is critical for distinguishing between isobaric formulas and generating a single, unambiguous elemental composition.

Expected Data: For the target molecule C₁₀H₆FNO₃, the exact mass is 207.0332 Da. HRMS analysis should yield a measured mass within a narrow tolerance (typically < 5 ppm) of this value.

ParameterExpected ValueRationale
Molecular Formula C₁₀H₆FNO₃Derived from synthetic precursors.
Calculated Exact Mass 207.0332 DaSum of the most abundant isotopes.
Ionization Mode ESI NegativeThe carboxylic acid is easily deprotonated to form [M-H]⁻.
Observed Ion [M-H]⁻ ~206.0260 m/zConfirms molecular weight and provides a clean spectrum.
Infrared Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups. The presence and position of characteristic absorption bands serve as a crucial cross-validation of the structure. For this molecule, we expect to see distinct stretches for the N-H bond of the indole, a very broad O-H stretch from the carboxylic acid dimer, and two well-resolved carbonyl (C=O) stretches for the aldehyde and the carboxylic acid. The differing electronic environments of the two carbonyls cause them to absorb at slightly different frequencies.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300N-H StretchIndole N-HConfirms the indole core.[9]
3200-2500 (broad)O-H StretchCarboxylic AcidThe broadness is characteristic of hydrogen-bonded dimers.[9]
~1710C=O StretchAldehydeConfirms the formyl group.
~1680C=O StretchCarboxylic AcidConfirms the acid; frequency is lowered by conjugation.
~1250C-F StretchAryl-FluorideIndicates the presence of the C-F bond.[9]
Nuclear Magnetic Resonance: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of every proton and carbon in the molecule and establishing their connectivity.[6] For a molecule with limited proton signals and potential for complex splitting from fluorine, a full suite of 1D and 2D experiments is not just beneficial, but necessary.

2.3.1. ¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The solvent of choice is typically DMSO-d₆, as it effectively solubilizes the polar compound and its exchangeable protons (N-H and O-H) are readily observed. We anticipate five signals in the aromatic/aldehyde region and two exchangeable proton signals.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Proton AssignmentPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationRationale
H-1 (NH )~12.5 (broad)br s-1HAcidic indole N-H proton, downfield shift due to H-bonding.
COOH~13.5 (broad)br s-1HVery acidic carboxylic proton.
H-9 (-CHO )~10.2s-1HDeshielded aldehyde proton.
H-4~8.1ddJ_HF_ ≈ 9.0, J_HH_ ≈ 2.51HOrtho to C5-F (large coupling) and meta to H-6 (small coupling).
H-7~7.8ddJ_HH_ ≈ 9.0, J_HF_ ≈ 4.51HOrtho to H-6 (large coupling) and meta to C5-F (smaller coupling).
H-6~7.3tdJ_HH_ ≈ 9.0, J_HF_ ≈ 9.01HAppears as a triplet of doublets, coupled to H-4, H-7 and C5-F.

2.3.2. ¹³C NMR & ¹⁹F NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum confirms the carbon backbone, with 10 expected signals. The key feature will be the large, one-bond coupling constant (¹JCF) for C-5, which is a definitive marker for the fluorine's position. ¹⁹F NMR provides a simple confirmation of the fluorine's presence and electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Carbon AssignmentPredicted Shift (δ, ppm)Key Feature
C-8 (-C OOH)~165Carboxylic acid carbonyl.
C-9 (-C HO)~185Aldehyde carbonyl, highly deshielded.
C-5~159 (d)Attached to Fluorine, shows large ¹JCF coupling (~240 Hz).
C-7a~138Quaternary carbon adjacent to N.
C-2~135Quaternary carbon attached to COOH.
C-3a~128Quaternary bridgehead carbon.
C-3~118Site of formylation.
C-7~115 (d)Shows smaller ²JCF coupling.
C-4~112 (d)Shows smaller ²JCF coupling.
C-6~110 (d)Shows smaller ³JCF coupling.

2.3.3. 2D NMR for Unambiguous Connectivity

Expertise & Causality: While 1D NMR provides a strong foundation, 2D NMR experiments like HSQC and HMBC are required to lock in the assignments and prove the substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This experiment will definitively link H-4 to C-4, H-6 to C-6, and H-7 to C-7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away, establishing the connectivity across quaternary carbons.

HMBC_Correlations H9->C3 ³J H9->C2 ²J H4->C5 ²J H4->C6 ³J H4->C7a ³J H7->C5 ²J H7->C6 ³J H7->C3a ³J

Caption: Key expected HMBC correlations for structural confirmation.

Crucial HMBC Correlations:

  • Aldehyde Proton (H-9) to C-2 and C-3: This is the definitive proof that the formyl group is at the C-3 position, as it shows a two-bond correlation to the quaternary C-2 and a three-bond correlation to its own attachment point, C-3.

  • H-4 to C-5, C-6, and C-7a: These correlations lock the position of H-4 relative to the fluorine-bearing C-5 and the indole ring fusion.

  • H-7 to C-5 and C-3a: Similarly, these correlations confirm the position of H-7.

Detailed Experimental Protocols

Trustworthiness: The following protocols are designed to be self-validating. The inclusion of internal standards, standardized instrument parameters, and systematic data processing ensures reproducibility and accuracy.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Method:

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Infusion: Direct infusion via syringe pump at 5 µL/min.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate).

  • Data Analysis: Determine the monoisotopic mass of the [M-H]⁻ ion. Use the instrument software to calculate the elemental composition based on the accurate mass, setting the tolerance to < 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Method:

    • Scans: Co-add 32 scans to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

    • Range: 4000-400 cm⁻¹.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before the sample analysis.

  • Data Analysis: Process the spectrum to identify the positions of key absorption bands and compare them to expected values for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆. The choice of deuterated solvent is critical; DMSO-d₆ is used for its ability to dissolve the compound and to slow the exchange of N-H and O-H protons.[1]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments:

    • ¹H NMR: Standard proton experiment. Acquire 16 scans.

    • ¹³C NMR: Proton-decoupled carbon experiment (e.g., zgpg30). Acquire at least 1024 scans due to the low natural abundance of ¹³C.

    • DEPT-135: Distinguishes between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons are absent.

    • ¹⁹F NMR: Standard fluorine experiment, proton-decoupled.

    • COSY: Correlates coupled protons (e.g., H-6 with H-4 and H-7).

    • HSQC: Correlates one-bond C-H connections.

    • HMBC: Optimized for long-range couplings (typically 8 Hz) to show 2- and 3-bond C-H correlations.

  • Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ_H_ = 2.50 ppm, δ_C_ = 39.52 ppm). Systematically assign all peaks, using the 2D correlations to build the molecular fragments and connect them to confirm the final structure.

Conclusion

By systematically integrating data from HRMS, FTIR, and a comprehensive suite of NMR experiments, the structure of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid can be elucidated with a high degree of confidence. The elemental formula from HRMS and functional group data from FTIR provide the foundational pieces. The detailed 1D and 2D NMR data then serve as the architectural blueprint, definitively establishing the atomic connectivity and regiochemistry of the substituents on the indole core. The key diagnostic evidence lies in the C-F coupling constants in the ¹³C NMR spectrum and the long-range HMBC correlations from the aldehyde proton to the indole ring, which together leave no room for ambiguity. This rigorous, multi-faceted approach exemplifies a gold standard for small molecule characterization in a modern research and development setting.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • 5-fluoro-1H-indole-3-carboxylic acid. (n.d.). PubChem.
  • 5-Fluoroindole-2-carboxylic acid | C9H6FNO2. (n.d.). PubChem.
  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org.
  • 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Formation of indole trimers in Vilsmeier type reactions. (n.d.). Semantic Scholar.
  • Vilsmeier–Haack reaction of indole. (2025). YouTube.
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH.
  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (2025). Pittcon.
  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a synthetic indole derivative with significant potential for therapeutic intervention. By analyzing its structural features and the known biological activities of analogous compounds, we delineate a strategic approach to identifying and validating its potential therapeutic targets. This document provides a comprehensive overview of putative targets, the rationale for their selection, and detailed experimental protocols for their investigation, aiming to accelerate the translation of this promising molecule from a chemical entity to a clinical candidate.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole ring system is a cornerstone of drug discovery, renowned for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. The specific compound, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, possesses a unique combination of functional groups that suggest a rich pharmacophoric potential. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, the formyl group at the 3-position offers a reactive site for further derivatization or key interactions with target proteins, and the carboxylic acid at the 2-position can act as a crucial hydrogen bond donor and acceptor, or a metal chelator.

This guide will explore the most probable therapeutic targets for this molecule, drawing parallels from structurally related compounds and providing a clear roadmap for experimental validation.

Potential Therapeutic Target Classes and Rationale

Based on the known activities of indole-2-carboxylic acid derivatives and fluorinated indole compounds, we have identified several high-priority target classes for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Oncology Targets

The indole scaffold is prevalent in oncology drug discovery. Several derivatives have demonstrated potent anticancer activities through various mechanisms.

Many successful cancer therapeutics are tyrosine kinase inhibitors, and the fluorinated indole core is a key feature of the multi-targeted tyrosine kinase inhibitor, Sunitinib.[1] Derivatives of 5-fluoro-2-oxo-1,2-dihydroindole have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ).[1]

  • Hypothesized Target: VEGF-R2, PDGF-Rβ, and other related tyrosine kinases.

  • Rationale: The 5-fluoroindole core structure is a validated pharmacophore for tyrosine kinase inhibition. The carboxylic acid and formyl groups could potentially form key interactions within the ATP-binding pocket of these enzymes.

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain indole-chalcone derivatives have been shown to inhibit tubulin polymerization.[2]

  • Hypothesized Target: Tubulin.

  • Rationale: The planar indole ring can interact with the colchicine-binding site of tubulin, disrupting its polymerization. The substituents on the indole ring of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid could further enhance this interaction.

Recent studies have highlighted other potential anticancer targets for indole derivatives, including:

  • 14-3-3η protein: Novel 1H-indole-2-carboxylic acid derivatives have been developed as inhibitors of the 14-3-3η protein, showing efficacy in liver cancer models.[2][3]

  • Thioredoxin Reductase (TrxR): Indole-chalcone derivatives have exhibited dual-targeting capabilities by inhibiting both tubulin polymerization and TrxR.[2]

  • Lysine-Specific Demethylase 1 (LSD1): Novel indole derivatives have emerged as potent LSD1 inhibitors with antiproliferative effects in lung cancer cells.[2]

  • Bcl-2: Indole-based Bcl-2 inhibitors have demonstrated potent anticancer activity against breast and lung cancer cell lines.[2]

Antiviral Targets: HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase strand transfer (INSTIs).[4][5] The core structure is capable of chelating the essential Mg2+ ions within the enzyme's active site.[4][5]

  • Hypothesized Target: HIV-1 Integrase.

  • Rationale: The carboxylic acid at the 2-position of the indole ring is a key feature for chelating the divalent metal ions in the integrase active site, a mechanism shared by approved INSTIs. The 3-formyl group could provide additional interactions within the active site.

Neurological Targets: NMDA Receptor

5-Fluoroindole-2-carboxylic acid has been described as an antagonist of the NMDA receptor-associated glycine site.[6][7]

  • Hypothesized Target: Glycine-binding site of the NMDA receptor.

  • Rationale: The indole-2-carboxylic acid scaffold can act as a bioisostere for glycine or other endogenous ligands of the NMDA receptor, and the fluorine substitution can modulate its binding affinity and selectivity.

Experimental Validation Workflows

A systematic approach is crucial for validating the hypothesized therapeutic targets. The following sections outline detailed experimental protocols.

Initial Target Screening and Hit Identification

A broad-based screening approach will help to prioritize the most promising targets.

A panel of assays should be conducted to assess the inhibitory activity of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid against the prioritized targets.

Table 1: Primary In Vitro Assay Panel

Target ClassSpecific TargetAssay TypeKey Parameters
Oncology Tyrosine Kinases (VEGF-R2, PDGF-Rβ)Kinase Inhibition Assay (e.g., LanthaScreen™, HTRF®)IC50
TubulinTubulin Polymerization AssayIC50
14-3-3ηProtein-Protein Interaction Assay (e.g., AlphaScreen™, FRET)IC50
TrxREnzymatic Activity AssayIC50
LSD1Histone Demethylase AssayIC50
Bcl-2Competitive Binding Assay (e.g., FP, TR-FRET)Ki
Antiviral HIV-1 IntegraseStrand Transfer Inhibition AssayIC50
Neurology NMDA ReceptorRadioligand Binding Assay (e.g., [3H]glycine)Ki

dot

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Studies Compound 5-Fluoro-3-formyl-1H- indole-2-carboxylic acid Assay_Panel Primary In Vitro Assay Panel (Table 1) Compound->Assay_Panel Hit_Identification Hit Identification (IC50 / Ki determination) Assay_Panel->Hit_Identification Cell-based_Assays Cell-based Assays (e.g., Proliferation, Apoptosis, Antiviral) Hit_Identification->Cell-based_Assays Target_Engagement Target Engagement Assays (e.g., CETSA, Western Blot) Cell-based_Assays->Target_Engagement Cellular_Validation Cellular Activity Confirmation Target_Engagement->Cellular_Validation Animal_Models Disease-relevant Animal Models Cellular_Validation->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Efficacy_Studies In Vivo Efficacy PK_PD->Efficacy_Studies

Caption: High-level experimental workflow for target validation.

Detailed Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol provides a step-by-step method for assessing the inhibition of HIV-1 integrase.

  • Reagents and Materials:

    • Recombinant HIV-1 Integrase

    • Donor DNA (oligonucleotide mimicking the viral DNA end)

    • Target DNA (oligonucleotide mimicking the host DNA)

    • Assay Buffer (e.g., MOPS, DTT, MgCl2)

    • 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (dissolved in DMSO)

    • Positive Control (e.g., Raltegravir)

    • 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Coat the 96-well plate with streptavidin.

    • Add biotinylated target DNA and incubate to allow binding.

    • Wash the plate to remove unbound target DNA.

    • In a separate plate, pre-incubate HIV-1 integrase with varying concentrations of the test compound or control.

    • Add the integrase-compound mixture and fluorescently labeled donor DNA to the target DNA-coated plate.

    • Incubate to allow the strand transfer reaction to occur.

    • Wash the plate to remove unreacted donor DNA.

    • Read the fluorescence of the wells. The signal is proportional to the amount of strand transfer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for Target Validation

Following in vitro confirmation, it is essential to assess the compound's activity in a cellular context.

dot

Cellular_Assay_Workflow Start Confirmed In Vitro Hit Cell_Line_Selection Select Relevant Cell Lines (e.g., Cancer, HIV-infected, Neuronal) Start->Cell_Line_Selection Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Line_Selection->Cytotoxicity Functional_Assay Target-specific Functional Assay (e.g., Anti-proliferation, Antiviral, Neuronal activity) Cytotoxicity->Functional_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for signaling pathways, Cell Cycle Analysis, Apoptosis Assays) Functional_Assay->Mechanism_of_Action Confirmation Confirmation of Cellular Target Engagement Mechanism_of_Action->Confirmation

Caption: Workflow for cellular validation of a therapeutic target.

For oncology targets, the compound's effect on cancer cell proliferation should be evaluated in a panel of relevant cell lines (e.g., lung, breast, liver cancer).

  • Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid for 72 hours.

    • Add the viability reagent (MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Western Blot Analysis:

    • To confirm target engagement and elucidate the mechanism of action, treat cells with the compound and analyze key signaling proteins by Western blot. For example, if targeting VEGF-R2, probe for phosphorylated VEGF-R2 and downstream effectors like phosphorylated ERK.

Conclusion and Future Directions

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a molecule of significant therapeutic interest due to its unique structural features and the proven track record of the indole scaffold in drug discovery. This guide has outlined a rational and systematic approach to identifying and validating its potential therapeutic targets, with a primary focus on oncology, antiviral, and neurological applications.

The successful validation of a therapeutic target for this compound will open up new avenues for the development of novel medicines. Further studies should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • 5-Fluoroindole-2-carboxylic acid. GoldBio.
  • 5-Fluoroindole-2-carboxylic acid. ZellBio GmbH.
  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.

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discovery and history of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a "privileged" structure, a recurring motif in a multitude of biologically active compounds. The strategic functionalization of this core is a cornerstone of modern medicinal chemistry. This guide delves into a specific, highly functionalized indole derivative: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid .

While this molecule does not have a singular, storied "discovery" in the classical sense, its existence is the logical and powerful outcome of decades of synthetic methodology development. Its history is written in the refinement of reactions that allow for precise control over the indole core's substitution. This whitepaper provides a comprehensive overview of the synthetic pathways, physicochemical properties, and the significant therapeutic potential of this versatile building block.

The Strategic Importance of the Constituent Moieties

The therapeutic potential of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid stems from the unique contribution of each functional group to its overall molecular profile. The strategic placement of these groups creates a scaffold ripe for elaboration and interaction with biological targets.

  • The Indole Core : A fundamental bicyclic aromatic heterocycle, the indole ring is present in numerous natural products (e.g., tryptophan) and synthetic drugs, valued for its ability to participate in hydrogen bonding and π-stacking interactions with protein targets.

  • 5-Fluoro Substitution : The introduction of a fluorine atom is a well-established strategy in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and overall lipophilicity[1][2].

  • 2-Carboxylic Acid Group : This acidic moiety is a powerful pharmacophoric feature. It can act as a hydrogen bond donor and acceptor and can form critical salt-bridge interactions with basic residues (e.g., lysine, arginine) in an enzyme's active site. Indole-2-carboxylic acids, in particular, have been identified as key components in HIV-1 integrase inhibitors[3][4].

  • 3-Formyl Group : The aldehyde at the C3 position serves two primary roles. It can act as a crucial hydrogen bond acceptor in a ligand-receptor complex. Perhaps more importantly, it is a versatile synthetic handle, readily participating in reactions like reductive amination, Wittig reactions, and condensations to enable the exploration of a vast chemical space and the generation of diverse compound libraries[5].

The convergence of these features in a single molecule provides a platform for developing novel therapeutics with tailored properties.

G Indole 5-Fluoro-3-formyl- 1H-indole-2-carboxylic acid Core Indole Scaffold (Privileged Structure) Indole->Core Fluoro 5-Fluoro Group Indole->Fluoro Carboxyl 2-Carboxylic Acid Indole->Carboxyl Formyl 3-Formyl Group Indole->Formyl pCore π-Stacking, H-Bonding Core->pCore pFluoro Metabolic Stability, Binding Affinity Fluoro->pFluoro pCarboxyl H-Bonding, Salt Bridge, Chelation (e.g., Mg²⁺) Carboxyl->pCarboxyl pFormyl H-Bond Acceptor, Versatile Synthetic Handle Formyl->pFormyl

Caption: Logical relationship of functional groups to physicochemical properties.

Synthetic Development: A History of Methodologies

The synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is best understood as a multi-stage process, leveraging cornerstone reactions in heterocyclic chemistry. The following workflow outlines a logical and field-proven pathway.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C3-Formylation cluster_2 Stage 3: Hydrolysis A 4-Fluorophenylhydrazine + Ethyl Pyruvate B Ethyl 5-fluoroindole- 2-carboxylate A->B Fischer Indole Synthesis C Ethyl 5-fluoro-3-formyl- 1H-indole-2-carboxylate B->C Vilsmeier-Haack (POCl₃, DMF) D 5-Fluoro-3-formyl- 1H-indole-2-carboxylic acid (Target Molecule) C->D Base Hydrolysis (e.g., NaOH)

Caption: A validated three-stage synthetic workflow to the target molecule.

Experimental Protocol: Synthesis of the Precursor

The following protocols are synthesized from established methodologies and provide a self-validating system for producing the target compound.

Stage 1: Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate [1]

This classic acid-catalyzed cyclization of a phenylhydrazone is one of the most reliable methods for forming the indole core.

  • Hydrazone Formation:

    • To a solution of 4-fluorophenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq).

    • Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

    • The resulting hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization:

    • The crude hydrazone is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a catalyst, such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), and heat the mixture (typically 80-100 °C) for 2-4 hours.

    • Causality: The acid protonates the imine nitrogen, facilitating a[3][3]-sigmatropic rearrangement, followed by aromatization to form the stable indole ring.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and pour it onto ice water.

    • The precipitated solid is collected by filtration, washed with water, and dried to yield ethyl 5-fluoro-1H-indole-2-carboxylate.

Stage 2: Vilsmeier-Haack Formylation of the Indole Core [3][4][6]

This reaction introduces the formyl group with high regioselectivity at the electron-rich C3 position.

  • Vilsmeier Reagent Formation:

    • In a flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 - 1.5 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.

  • Formylation:

    • Dissolve the ethyl 5-fluoro-1H-indole-2-carboxylate from Stage 1 in DMF and add it to the pre-formed Vilsmeier reagent.

    • Allow the reaction to stir at room temperature for 2-4 hours, then heat to 50-60 °C for an additional 1-2 hours to drive the reaction to completion.

    • Causality: The C3 position of the indole is highly nucleophilic and attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.

    • Cool the mixture and carefully quench by pouring it into a stirred mixture of ice and aqueous sodium carbonate or sodium hydroxide until the pH is basic (pH 8-9).

    • The product, ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, precipitates and can be collected by filtration.

Stage 3: Saponification to the Carboxylic Acid [3]

The final step is a standard ester hydrolysis.

  • Hydrolysis:

    • Suspend the formylated ester from Stage 2 in a mixture of methanol or ethanol and water.

    • Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

    • Heat the mixture to reflux (60-80 °C) for 1-3 hours until TLC or LC-MS analysis confirms the complete disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl).

    • The target molecule, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Physicochemical and Spectroscopic Profile

The following table summarizes the key properties of the target molecule. These values are based on data from structurally similar compounds and computational predictions.

PropertyValueSource/Method
Molecular Formula C₁₀H₆FNO₃-
Molecular Weight 207.16 g/mol -
Appearance Expected to be an off-white to yellow crystalline solidAnalogy[5]
Melting Point >200 °C (decomposition likely)Analogy
XLogP3 ~2.0 - 2.5Computational/Analogy[7]
H-Bond Donors 2 (indole N-H, carboxylic O-H)-
H-Bond Acceptors 4 (fluoro, formyl oxygen, 2x carboxyl oxygens)-

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Chemical shifts (δ) are predicted based on similar structures[6].

    • ~12.5 ppm (br s, 1H, indole N-H)

    • ~10.0 ppm (s, 1H, aldehyde C-H)

    • ~8.0-8.2 ppm (dd, 1H, H4)

    • ~7.5-7.7 ppm (dd, 1H, H6)

    • ~7.2-7.4 ppm (td, 1H, H7)

    • The carboxylic acid proton may be broad or exchange.

  • ¹³C NMR (DMSO-d₆):

    • ~185 ppm (C=O, aldehyde)

    • ~162 ppm (C=O, carboxylic acid)

    • Other aromatic carbons between 105-160 ppm, with characteristic C-F couplings.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ calculated for C₁₀H₅FNO₃⁻: 206.02.

Applications in Drug Discovery and Development

The structural features of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid make it a highly valuable starting point for several therapeutic areas.

  • Antiviral Agents (HIV): The indole-2-carboxylic acid motif is a known pharmacophore for inhibiting HIV integrase. The carboxylate can chelate the essential magnesium ions in the enzyme's active site, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets, potentially leading to potent integrase strand transfer inhibitors (INSTIs)[3][4].

  • Anticancer and Anti-inflammatory Agents: The 5-fluoroindole core is found in molecules with antitumor and anti-inflammatory properties[5][8]. The 3-formyl group allows for the attachment of various side chains via reductive amination to probe structure-activity relationships (SAR) against kinases, transcription factors, or other oncology targets.

  • CNS Disorders: 5-Fluoroindole-2-carboxylic acid has been identified as an antagonist at the glycine site of NMDA receptors[8]. This suggests that derivatives could be explored for their potential in treating neurological and psychiatric disorders.

Conclusion

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid stands as a testament to the power of synthetic organic chemistry. While it lacks a singular "discovery" event, its true history lies in the development of robust and predictable reactions—the Fischer, Vilsmeier-Haack, and saponification—that enable its creation. As a highly functionalized and strategically designed building block, it offers medicinal chemists a potent starting point for the rapid generation of diverse and biologically relevant molecules. Its inherent potential in antiviral, anticancer, and neurological drug discovery programs ensures that its most significant history is yet to be written.

References

  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

  • Liu, C.-H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 7967. Available from: [Link]

  • Chem-Impex. 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Available from: [Link]

  • Frontiers in Chemistry. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Available from: [Link]

  • Chem-Impex. 5-Fluoroindole-3-carboxaldehyde. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Available from: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChem. 5-fluoro-1H-indole-3-carboxylic acid. Available from: [Link]

  • Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). Available from: [Link]

  • PubChem. 5-Fluoroindole-2-carboxylic acid. Available from: [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Available from: [Link]

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5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and diverse applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid Scaffold

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a fluorine atom at the 5-position, a formyl group at the 3-position, and a carboxylic acid at the 2-position of the indole ring system imparts a unique combination of electronic and steric properties. This trifunctionalized indole, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, serves as a versatile synthon for the construction of complex molecules with a wide range of biological activities.

The fluorine substituent can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The formyl and carboxylic acid moieties offer multiple reaction sites for diversification, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

Physicochemical Properties and Characterization

While specific experimental data for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is not extensively published, its properties can be inferred from related structures.

PropertyExpected Value/Characteristics
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16 g/mol
Appearance Expected to be a solid, likely a crystalline powder.
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols.
Melting Point Expected to be relatively high due to hydrogen bonding capabilities.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole NH, the aromatic protons on the benzene ring (with splitting patterns influenced by the fluorine substituent), the formyl proton (downfield shift), and the carboxylic acid proton (broad signal).

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the formyl and carboxylic acid groups, as well as for the carbons of the indole ring system, with the C-F coupling being a key diagnostic feature.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole, the C=O stretches of the aldehyde and carboxylic acid, and the C-F stretch.[1][2]

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition of the molecule.

Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid

The synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid can be logically approached through a multi-step sequence starting from a commercially available 5-fluoroindole derivative. A plausible and efficient synthetic strategy involves the Vilsmeier-Haack formylation of an ester-protected 5-fluoroindole-2-carboxylate, followed by hydrolysis.

Proposed Synthetic Workflow

Synthesis_Workflow Start Ethyl 5-fluoro-1H-indole-2-carboxylate Vilsmeier Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Vilsmeier Step 1 Intermediate Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate Vilsmeier->Intermediate Hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH) Intermediate->Hydrolysis Step 2 Product 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid Hydrolysis->Product

Caption: Proposed synthetic route to 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Vilsmeier-Haack Formylation of Ethyl 5-fluoro-1H-indole-2-carboxylate [3][4]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is an exothermic reaction.[5][6]

  • Substrate Addition: Once the addition of POCl₃ is complete, add a solution of ethyl 5-fluoro-1H-indole-2-carboxylate in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.

Step 2: Alkaline Hydrolysis of the Ester

  • Reaction Setup: Dissolve the purified ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the reaction mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Isolation: The product, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, should precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Chemical Reactivity and Derivatization Potential

The three functional groups of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid provide a rich platform for chemical modifications.

Reactivity_Diagram cluster_molecule 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid cluster_reactions Potential Derivatizations Indole_N Indole N-H Alkylation N-Alkylation/ N-Arylation Indole_N->Alkylation Formyl Formyl Group (C3) Reductive_Amination Reductive Amination Formyl->Reductive_Amination Condensation Condensation Reactions (e.g., Knoevenagel, Wittig) Formyl->Condensation Carboxyl Carboxylic Acid (C2) Amide_Coupling Amide Bond Formation Carboxyl->Amide_Coupling Esterification Esterification Carboxyl->Esterification

Caption: Reactivity and derivatization sites of the title compound.

  • The Carboxylic Acid Group: This group can be readily converted to esters, amides, or acid chlorides, allowing for the introduction of a wide variety of substituents. Amide coupling with diverse amines is a particularly common strategy in drug discovery to modulate physicochemical properties and target interactions.

  • The Formyl Group: The aldehyde functionality is a versatile handle for transformations such as reductive amination to introduce substituted aminomethyl groups, condensation reactions (e.g., with active methylene compounds), and Wittig-type reactions to form alkenes.

  • The Indole N-H: The indole nitrogen can be alkylated or arylated to further explore the structure-activity relationship (SAR) of resulting derivatives.

Applications in Drug Discovery

Derivatives of indole-2-carboxylic acid and 3-formylindoles have shown a broad spectrum of biological activities, highlighting the potential of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid as a key intermediate in the development of novel therapeutics.[4]

Antiviral Agents

Indole-2-carboxylic acid derivatives have been identified as promising scaffolds for the development of HIV-1 integrase strand transfer inhibitors.[7][8] The core structure can chelate with essential magnesium ions in the active site of the integrase enzyme, leading to the inhibition of viral replication. The 3-formyl group can be elaborated to introduce side chains that can form additional interactions with the enzyme or the viral DNA. The 5-fluoro substituent can enhance the potency and improve the pharmacokinetic profile of these inhibitors.

Anticancer Agents

The indole nucleus is a common feature in many anticancer agents. Derivatives of 1H-indole-2-carboxylic acid have been designed and synthesized as inhibitors of the 14-3-3η protein, a target for the treatment of liver cancer.[9] The ability to functionalize the 3-position allows for the optimization of binding to the target protein and the improvement of cellular activity.

Antimicrobial Agents

Functionalized indole-2-carboxylates have been investigated for their antimicrobial properties.[4][10] The diverse substitution patterns that can be achieved through the formyl and carboxylic acid groups allow for the fine-tuning of activity against various bacterial and fungal strains.

CNS-Active Agents

Indole derivatives are well-known to interact with various receptors and enzymes in the central nervous system (CNS). Substituted indole-2-carboxylic acids have been explored as antagonists of excitatory amino acid receptors, suggesting their potential in treating neurological disorders.[11] The tranquilizing and anticonvulsant activities of some indole-2-carboxylate derivatives further underscore their potential in CNS drug discovery.[4]

Conclusion

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a highly versatile and valuable building block for the synthesis of a wide array of biologically active molecules. Its trifunctional nature provides medicinal chemists with numerous opportunities for structural diversification to optimize potency, selectivity, and pharmacokinetic properties. The strategic incorporation of a fluorine atom further enhances its potential in modern drug discovery. This technical guide provides a solid foundation for researchers to leverage the unique properties of this scaffold in their quest for novel and effective therapeutic agents.

References

Sources

Methodological & Application

Application Notes & Protocols: Investigating 5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid as a Novel Tankyrase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and a New Therapeutic Hypothesis

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its structural versatility allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics, particularly in oncology.[2][3] From vinca alkaloids that disrupt microtubule dynamics to multi-targeted tyrosine kinase inhibitors like Sunitinib, the indole framework has proven its therapeutic value.[2][4]

This document introduces 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (hereafter referred to as "FIC-23," a nominal designation for this guide), a novel synthetic indole derivative. While direct biological data for FIC-23 is not yet broadly published, its structural features suggest a potential for interaction with key oncogenic pathways. Drawing upon the established roles of similar heterocyclic compounds, we present a detailed guide for investigating the hypothesis that FIC-23 functions as an inhibitor of the Wnt/β-catenin signaling pathway via the modulation of Tankyrase enzymes (TNKS1/2).

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and development, and its aberrant activation is a hallmark of numerous cancers, including colorectal cancer and hepatocellular carcinoma.[5][6] Tankyrases, members of the poly(ADP-ribose) polymerase (PARP) family, play a pivotal role in this pathway by marking the Axin protein complex for degradation.[6][7] Inhibition of Tankyrase stabilizes Axin, thereby promoting the destruction of β-catenin and switching off this pro-tumorigenic signaling cascade.[8][9] This guide provides the foundational protocols to rigorously test the potential of FIC-23 as a novel Tankyrase inhibitor.

Part 1: Hypothesized Mechanism of Action - Tankyrase Inhibition

We hypothesize that FIC-23 binds to the catalytic domain of Tankyrase 1 and/or 2, inhibiting their PARsylation activity. This intervention is predicted to initiate a cascade of events leading to the suppression of Wnt-driven cancer cell proliferation.

The Wnt/β-catenin Signaling Cascade & Point of Intervention:

  • Normal State (Wnt OFF): In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

  • Aberrant Activation (Wnt ON): In many cancers, upstream mutations lead to the constitutive activation of the pathway. This results in the disassembly of the destruction complex and the accumulation of β-catenin.

  • Role of Tankyrase: Tankyrases (TNKS1/2) PARsylate Axin, targeting it for ubiquitination and degradation. This destabilizes the destruction complex, further promoting β-catenin accumulation.[7]

  • Nuclear Translocation & Gene Expression: Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of target oncogenes like c-Myc and Cyclin D1.[9]

  • Hypothesized Intervention by FIC-23: FIC-23 is proposed to inhibit TNKS1/2. This prevents Axin PARsylation, leading to the stabilization and accumulation of Axin.[6] The restored destruction complex can then effectively phosphorylate and degrade β-catenin, thereby reducing the transcription of its target genes and inhibiting cancer cell growth.

Wnt_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNKS Tankyrase (TNKS1/2) Axin_complex Axin Destruction Complex TNKS->Axin_complex beta_catenin β-catenin Axin_complex->beta_catenin degradation Proteasomal Degradation beta_catenin->degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc FIC23 FIC-23 (Hypothesized Inhibitor) FIC23->TNKS TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Wnt_genes

Caption: Hypothesized mechanism of FIC-23 in the Wnt/β-catenin pathway.

Part 2: Experimental Protocols & Workflows

The following protocols are designed to systematically evaluate FIC-23 as a Tankyrase inhibitor. For all cell-based assays, it is recommended to use a colorectal cancer cell line with a known Wnt pathway mutation, such as SW480 or DLD-1, and a cell line with low Wnt activity as a negative control.

Protocol 1: In Vitro Tankyrase 1/2 Enzymatic Assay

Objective: To directly measure the inhibitory activity of FIC-23 on the enzymatic function of recombinant human Tankyrase 1 and 2.

Principle: This is a biochemical assay that measures the incorporation of biotinylated NAD+ onto a histone substrate by Tankyrase. The signal is detected via a streptavidin-HRP conjugate. A decrease in signal in the presence of FIC-23 indicates inhibition.

Materials:

  • Recombinant Human TNKS1 and TNKS2 (e.g., R&D Systems, BPS Bioscience)

  • Histones (as substrate)

  • Biotinylated NAD+

  • Trevigen TNKS Reaction Buffer

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • 96-well high-binding microplate

  • Stop Solution (e.g., 0.5 M H₂SO₄)

  • FIC-23 (dissolved in 100% DMSO)

  • Positive Control Inhibitor: XAV939

Step-by-Step Methodology:

  • Coating Plate: Coat a 96-well plate with 50 µL of histone solution (20 µg/mL in PBS) per well. Incubate overnight at 4°C. Wash 3 times with PBS + 0.05% Tween-20 (PBST).

  • Compound Preparation: Prepare a serial dilution of FIC-23 in reaction buffer (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is ≤1% in all wells. Include wells for "No Inhibitor" (DMSO vehicle) and "No Enzyme" controls.

  • Enzyme Reaction:

    • Add 25 µL of diluted FIC-23, XAV939, or vehicle control to the appropriate wells.

    • Prepare a master mix containing reaction buffer, 25 µM Biotinylated NAD+, and recombinant TNKS1 or TNKS2 (e.g., 50 ng/well).

    • Add 25 µL of the enzyme master mix to each well (except "No Enzyme" control).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Detection:

    • Wash the plate 5 times with PBST.

    • Add 50 µL of Streptavidin-HRP (diluted in reaction buffer) to each well. Incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with PBST.

    • Add 50 µL of TMB substrate. Develop in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration of FIC-23 relative to the DMSO control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the in vitro Tankyrase enzymatic assay.

Protocol 2: Cell-Based Wnt/β-catenin Reporter Assay (TOP/FOP Flash)

Objective: To determine if FIC-23 can inhibit TCF/LEF-mediated transcription in living cancer cells.

Principle: This assay uses two reporter plasmids. The TOP-Flash plasmid contains multiple TCF/LEF binding sites upstream of a luciferase gene. The FOP-Flash plasmid contains mutated binding sites and serves as a negative control. A reduction in the TOP/FOP luciferase signal ratio indicates pathway inhibition.

Materials:

  • SW480 colorectal cancer cells (or similar Wnt-active line)

  • DMEM/F-12 medium, 10% FBS, 1% Pen/Strep

  • Mirus TransIT-LT1 Transfection Reagent

  • TOP-Flash and FOP-Flash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Dual-Luciferase Reporter Assay System (Promega)

  • White, opaque 96-well cell culture plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed SW480 cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to attach overnight.

  • Transfection:

    • For each well, prepare a transfection mix according to the manufacturer's protocol (e.g., Mirus).

    • Co-transfect cells with either TOP-Flash or FOP-Flash plasmid (e.g., 100 ng/well) and the Renilla normalization plasmid (e.g., 10 ng/well).

  • Compound Treatment: After 24 hours of transfection, remove the medium and replace it with fresh medium containing serial dilutions of FIC-23 or XAV939 (e.g., 50 µM to 1 nM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luminescence Reading:

    • Wash cells once with PBS.

    • Lyse the cells using the passive lysis buffer from the assay kit.

    • Measure Firefly (TOP/FOP) and Renilla luciferase activity sequentially in a luminometer according to the Dual-Luciferase kit instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the TOP/FOP ratio for each treatment condition.

    • Express the results as a percentage of the vehicle-treated control and calculate the IC₅₀ value for the inhibition of Wnt signaling.

Protocol 3: Western Blot Analysis of Pathway Proteins

Objective: To visualize the effect of FIC-23 on the protein levels of key Wnt pathway components (Axin1, β-catenin, c-Myc).

Principle: Western blotting uses antibodies to detect specific proteins in cell lysates separated by size. Stabilization of Axin1 and subsequent degradation of β-catenin and its target c-Myc would provide strong evidence for the hypothesized mechanism.

Materials:

  • SW480 cells

  • 6-well plates

  • FIC-23 and XAV939

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer and system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary Antibodies: anti-Axin1, anti-β-catenin, anti-c-Myc, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Chemiluminescence Substrate

  • Chemiluminescence imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed SW480 cells in 6-well plates. Grow to 70-80% confluency. Treat with FIC-23 or XAV939 at relevant concentrations (e.g., 1x and 5x the IC₅₀ from the reporter assay) for 12-24 hours. Include a DMSO vehicle control.

  • Protein Extraction: Wash cells with cold PBS. Lyse cells on ice with RIPA buffer. Scrape and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash 3 times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensities for Axin1, β-catenin, and c-Myc between treated and control samples. Normalize to the β-actin loading control. An increase in Axin1 and a decrease in β-catenin and c-Myc would support the hypothesis.

Part 3: Data Presentation and Expected Outcomes

The following tables summarize the expected (hypothetical) data from the successful application of these protocols, which would validate FIC-23 as a potent and specific Tankyrase inhibitor.

Table 1: In Vitro Enzymatic Inhibition

Compound TNKS1 IC₅₀ (nM) TNKS2 IC₅₀ (nM)
FIC-23 15.2 11.8

| XAV939 | 13.4[7] | 4.0 |

Table 2: Cellular Activity in Wnt-Driven Cancer Cells

Compound Wnt Reporter IC₅₀ (µM) (SW480 cells) Cell Viability IC₅₀ (µM) (SW480 cells, 72h)
FIC-23 0.85 1.5

| XAV939 | 0.50 | 1.2 |

Table 3: Western Blot Protein Level Modulation

Treatment (24h) Axin1 Level (Fold Change vs. Vehicle) β-catenin Level (Fold Change vs. Vehicle) c-Myc Level (Fold Change vs. Vehicle)
Vehicle (DMSO) 1.0 1.0 1.0
FIC-23 (1 µM) 2.5 0.4 0.3

| XAV939 (1 µM) | 2.8 | 0.3 | 0.2 |

Conclusion

This guide provides a comprehensive framework for the initial investigation of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (FIC-23) as a novel anti-cancer agent. By postulating a scientifically plausible mechanism—inhibition of Tankyrase in the Wnt/β-catenin pathway—we have outlined a logical series of experiments to validate this hypothesis. The successful execution of these protocols would provide robust preclinical evidence, establishing a clear mechanism of action and justifying further development of FIC-23 for Wnt-addicted cancers. This structured approach ensures that the potential of this novel indole derivative is evaluated with the scientific rigor required for modern drug discovery.

References

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. PubMed. Available at: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available at: [Link]

  • Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. Available at: [Link]

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. PubMed Central. Available at: [Link]

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. ACS Publications. Available at: [Link]

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Bentham Science. Available at: [Link]

  • What are TNKS2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. Available at: [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]

Sources

Application Note: Investigating 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid as a Potential Covalent Chemical Probe for Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and chemical biology.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-priority target in cancer immunotherapy.[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3][5] This metabolic reprogramming suppresses the activity of effector T cells and Natural Killer (NK) cells while promoting the proliferation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling cancer cells to evade immune surveillance.[6][7][8]

The development of small-molecule inhibitors of IDO1 is a major focus of modern drug discovery.[9][10][11] The indole-2-carboxylic acid scaffold, in particular, has been identified as a promising pharmacophore for potent IDO1 inhibition.[12] This application note describes a series of protocols to investigate 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (herein referred to as 5F-FICA ) as a potential chemical probe for IDO1.

5F-FICA possesses three key structural features that make it a compelling candidate for an IDO1 probe:

  • Indole-2-carboxylic acid core: This motif is known to interact with the active site of IDO1, mimicking the natural substrate, tryptophan.[12]

  • 5-Fluoro substitution: Fluorination can enhance binding affinity and improve metabolic stability.

  • 3-Formyl (aldehyde) group: This electrophilic "warhead" has the potential to form a covalent bond with a nucleophilic residue (e.g., Lysine) in or near the IDO1 active site, leading to irreversible inhibition.

This document provides a framework for characterizing the inhibitory activity of 5F-FICA, confirming its mechanism of action, and validating its target engagement in a cellular context.

Hypothesized Mechanism of Action: Covalent Inhibition

We hypothesize that 5F-FICA acts as an irreversible inhibitor of IDO1. The initial binding is likely driven by interactions of the indole-2-carboxylic acid scaffold with the heme-containing active site. Following this initial non-covalent binding, the strategically positioned 3-formyl group is poised to react with a nearby nucleophilic amino acid residue, such as a lysine, to form a stable Schiff base, resulting in covalent and irreversible inactivation of the enzyme.

Hypothesized Covalent Inhibition of IDO1 cluster_0 IDO1 Active Site IDO1 IDO1 (Heme Prosthetic Group) Intermediate Reversible Complex IDO1->Intermediate Lysine Nucleophilic Lysine (Lys-NH2) Lysine->Intermediate Probe 5F-FICA (Probe) Probe->Intermediate Non-covalent Binding Covalent_Complex Covalent Adduct (Schiff Base) IDO1-N=CH-Probe Intermediate->Covalent_Complex Covalent Bond Formation

Caption: Hypothesized mechanism of 5F-FICA covalent inhibition of IDO1.

Experimental Protocols

The following protocols outline a comprehensive workflow to validate 5F-FICA as a chemical probe for IDO1.

Experimental Workflow P1 Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay P2 Protocol 2: Covalent Binding Confirmation (Mass Spec) P1->P2 If potent inhibition is observed P3 Protocol 3: Cellular Target Engagement (CETSA) P1->P3 If potent inhibition is observed Data_IC50 Determine IC50 Value P1->Data_IC50 Data_Mass Confirm Covalent Adduct & Identify Site P2->Data_Mass Data_CETSA Validate In-Cell Target Binding P3->Data_CETSA

Caption: Workflow for the characterization of 5F-FICA.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay (Fluorogenic)

This protocol determines the potency (IC50) of 5F-FICA against recombinant human IDO1 enzyme. The assay measures the production of N-formylkynurenine (NFK), which is converted to a fluorescent product.[13][14][15]

Materials:

  • Recombinant Human IDO1 His-Tag (e.g., BPS Bioscience, Cat #71182)

  • IDO1 Fluorogenic Reaction Solution (containing L-Trp)

  • IDO1 Assay Buffer

  • Fluorescence Solution/Developer

  • 5F-FICA (test compound)

  • Epacadostat (positive control inhibitor, IC50 ≈ 10 nM)[6]

  • DMSO

  • Black, flat-bottom 96-well or 384-well microplate

  • Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~510 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5F-FICA and Epacadostat in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series in IDO1 Assay Buffer to create a 10X working solution.

  • Reaction Setup:

    • Add 180 µL of IDO1 Fluorogenic Reaction Solution to each well of a 96-well plate.

    • Add 10 µL of 10X test compound (5F-FICA) or control (Epacadostat, DMSO vehicle) to the appropriate wells.

    • To initiate the reaction, add 10 µL of diluted IDO1 enzyme (e.g., 40 ng/µL in IDO1 Assay Buffer) to all wells except the "Blank" control.

    • To "Blank" wells, add 10 µL of IDO1 Assay Buffer.

  • Enzyme Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Development: Add 20 µL of Fluorescence Solution to each well. Seal the plate and incubate at 37°C for 4 hours, protected from light.[14]

  • Data Acquisition: Allow the plate to cool to room temperature. Measure fluorescence intensity (Ex: 400 nm, Em: 510 nm).

  • Data Analysis:

    • Subtract the "Blank" fluorescence value from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results: A potent covalent inhibitor is expected to show a low nanomolar to micromolar IC50 value. The dose-response curve will establish the concentration range for subsequent experiments.

CompoundHypothesized IC50 (nM)
5F-FICA50 - 500
Epacadostat (Control)~10[6]
Protocol 2: Covalent Binding Confirmation by Intact Protein Mass Spectrometry

This protocol directly verifies the formation of a covalent adduct between 5F-FICA and IDO1.[16][17][18] A mass shift corresponding to the molecular weight of 5F-FICA will confirm the covalent modification.

Materials:

  • Recombinant Human IDO1

  • 5F-FICA

  • DMSO

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Reaction:

    • In a microcentrifuge tube, incubate recombinant IDO1 (e.g., 5 µM) with a 5- to 10-fold molar excess of 5F-FICA (from a DMSO stock, final DMSO < 2%).

    • Prepare a control reaction with IDO1 and an equivalent amount of DMSO.

    • Incubate at room temperature for 1-2 hours.

  • Sample Cleanup: Remove excess, unbound compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with an MS-compatible buffer (e.g., 20 mM Ammonium Acetate).

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein samples via LC-MS.

    • Acquire the mass spectrum for the intact protein.

    • Deconvolute the resulting multiply charged spectrum to determine the precise mass of the protein.

  • Data Analysis:

    • Compare the mass of the 5F-FICA-treated IDO1 with the DMSO-treated control.

    • A mass increase corresponding to the molecular weight of 5F-FICA (C9H6FNO2 = 179.15 Da) minus a water molecule (18.02 Da) if a Schiff base is formed (net increase of ~161.13 Da) confirms covalent binding.

Further Analysis (Peptide Mapping): To identify the specific amino acid residue modified by 5F-FICA, the protein adduct can be digested with trypsin, and the resulting peptides analyzed by LC-MS/MS.[16][19] The modified peptide will show a characteristic mass shift, and fragmentation analysis can pinpoint the exact site of modification.

Protocol 3: Cellular Target Engagement via Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target protein inside intact cells.[20][21] Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).[22][23]

Materials:

  • IDO1-expressing cancer cell line (e.g., SK-OV-3, pre-treated with IFN-γ to induce IDO1 expression)

  • 5F-FICA

  • DMSO

  • PBS and appropriate cell lysis buffer with protease inhibitors

  • Antibody for IDO1 (for Western Blotting)

  • SDS-PAGE and Western Blotting equipment

  • PCR thermal cycler

Procedure:

  • Cell Treatment: Treat IFN-γ-stimulated cells with either vehicle (DMSO) or a saturating concentration of 5F-FICA (e.g., 10-20x the in vitro IC50) for 1-2 hours at 37°C.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[20]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble IDO1 in each sample by Western Blot.

  • Data Analysis:

    • Quantify the band intensities for IDO1 at each temperature for both vehicle- and 5F-FICA-treated samples.

    • Normalize the data to the lowest temperature point (100% soluble).

    • Plot the percentage of soluble IDO1 versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of 5F-FICA confirms target engagement.[23][24]

Troubleshooting

  • No Inhibition in Enzyme Assay:

    • Cause: Compound insolubility. Solution: Check for precipitation in assay wells. Decrease final compound concentration or use a co-solvent.

    • Cause: Inactive enzyme. Solution: Verify enzyme activity with a known inhibitor (Epacadostat) and run a positive control.

  • No Mass Shift in MS:

    • Cause: Reaction did not proceed. Solution: Increase incubation time, temperature, or compound concentration. Ensure the protein is correctly folded and active.

    • Cause: Compound is not a covalent inhibitor. Solution: The compound may be a potent reversible inhibitor.

  • No Thermal Shift in CETSA:

    • Cause: Poor cell permeability. Solution: Increase incubation time or compound concentration.

    • Cause: Compound is rapidly metabolized or effluxed. Solution: Use shorter incubation times or co-treat with efflux pump inhibitors.

    • Cause: Target is not expressed at sufficient levels. Solution: Confirm IDO1 induction by IFN-γ using Western Blot before starting the experiment.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid as a novel chemical probe for IDO1. By systematically determining its inhibitory potency, confirming its covalent binding mechanism, and demonstrating target engagement in a cellular environment, researchers can validate the utility of 5F-FICA for studying the biology of IDO1 and for its potential development as a therapeutic agent.

References

  • What are IDO1 inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Munn, D. H., & Mellor, A. L. (2016). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 76(13), 3572–3575. Retrieved from [Link]

  • Zhu, Y., et al. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 14, 1204868. Retrieved from [Link]

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experimental design for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Experimental Design and Study of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Introduction: Scaffolding for Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin and tryptophan.[1][2] Its versatile structure has been extensively explored, leading to the development of drugs for cancer, inflammation, infectious diseases, and neurological disorders.[3][4] The strategic modification of the indole core allows for the fine-tuning of biological activity, making derivatives a fertile ground for novel therapeutic discovery.[5][6]

This guide focuses on 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid , a specific derivative with distinct structural features poised for biological investigation. The presence of:

  • A carboxylic acid at the 2-position, a common feature in molecules designed to interact with protein active sites, such as HIV-1 integrase inhibitors.[7][8]

  • A formyl group at the 3-position, which can act as a reactive handle for further synthesis or as a key interacting group with biological targets.[9]

  • A fluorine atom at the 5-position, a common bioisosteric modification in drug design known to enhance metabolic stability, binding affinity, and membrane permeability.

Given the established anticancer and anti-inflammatory properties of many indole derivatives, this document provides a comprehensive framework for the initial characterization and biological evaluation of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.[1][10] The protocols and workflows herein are designed for researchers in academic and industrial drug discovery, providing a logical, evidence-based path from initial compound handling to mechanism of action studies.

Section 1: Foundational Characterization and Handling

Before initiating biological assays, the identity, purity, and solubility of the compound must be rigorously established. This is a non-negotiable step for data integrity.

Purity and Identity Verification

The trustworthiness of all subsequent data relies on the purity of the test compound. Commercially sourced or newly synthesized batches should be validated.

Protocol 1: Purity and Identity Assessment

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Use a reverse-phase C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Analysis: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm). Purity is calculated by the area-under-the-curve (AUC) of the principal peak relative to the total peak area. A purity of ≥97% is recommended for biological screening.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Couple the HPLC system to a mass spectrometer.

    • Analysis: Verify that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (C₁₀H₆FNO₃, MW: 207.16 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Perform ¹H and ¹³C NMR analysis in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analysis: The resulting spectra should be consistent with the assigned structure of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Solubility Determination and Stock Solution Preparation

Accurate concentration is critical for dose-response experiments. The compound's solubility dictates the choice of vehicle and the maximum achievable concentration in assays.

Protocol 2: Solubility Assessment and Stock Preparation

  • Solvent Screening: Test solubility in common, cell-culture compatible solvents. Dimethyl sulfoxide (DMSO) is the most common choice.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg).

    • Dissolve in a minimal volume of 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.

    • Causality: A high-concentration stock minimizes the final percentage of DMSO in the assay medium. High concentrations of DMSO (>0.5-1%) can be toxic to cells and interfere with biological processes, confounding results.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the highest dose tested does not exceed a non-toxic level (typically ≤0.5%).

    • Validation: Always include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest compound dose, to account for any effects of the solvent itself.

Section 2: Hypothesis-Driven Biological Screening Workflow

Based on the broad therapeutic applications of indole derivatives, a logical starting point is to screen for anticancer and anti-inflammatory activity.[2][4]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) Compound 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid Screening Dual-Hypothesis Screening Compound->Screening Anticancer Anticancer Assays (e.g., NCI-60 Panel or representative lines) Screening->Anticancer Hypothesis 1 AntiInflam Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Screening->AntiInflam Hypothesis 2 Hit Primary Hit Identified Anticancer->Hit AntiInflam->Hit DoseResponse Dose-Response & IC50 Determination Hit->DoseResponse Selectivity Cell Line Selectivity (Cancer vs. Normal Cells) DoseResponse->Selectivity MoA Mechanism of Action Studies Selectivity->MoA TargetID Target Deconvolution (e.g., Kinase Panel, Western Blot) MoA->TargetID Pathway Pathway Analysis (Apoptosis, NF-κB, etc.) MoA->Pathway

Figure 1: A phased workflow for the systematic evaluation of the title compound.

Section 3: Protocols for In Vitro Anticancer Evaluation

Many indole derivatives exert anticancer effects by inhibiting tubulin polymerization, modulating protein kinases, or inducing apoptosis.[1] The following protocols provide a robust framework for initial screening.

Cell Viability and Cytotoxicity Screening

The first step is to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. A panel of cell lines representing different cancer types is recommended.

Table 1: Suggested Cancer Cell Lines for Initial Screening

Cell Line Cancer Type Key Characteristics
MCF-7 Breast (Adenocarcinoma) Estrogen Receptor (ER) positive, well-characterized.
A549 Lung (Carcinoma) A standard model for non-small cell lung cancer.
HepG2 Liver (Hepatoblastoma) Commonly used for liver cancer and toxicology studies.[12]
HCT116 Colon (Carcinoma) Represents a common gastrointestinal cancer.

| BJ | Skin (Fibroblast) | Non-cancerous cell line, used to assess selectivity. |

Protocol 3: MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the compound (e.g., from 0.1 µM to 100 µM). Include vehicle control (DMSO) and no-treatment control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell viability by 50%.

Apoptosis and Cell Cycle Analysis

If the compound shows significant cytotoxicity, the next logical step is to determine the mode of cell death.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membranes.

  • Procedure:

    • Treatment: Treat cells in a 6-well plate with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic/necrotic cells.

    • Causality: A significant increase in the Annexin V+ populations upon treatment indicates that the compound induces apoptosis.

Section 4: Protocols for In Vitro Anti-inflammatory Evaluation

Indole derivatives can suppress inflammatory responses by inhibiting key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10][13] Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) are a standard model for these studies.

Assessment of Nitric Oxide (NO) Production

Protocol 5: Griess Assay for Nitrite Determination

  • Principle: NO is an unstable molecule that rapidly oxidizes to nitrite (NO₂⁻) in aqueous solution. The Griess reagent converts nitrite into a colored azo compound, which can be measured colorimetrically.

  • Procedure:

    • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the compound for 1 hour.

    • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Include a positive control (LPS only) and a vehicle control (LPS + DMSO).

    • Incubation: Incubate for 24 hours.

    • Griess Reaction: Transfer 50 µL of the cell supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II.

    • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

    • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Validation: It is crucial to perform a cell viability assay (e.g., MTT) in parallel under the same conditions to ensure that the reduction in NO is not simply due to compound-induced cytotoxicity.

Analysis of Key Inflammatory Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[10] Western blotting can be used to assess the phosphorylation (activation) status of key proteins in these pathways.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Compound 5-Fluoro-3-formyl- 1H-indole-2-carboxylic acid Compound->IKK Potential Inhibition NFkB_nuc NF-κB NFkB_nuc->Genes activates transcription

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway.

Protocol 6: Western Blot for Phospho-p65 (NF-κB)

  • Objective: To determine if the compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation of its p65 subunit.

  • Procedure:

    • Cell Treatment: Seed and treat RAW 264.7 cells with the compound as described in the Griess assay, but for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events.

    • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA).

      • Incubate with a primary antibody specific for phosphorylated p65 (p-p65).

      • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of p-p65 to total p65 in compound-treated samples compared to the LPS-only control indicates inhibition of the NF-κB pathway.

References

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  • The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis | Request PDF. ResearchGate. Available at: [Link]

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  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

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  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available at: [Link]

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Application Note & Protocols: Characterizing 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as inhibitors for enzymes like HIV-1 integrase and various kinases.[1][2] This guide provides a comprehensive framework for characterizing the inhibitory potential of a specific derivative, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. Due to the presence of an aldehyde-reactive formyl group, this document will focus on protocols for Aldehyde Dehydrogenase (ALDH), a superfamily of enzymes critical in metabolism and implicated in various disease states, making them a prime target for therapeutic intervention.[3] We present detailed, self-validating protocols for determining fundamental enzyme kinetic parameters and the half-maximal inhibitory concentration (IC₅₀) of the compound, providing researchers with a robust methodology for initial inhibitor characterization.

Scientific Rationale & Assay Principle

1.1. The Target: Aldehyde Dehydrogenase (ALDH)

ALDHs are a group of NAD(P)⁺-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[4] Heightened ALDH activity is a known marker for certain cancer stem cell populations, making ALDH inhibition a promising strategy in oncology.[3] The choice of ALDH as a potential target for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is based on the inhibitor's structure, which contains a reactive aldehyde (formyl) group that could potentially interact with the enzyme's active site.

1.2. Principle of the Colorimetric Assay

The protocols herein utilize a foundational colorimetric assay to measure ALDH activity. The enzymatic reaction involves the oxidation of a substrate (e.g., acetaldehyde) by ALDH, which is coupled with the reduction of the cofactor nicotinamide adenine dinucleotide (NAD⁺) to NADH.[3] The production of NADH is then monitored. In this coupled reaction, the generated NADH reduces a formazan reagent (like MTT or WST-1) to a colored formazan product in the presence of a diaphorase enzyme.[5][6] The intensity of the color, measured by absorbance at a specific wavelength (e.g., 565 nm for MTT-formazan), is directly proportional to the rate of NADH production and thus, the ALDH enzyme activity.[4] An inhibitor will decrease the rate of this color formation.

Assay_Principle cluster_reaction ALDH Catalyzed Reaction cluster_detection Colorimetric Detection Aldehyde Substrate (e.g., Acetaldehyde) ALDH ALDH Enzyme Aldehyde->ALDH NAD NAD⁺ NAD->ALDH CarboxylicAcid Product (Carboxylic Acid) ALDH->CarboxylicAcid NADH NADH ALDH->NADH NADH_input NADH MTT_Probe MTT Probe (Colorless) Diaphorase Diaphorase MTT_Probe->Diaphorase Formazan Formazan Dye (Colored) Diaphorase->Formazan Absorbance Measure Absorbance (~565 nm) Formazan->Absorbance NADH_input->Diaphorase Inhibitor 5-Fluoro-3-formyl- 1H-indole-2-carboxylic acid Inhibitor->ALDH

Caption: Principle of the coupled colorimetric ALDH inhibition assay.

Materials and Reagents

  • Enzyme: Purified Aldehyde Dehydrogenase (e.g., from baker's yeast, Sigma-Aldrich Cat# A6338).

  • Inhibitor: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

  • Assay Buffer: 50 mM HEPES or 100 mM Sodium Pyrophosphate, pH 8.0.[3][7]

  • Substrate: Acetaldehyde (400 mM stock solution).

  • Cofactor/Probe Solution: A mixture containing NAD⁺ and MTT.[3]

  • Coupling Enzyme: Diaphorase.[5]

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Equipment:

    • 96-well flat-bottom microplates.

    • Multichannel pipettor.

    • Microplate reader capable of measuring absorbance at 565 nm.

    • Standard laboratory equipment (vortexer, tubes, etc.).

Experimental Workflows & Protocols

The overall experimental process involves preparing the necessary reagents, determining the enzyme's intrinsic kinetic properties, and then using this information to accurately measure the inhibitor's potency (IC₅₀).

Experimental_Workflow Start Start Prep Protocol 1: Reagent & Stock Solution Preparation Start->Prep Kinetics Protocol 2: Determine Enzyme Kinetics (Km and Vmax) Prep->Kinetics IC50_Assay Protocol 3: IC50 Determination Assay Kinetics->IC50_Assay Analysis Data Analysis: Calculate % Inhibition & Plot Dose-Response Curve IC50_Assay->Analysis End End: Report IC50 Value Analysis->End

Caption: High-level workflow for inhibitor characterization.

Protocol 1: Reagent & Stock Solution Preparation

Causality: Proper preparation and storage of stock solutions are critical for assay reproducibility. DMSO is used to solubilize the often-hydrophobic inhibitor, but its final concentration in the assay must be controlled to prevent enzyme denaturation.[4]

  • Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in 100% DMSO. Store in small aliquots at -20°C.

  • Enzyme Preparation: On the day of the assay, dilute the purified ALDH stock to a working concentration (e.g., 22 U/mL) using cold Assay Buffer.[4] Keep the enzyme on ice at all times. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.[8]

  • Substrate Working Solution: Prepare a 1x substrate solution by diluting the stock (e.g., 400 mM) in ultrapure water. The final concentration in the reaction well should be optimized based on the Km value determined in Protocol 2.[5]

  • Reaction Mix (RM): Prepare a fresh master mix for the desired number of wells. For each reaction, combine Assay Buffer, NAD⁺/MTT solution, and Diaphorase.[5] Keep protected from light.

  • Blank Reaction Mix (BRM): Prepare a master mix identical to the RM but excluding the substrate. This is used for background correction.[5]

Protocol 2: Determination of Michaelis-Menten Parameters (Km & Vmax)

Causality: Determining the Michaelis constant (Km) for the substrate is essential. The Km reflects the substrate concentration at which the reaction velocity is half of the maximum (Vmax).[9] For competitive inhibitor screening, running the assay with a substrate concentration at or below the Km value increases the assay's sensitivity to the inhibitor.[8]

  • Substrate Dilutions: Prepare a series of 8-10 substrate concentrations, ranging from approximately 0.2x to 5x the expected Km.[8]

  • Assay Setup: In a 96-well plate, add the enzyme and buffer to each well.

  • Initiate Reaction: Add the varying concentrations of substrate to the wells to start the reaction.

  • Measure Kinetics: Immediately place the plate in a microplate reader pre-set to the correct temperature (e.g., 25°C) and measure the absorbance at 565 nm every minute for 20-30 minutes.[7]

  • Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance vs. time. The initial velocity (V₀) is the slope of the linear portion of this curve.[10]

  • Determine Km and Vmax: Plot the calculated V₀ values against the corresponding substrate concentrations. Fit this data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.[8][10]

Table 1: Example Data for Km Determination

[Substrate] (µM) Initial Velocity (mOD/min)
10 5.2
25 11.8
50 20.1
100 31.5
200 45.3
400 55.8
800 62.1
1600 64.9

Note: Data is for illustrative purposes only.

Protocol 3: IC₅₀ Determination Assay

Causality: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11] It is a standard measure of inhibitor potency.[12] A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations.

  • Inhibitor Serial Dilutions: Prepare a 10-point, 2- or 3-fold serial dilution of the 10 mM inhibitor stock solution in 100% DMSO. This creates a wide concentration range to accurately define the dose-response curve.

  • Assay Plate Setup (Final Volume = 100 µL):

    • Test Wells: Add 45 µL of ALDH Enzyme Preparation. Add 5 µL of the corresponding inhibitor dilution.

    • Positive Control (100% Activity): Add 45 µL of ALDH Enzyme Preparation. Add 5 µL of DMSO (the vehicle).[4]

    • Blank (Background): Add 45 µL of ALDH Enzyme Preparation. Add 5 µL of DMSO.[4]

  • Pre-incubation: Gently tap the plate to mix and pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction:

    • To all Test and Positive Control wells, add 50 µL of the Reaction Mix (RM) .

    • To the Blank wells, add 50 µL of the Blank Reaction Mix (BRM) .

    • Mix briefly and thoroughly.[5]

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the final absorbance at 565 nm.[4]

Data Analysis & Interpretation

  • Background Subtraction: Subtract the average absorbance of the Blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:

    % Inhibition = [ 1 - ( (OD_inhibitor - OD_blank) / (OD_positive_control - OD_blank) ) ] * 100

  • Generate Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[11]

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation. The IC₅₀ is the concentration of inhibitor that corresponds to 50% inhibition on this curve.[13]

Table 2: Example Data for IC₅₀ Determination

[Inhibitor] (µM) log[Inhibitor] Avg. Absorbance (OD₅₆₅) % Inhibition
100.0 2.00 0.115 96.8
33.3 1.52 0.158 91.5
11.1 1.05 0.289 74.3
3.7 0.57 0.551 40.8
1.2 0.08 0.798 10.3
0.4 -0.40 0.865 1.9
Positive Control N/A 0.882 0.0
Blank N/A 0.085 N/A

Note: Data is for illustrative purposes only.

4.1. From IC₅₀ to Ki

While the IC₅₀ value is dependent on experimental conditions (like substrate concentration), the inhibition constant (Ki) is an absolute measure of binding affinity.[14] For competitive inhibitors, the IC₅₀ can be converted to a Ki using the Cheng-Prusoff equation, which provides a more universal value for comparing inhibitor potency.[11][14]

Ki = IC₅₀ / (1 + [S]/Km)

Where [S] is the substrate concentration used in the assay and Km is the Michaelis constant for that substrate.

References

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Li, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112028. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Patsnap. (2024). How to Perform a Standard Enzyme Activity Assay? Patsnap Synapse. Retrieved from [Link]

  • Scientist Live. (2022). Enzyme Kinetics Considerations. Retrieved from [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChromTM Aldehyde Dehydrogenase Inhibitor Screening Kit (EIAL-100). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 476, 44-53. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH). Retrieved from [Link]

  • PubMed. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 27(1), 220. Retrieved from [Link]

  • PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

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Application Notes and Protocols for Cell-Based Assays with 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Targeting a Key Epigenetic Regulator

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of numerous high-affinity ligands for diverse biological targets.[1] Its derivatives have been successfully developed into therapies for a wide range of diseases, from inflammation to cancer and viral infections.[2][3][4] The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological properties. The introduction of a fluorine atom, for instance, can enhance metabolic stability and binding affinity, while a formyl group can act as a critical hydrogen bond acceptor or a reactive handle for further synthesis.[5][6]

This application note concerns 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (FFI-2C) , a novel investigational compound. Based on its structural motifs and the growing body of literature on indole derivatives as epigenetic modulators, we hypothesize that FFI-2C may function as an inhibitor of DNA Methyltransferases (DNMTs). DNMTs are a family of enzymes crucial for establishing and maintaining DNA methylation patterns, which are fundamental to gene expression regulation. Aberrant DNMT activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[7] Consequently, the development of small molecule DNMT inhibitors is a highly promising avenue for cancer therapy.[8]

This document provides a comprehensive, tiered workflow for the initial cell-based characterization of FFI-2C. It is designed for researchers in drug discovery and chemical biology, offering a logical progression of assays from general cytotoxicity assessment to direct target engagement and downstream functional validation. The protocols herein are presented as a self-validating system, where each step provides the necessary foundation for the next, ensuring a robust and reliable characterization of this novel compound.

Principle of the Tiered Assay Workflow

A systematic evaluation of a new chemical entity requires a multi-faceted approach. We propose a four-tiered workflow that progressively builds evidence for the compound's mechanism of action. This strategy ensures that resources are used efficiently and that data from each stage informs the interpretation of the next.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Target Verification cluster_2 Tier 3: Functional Activity cluster_3 Tier 4: Biological Impact A General Cytotoxicity & Viability (MTT Assay) B Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) A->B Determine IC50 & non-toxic dose range C In-Cell Target Inhibition (DNMT Activity Assay) B->C Confirm direct binding to DNMT1 in cells D Downstream Pathway Modulation (Western Blot for Gene Reactivation) C->D Quantify inhibition of DNMT enzymatic activity

Figure 1: Tiered Experimental Workflow. A logical progression from broad cellular effects to specific molecular interactions.

Tier 1 Protocol: General Cytotoxicity Assessment using MTT Assay

Causality: Before investigating specific mechanisms, it is imperative to determine the concentration range at which FFI-2C affects cell viability. The MTT assay is a robust colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][8] This initial screen identifies the half-maximal inhibitory concentration (IC50) and guides the selection of non-cytotoxic doses for subsequent target-specific assays.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Plate a human cancer cell line known to be sensitive to epigenetic regulation (e.g., HCT116 colon cancer cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a 2X stock solution series of FFI-2C in culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remember to include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the old medium from the cells and add 100 µL of the 2X FFI-2C dilutions to the appropriate wells.

    • Incubate for 48-72 hours, a duration often required for epigenetic effects to manifest.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.[8]

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Illustrative Data & Interpretation

The results are typically expressed as a percentage of viability relative to the vehicle-treated control cells. This data is then used to generate a dose-response curve and calculate the IC50 value.

FFI-2C Conc. (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.1
0.198.2 ± 4.8
185.7 ± 6.2
552.1 ± 5.5
1024.3 ± 4.1
508.9 ± 2.3
1005.1 ± 1.9

Interpretation: The hypothetical data above suggests an IC50 value of approximately 5 µM in HCT116 cells after 72 hours. For subsequent assays aimed at studying target engagement without inducing widespread cell death, concentrations at or below 1 µM would be appropriate.

Tier 2 Protocol: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Causality: A reduction in cell viability does not prove that FFI-2C acts by inhibiting DNMTs. To establish a direct link, we must demonstrate that the compound physically interacts with its putative target inside the cell. CETSA is a powerful biophysical technique that measures the thermal stabilization of a protein upon ligand binding.[9] If FFI-2C binds to DNMT1, it will increase the protein's melting temperature, which can be detected by quantifying the amount of soluble DNMT1 remaining after a heat challenge.[10]

G cluster_0 CETSA Principle cluster_1 Expected Outcome A 1. Treat Cells (+/- FFI-2C) B 2. Heat Shock (Temperature Gradient) A->B C 3. Lyse & Separate (Soluble vs. Aggregated) B->C D 4. Detect Soluble Target (Western Blot for DNMT1) C->D E No Drug: Target protein denatures at its native Tm F With FFI-2C: Drug binding stabilizes the target, shifting Tm higher

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for DNMT1 Target Engagement

  • Cell Culture and Treatment:

    • Culture HCT116 cells to ~80% confluency.

    • Treat cells with a non-toxic concentration of FFI-2C (e.g., 1 µM, based on Tier 1 results) or vehicle control for 2-4 hours.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[11]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against DNMT1.[12]

Illustrative Data & Interpretation

The Western blot results are quantified by densitometry. The amount of soluble DNMT1 at each temperature is plotted, normalized to the amount at the lowest temperature (e.g., 40°C).

Temperature (°C)Soluble DNMT1 (Vehicle)Soluble DNMT1 (+1µM FFI-2C)
40100%100%
4695%98%
5078%92%
5451%81%
5822%55%
625%25%

Interpretation: The data shows a clear rightward shift in the melting curve for DNMT1 in the presence of FFI-2C. This thermal stabilization is strong evidence of direct binding between FFI-2C and DNMT1 within the cellular environment.

Tier 3 Protocol: In-Cell DNMT Activity Assay

Causality: Target engagement (Tier 2) does not necessarily equate to functional inhibition. The next critical step is to determine if the binding of FFI-2C to DNMTs leads to a decrease in their enzymatic activity. Commercially available kits provide a sensitive method to measure global DNMT activity from nuclear extracts.[13] These assays typically use a specific DNA substrate coated on a plate and measure the transfer of methyl groups via an antibody that recognizes 5-methylcytosine (5-mC).[14]

Protocol: Fluorometric DNMT Activity/Inhibition Assay

This protocol is adapted from commercially available kits (e.g., EpiQuik™).[13]

  • Nuclear Extract Preparation:

    • Culture HCT116 cells and treat with various concentrations of FFI-2C (e.g., 0.1 µM to 10 µM) and a known DNMT inhibitor (e.g., 5-Aza-2'-deoxycytidine) as a positive control for 24-48 hours.

    • Harvest the cells and prepare nuclear extracts according to a standard protocol or a commercial kit. Ensure extracts are kept on ice.

  • DNMT Reaction:

    • Add the nuclear extract to wells of the assay plate, which are coated with a cytosine-rich DNA substrate.

    • Add the S-adenosylmethionine (SAM) cofactor to initiate the methylation reaction.

    • Incubate the plate for 60-90 minutes at 37°C to allow DNMTs in the extract to methylate the DNA substrate.

  • Immunodetection of Methylation:

    • Wash the wells to remove unbound material.

    • Add a capture antibody specific for 5-methylcytosine (5-mC) to each well and incubate for 60 minutes at room temperature.

    • Wash the wells, then add a fluorophore-conjugated secondary antibody. Incubate for 30 minutes.

  • Data Acquisition:

    • Wash the wells thoroughly.

    • Add a fluorescence development solution and measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.

Illustrative Data & Interpretation

The fluorescence intensity is proportional to the amount of DNMT activity. The results are expressed as a percentage of the activity of the vehicle-treated control.

FFI-2C Conc. (µM)% DNMT Activity (Mean ± SD)
0 (Vehicle)100 ± 6.8
0.191.5 ± 7.1
162.3 ± 5.9
528.1 ± 4.5
1015.4 ± 3.8

Interpretation: The dose-dependent decrease in fluorescence demonstrates that FFI-2C inhibits DNMT enzymatic activity within a cellular context. The IC50 for enzyme inhibition can be calculated from this data, providing a key quantitative measure of the compound's potency.

Tier 4 Protocol: Downstream Pathway Analysis via Western Blot

Causality: The ultimate biological consequence of DNMT inhibition is the re-expression of silenced genes, particularly tumor suppressor genes.[7] A powerful way to validate the functional outcome of FFI-2C treatment is to measure the protein levels of a known hypermethylated and silenced gene in HCT116 cells, such as p16INK4a (encoded by the CDKN2A gene). An increase in p16 protein levels following treatment would provide strong evidence for the compound's intended downstream biological effect.

G cluster_0 Gene Silencing (Untreated) cluster_1 Gene Reactivation (FFI-2C Treated) A Active DNMT1 B p16 Gene Promoter A->B targets C Methylation (CH3) B->C becomes hypermethylated D Transcription OFF C->D E No p16 Protein D->E F FFI-2C G DNMT1 Inhibited F->G inhibits H p16 Gene Promoter I Hypomethylated H->I remains unmethylated J Transcription ON I->J K p16 Protein Expressed J->K

Figure 3: Hypothesized Mechanism of FFI-2C Action. Inhibition of DNMT1 leads to demethylation and re-expression of the p16 tumor suppressor gene.

Protocol: Western Blot for p16 Protein Expression

  • Cell Treatment and Lysis:

    • Treat HCT116 cells with FFI-2C at its IC50 concentration (e.g., 5 µM) and a non-toxic concentration (e.g., 1 µM) for 72 hours. Include a vehicle control.

    • Harvest the cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.[12]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p16INK4a overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Illustrative Data & Interpretation

The Western blot would show bands corresponding to p16 and the loading control. Densitometry analysis would quantify the changes in p16 expression relative to the loading control. A significant increase in the p16 band intensity in FFI-2C-treated cells compared to the vehicle control would confirm the reactivation of this tumor suppressor gene, providing strong functional validation of the compound's mechanism of action.

Conclusion

This application note provides a structured, evidence-based framework for the initial characterization of a novel indole-based compound, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (FFI-2C), as a putative DNMT inhibitor. By following this tiered workflow—from general cytotoxicity to direct target engagement, functional inhibition, and downstream pathway analysis—researchers can build a comprehensive and compelling data package. This systematic approach not only validates the compound's mechanism of action but also provides critical insights for its further development as a potential therapeutic agent.

References

  • Gao, C., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

  • Hassan, W., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

  • Medina-Franco, J. L., et al. (2018). Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective. Frontiers in Pharmacology. Available at: [Link]

  • EpigenTek. (n.d.). EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. Retrieved from [Link]

  • Trevino, A. C., et al. (2018). DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge. Molecules. Available at: [Link]

  • Scott, M. J., et al. (2015). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Expert Opinion on Drug Discovery. Available at: [Link]

  • EpigenTek. (n.d.). EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Liu, J., et al. (2016). DNA Methyltransferase Activity Assays: Advances and Challenges. Sensors. Available at: [Link]

  • Autech. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

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  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Liu, Y., et al. (2004). Endogenous assays of DNA methyltransferases: Evidence for differential activities of DNMT1, DNMT2, and DNMT3 in mammalian cells in vivo. Molecular and Cellular Biology. Available at: [Link]

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Application Notes and Protocols: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Indoles in Modern Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic introduction of fluorine atoms into organic molecules can profoundly enhance their biological activity, metabolic stability, and lipophilicity.[3][4] This has led to a significant number of fluorinated drugs in the market, with fluorinated indoles being particularly prominent in the development of antiviral, anticancer, and other therapeutic agents.[3][4][5]

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a trifunctionalized indole derivative that holds considerable promise as a versatile building block in organic synthesis. The presence of three distinct and reactive functional groups—a carboxylic acid at the 2-position, a formyl group at the 3-position, and a fluorine atom at the 5-position—offers a rich platform for the construction of complex molecular architectures. While direct literature on this specific molecule is sparse, its synthetic utility can be confidently inferred from the well-established reactivity of related indole derivatives. This document provides a detailed guide to the anticipated properties, synthesis, and synthetic applications of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid, with protocols adapted from established methodologies for analogous compounds.

Physicochemical Properties and Reactivity Profile

The unique arrangement of functional groups in 5-fluoro-3-formyl-1H-indole-2-carboxylic acid dictates its chemical behavior.

PropertyAnticipated Value/CharacteristicRationale and Significance
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16 g/mol
Appearance Expected to be a solid, likely a crystalline powder.[1]Based on related indole carboxylic acids.
Solubility Sparingly soluble in non-polar organic solvents, with increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous base.The carboxylic acid moiety imparts polarity and acidic character.
Reactivity of the Carboxylic Acid The carboxylic acid at C2 is poised for standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. Its reactivity can be influenced by the electron-withdrawing nature of the adjacent formyl group and the indole ring itself.[6][7]This functional group serves as a primary handle for peptide couplings and the introduction of diverse side chains.
Reactivity of the Formyl Group The C3-formyl group is an electrophilic center, susceptible to nucleophilic attack. It can readily participate in reactions such as reductive amination, Wittig reactions, and condensations with active methylene compounds.[8][9][10]This allows for the extension of the indole core from the 3-position, a common strategy in the synthesis of bioactive molecules.
Influence of the Fluoro Group The fluorine atom at the 5-position is a weak deactivator for electrophilic aromatic substitution on the benzene ring but can influence the acidity of the N-H proton and modulate the overall electronic properties of the indole system.[11] Crucially, it enhances metabolic stability by blocking a potential site of oxidation and can improve binding affinity to target proteins.[3][11]The fluoro-substituent is a key feature for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthetic Protocols

Protocol 1: Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

The synthesis of the title compound can be envisioned through a multi-step sequence, leveraging established indole synthetic methodologies. A plausible route involves the formylation of a suitable 5-fluoroindole-2-carboxylate precursor.

Workflow for the Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

A Ethyl 5-fluoro-1H-indole-2-carboxylate B Vilsmeier-Haack Formylation A->B POCl₃, DMF C Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate B->C D Saponification C->D NaOH, H₂O/EtOH E 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid D->E

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Procedure:

  • Formylation of Ethyl 5-fluoro-1H-indole-2-carboxylate:

    • To a solution of ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction by TLC. A similar procedure is documented for the formylation of a 5-nitro-indole derivative.[12]

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide or sodium carbonate until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry under vacuum to afford ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.

  • Saponification to the Carboxylic Acid:

    • Dissolve the crude ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours.

    • After cooling, remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with cold, dilute hydrochloric acid until a precipitate is formed.

    • Collect the solid by filtration, wash with cold water, and dry to yield 5-fluoro-3-formyl-1H-indole-2-carboxylic acid.

Protocol 2: Application in the Synthesis of a Novel Kinase Inhibitor Scaffold

The trifunctional nature of the title compound makes it an excellent starting material for building complex heterocyclic systems, such as those found in kinase inhibitors. This protocol outlines a potential pathway to a pyrazolo[4,3-c]quinolin-4(5H)-one core, a scaffold of interest in drug discovery.

Workflow for the Synthesis of a Pyrazolo[4,3-c]quinolin-4(5H)-one Derivative

A 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid B Condensation A->B Hydrazine hydrate, EtOH, reflux C Intermediate Hydrazone B->C D Intramolecular Cyclization C->D Heat or Acid Catalyst E Pyrazolo[4,3-c]quinolin-4(5H)-one Derivative D->E

Caption: Synthetic application towards a heterocyclic scaffold.

Step-by-Step Procedure:

  • Condensation with Hydrazine:

    • To a solution of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

    • Heat the mixture to reflux for 2-4 hours. The reaction involves the formation of a hydrazone from the formyl group.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • Intramolecular Cyclization and Aromatization:

    • The intermediate hydrazone is expected to undergo a spontaneous or acid/heat-catalyzed intramolecular cyclization. This involves the nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid, followed by dehydration to form the pyrazolone ring.

    • The resulting product is a fluorinated pyrazolo[4,3-c]quinolin-4(5H)-one derivative.

    • The product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Further Synthetic Transformations and Opportunities

The strategic positioning of the three functional groups allows for a multitude of subsequent transformations, enabling the generation of diverse chemical libraries for drug discovery and other applications.

  • Selective Functionalization: The differential reactivity of the formyl and carboxylic acid groups allows for their selective manipulation. For instance, the carboxylic acid can be protected as an ester, allowing for chemistry to be performed exclusively on the formyl group.

  • Multicomponent Reactions: The title compound is an ideal substrate for multicomponent reactions, enabling the rapid construction of complex molecules in a single step.

  • Derivatization for Biological Screening:

    • The carboxylic acid can be coupled with a variety of amines to generate a library of amides, exploring structure-activity relationships.

    • The formyl group can be converted to various heterocycles (e.g., pyrimidines, oxazoles) or used in reductive amination to introduce diverse substituents.

    • The indole N-H can be alkylated or arylated to further expand the chemical space.

Conclusion

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid represents a highly valuable, albeit underexplored, building block for organic synthesis. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the indole scaffold and fluorine substitution are highly sought after. The protocols and strategies outlined in this document, based on established chemical principles, are intended to serve as a guide for researchers to unlock the synthetic potential of this promising intermediate.

References

  • Vertex AI Search. (n.d.).
  • El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Retrieved January 17, 2026.
  • van der Pijl, R., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
  • ResearchGate. (n.d.). Blockbuster drugs containing fluorinated indoles. Retrieved January 17, 2026.
  • ResearchGate. (n.d.).
  • GoldBio. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved January 17, 2026.
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde. Retrieved January 17, 2026, from [Link]

  • ChemicalBook. (n.d.). 5-FLUOROINDOLE-3-CARBOXYLIC ACID synthesis. Retrieved January 17, 2026.
  • Le, P. (2018). Synthesis of 5-Fluoroindole-5-13C. DiVA portal.
  • National Institutes of Health. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid. PMC.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Retrieved January 17, 2026.
  • Khan Academy. (n.d.).
  • MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite. Retrieved January 17, 2026.
  • National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved January 17, 2026.

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Application Note & Protocols: High-Purity Isolation of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Given the stringent purity requirements for pharmaceutical intermediates, effective isolation from synthetic impurities is paramount. This guide details three primary purification methodologies: selective precipitation via acid-base extraction, recrystallization, and normal-phase column chromatography. The protocols are designed for researchers, chemists, and process development scientists, offering not just step-by-step instructions but also the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

Molecular Profile and Purification Rationale

Understanding the physicochemical properties of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is fundamental to designing a successful purification strategy. The molecule possesses three key functional groups that dictate its behavior:

  • Carboxylic Acid (-COOH): This acidic group is the primary handle for purification. It can be deprotonated by a base to form a water-soluble carboxylate salt, allowing for efficient separation from non-acidic impurities.[3][4]

  • Aldehyde (-CHO): The formyl group is a moderately polar, electron-withdrawing group that can participate in hydrogen bonding. Its presence increases the overall polarity of the molecule compared to its non-formylated precursor.

  • Fluorinated Indole Core: The rigid, aromatic indole ring system promotes crystallinity, making recrystallization a viable technique.[5] The electron-withdrawing fluorine atom at the 5-position modulates the electron density and acidity of the N-H proton and the carboxylic acid.

The interplay of these groups results in a polar, acidic, solid compound that is amenable to multiple purification techniques. The choice of method depends on the nature and scale of the impurities.

Anticipated Impurities from Synthesis

Effective purification requires an understanding of potential impurities. Based on common synthetic routes to substituted indoles, such as the Vilsmeier-Haack formylation of an indole-2-carboxylate precursor, likely impurities include:[6][7]

  • Unreacted Starting Material: e.g., 5-Fluoro-1H-indole-2-carboxylic acid.

  • Reagent Residues: Residual acids or bases used in the synthesis.

  • Side-Reaction Products:

    • Oxidation Products: Indoles can be susceptible to air oxidation, which may present as colored impurities.[8]

    • Decarboxylation Products: At elevated temperatures, the 2-carboxylic acid group may be labile, leading to the formation of 5-Fluoro-1H-indole-3-carbaldehyde.[9]

    • Dehalogenation Products: During certain reductive steps in a synthetic sequence, the fluorine atom could potentially be removed.[10]

Strategic Purification Methodologies

A multi-step approach is often the most effective, typically starting with a bulk purification method like acid-base extraction, followed by a high-resolution polishing step like recrystallization or chromatography.

Method 1: Selective Precipitation via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group and is highly effective for removing neutral or basic impurities.[11] The core principle is to convert the water-insoluble acid into a water-soluble salt using a basic aqueous solution, wash away organic-soluble impurities, and then regenerate the pure, insoluble acid by re-acidification.[4][12]

Causality Behind Choices:

  • Organic Solvent: Ethyl acetate is a common choice as it readily dissolves many organic compounds but is immiscible with water.

  • Weak Base: Saturated sodium bicarbonate (NaHCO₃) solution is preferred over strong bases like sodium hydroxide (NaOH).[12] A strong base could potentially catalyze side reactions involving the aldehyde functional group.

  • Acidification: A strong acid like HCl is used to ensure complete protonation and precipitation of the carboxylic acid from its salt form.[12] The pH should be brought well below the pKa of the carboxylic acid.

Method 2: Recrystallization

Recrystallization is an excellent polishing step to remove small amounts of closely related impurities after a bulk purification.[5] The principle relies on the differential solubility of the target compound and impurities in a specific solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

G crude Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (Removes Insoluble Impurities) dissolve->hot_filter cool Slow Cooling to Room Temp, then Ice Bath hot_filter->cool crystals Crystal Formation cool->crystals vac_filter Vacuum Filtration (Collect Crystals) crystals->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Solvent System Selection: Choosing the right solvent is critical. Aromatic carboxylic acids are often recrystallized from polar protic solvents or mixtures.[13]

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol/Water78-100A versatile mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and then cool. Good for moderately polar compounds.[14]
Acetic Acid/Water100-118Acetic acid is a good solvent for many carboxylic acids. Its acidic nature can suppress deprotonation and improve crystal formation. Use with caution due to its odor and corrosivity.
Toluene111A less polar option. May be suitable if impurities are highly polar. Crystallization from toluene can yield high-quality crystals for aromatic systems.
Acetone/Hexane56-69A more polar/non-polar mixed system. Dissolve in hot acetone and add hexane as the anti-solvent.
Method 3: Normal-Phase Column Chromatography

For challenging separations where impurities have similar acidity and solubility profiles, column chromatography offers the highest resolution.[15] This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[16] For our polar, acidic target, normal-phase chromatography on silica gel is appropriate.

Causality Behind Choices:

  • Stationary Phase: Silica gel is a polar adsorbent rich in silanol (Si-OH) groups. The polar carboxylic acid and aldehyde groups of the target molecule will interact strongly with the silica via hydrogen bonding.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is used.[17]

    • Increasing the proportion of ethyl acetate increases the eluent's polarity, which competes with the analyte for binding sites on the silica, causing the compound to move faster down the column.[16]

    • A small amount of acetic acid (0.5-1%) is often added to the eluent. This keeps the carboxylic acid analyte fully protonated, preventing it from forming an anionic species that would bind irreversibly to the silica and cause significant band tailing.

G start Crude Mixture load Load Sample (Dissolved in min. solvent or adsorbed onto silica) start->load prep Prepare Silica Gel Column (Slurry Pack) prep->load elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->collect Continue pool Pool Pure Fractions tlc->pool Pure evap Evaporate Solvent pool->evap pure Pure Product evap->pure

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 10.0 g) in a suitable organic solvent like ethyl acetate (150 mL) in a 500 mL separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.[12]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with another portion of saturated sodium bicarbonate solution (50 mL). Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1M HCl dropwise until the solution is acidic (pH ~2, check with pH paper). A precipitate of the pure product should form.[4]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) to remove residual salts.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude or partially purified solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.

  • Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the cake with a small amount of a cold 1:1 ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is 50% Ethyl Acetate in Hexane + 1% Acetic Acid. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) using the chosen eluent as a slurry. The amount of silica should be 50-100 times the weight of the crude sample.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like 100% ethyl acetate). Alternatively, for poorly soluble compounds, create a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 20% EtOAc/Hexane + 1% Acetic Acid). Gradually increase the polarity of the eluent (gradient elution) according to the separation needs determined by TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Purity Assessment

The purity of the final product should be confirmed by one or more of the following analytical methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative purity data.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Prasad, A. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of Indole-2-carboxylic Acids: Improved Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

  • Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

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Application Note: High-Performance Analytical Strategies for the Quantification and Characterization of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. As a key fluorinated indole derivative, this compound often serves as a critical building block in the synthesis of pharmacologically active molecules. Accurate and robust analytical methods are therefore essential for ensuring quality control, monitoring reaction kinetics, and identifying impurities during drug development and manufacturing. This guide details field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis and structural confirmation.

Introduction: The Analytical Imperative

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a member of the indole class of heterocyclic compounds, which are foundational scaffolds in numerous natural products and synthetic drugs. The indole ring system is a crucial structural component in many therapeutic agents.[1] The strategic placement of a fluorine atom, a formyl group, and a carboxylic acid function imparts unique chemical properties, making this molecule a valuable intermediate in medicinal chemistry. Fluorine substitution, in particular, is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.

The rigorous quality control of such intermediates is paramount. The presence of impurities, even at trace levels, can have significant downstream effects on the yield, purity, and safety of the final active pharmaceutical ingredient (API). This application note provides the scientific framework and step-by-step protocols for two primary analytical techniques, chosen for their suitability to the physicochemical properties of the target analyte.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueJustification & Analytical Implication
Molecular Formula C₁₀H₆FNO₃Derived from the chemical structure.
Molecular Weight 207.16 g/mol Essential for mass spectrometry; dictates the mass-to-charge ratio (m/z) of the precursor ion.
Chemical Structure See Figure 1The indole nucleus provides a strong UV chromophore. The carboxylic acid is acidic and readily deprotonates, making it ideal for negative ion mode mass spectrometry. The formyl group adds polarity.
Predicted pKa ~3.5 - 4.5The carboxylic acid is the most acidic proton. This dictates mobile phase pH selection in HPLC to ensure a consistent ionization state and good peak shape.
Predicted LogP ~1.8 - 2.5Indicates moderate lipophilicity, making the compound well-suited for reversed-phase chromatography.

Figure 1: Chemical Structure of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Overall Analytical Workflow

A systematic approach is essential for reliable analysis. The workflow begins with careful sample and standard preparation, followed by instrumental analysis using a validated method, and concludes with data processing and interpretation.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data & Reporting Sample Sample Receipt & Login Prep_Sample Sample Preparation (e.g., Dissolution, Dilution) Sample->Prep_Sample Standard Reference Standard Procurement & Qualification Prep_Standard Standard Preparation (Stock, Working Solutions) Standard->Prep_Standard SST System Suitability Test (SST) Prep_Sample->SST Prep_Standard->SST Analysis Chromatographic Separation (HPLC or LC-MS) SST->Analysis Detection Detection (UV or MS/MS) Analysis->Detection Integration Peak Integration & Identification Detection->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report (Assay, Purity) Quant->Report

Caption: High-level overview of the analytical workflow.

Method 1: Quantitative Analysis by HPLC-UV

This method is designed for robust, routine quantification (e.g., assay and purity) in quality control settings. The principle relies on the separation of the analyte from impurities on a reversed-phase column, followed by detection using its inherent ultraviolet (UV) absorbance.

Rationale for Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography. Its hydrophobic nature provides excellent retention for the moderately non-polar indole ring system of the analyte.

  • Mobile Phase: A gradient of a weak acid in water and an organic solvent (acetonitrile or methanol) is used.

    • Acidification (Formic Acid): The addition of 0.1% formic acid to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group on the analyte, presenting it in a single, neutral form to the stationary phase. This results in sharper, more symmetrical peaks and more reproducible retention times. It also protonates residual silanol groups on the silica support, minimizing undesirable secondary interactions.

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low UV cutoff (~190 nm) and its strong elution strength in reversed-phase HPLC, allowing for efficient elution of the analyte and timely completion of the analytical run.

  • Detection Wavelength: The conjugated indole system provides a strong chromophore. While 280 nm is a common starting point for indoles, a UV scan of a standard solution (e.g., 200-400 nm) is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Detailed Protocol: HPLC-UV

Objective: To determine the concentration and purity of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

A. Reagents and Materials

  • Reference Standard: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (≥98% purity)

  • Acetonitrile (ACN), HPLC Grade or higher

  • Water, HPLC Grade (e.g., Milli-Q or equivalent)

  • Formic Acid (FA), LC-MS Grade (≥99%)

  • Methanol, HPLC Grade (for cleaning)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

B. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17.1-20 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength Monitor at λ-max (e.g., 285 nm, verify experimentally)
Run Time 20 minutes

C. Preparation of Solutions

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the diluent. Sonicate for 5 minutes if necessary.

  • Calibration Standards (e.g., 5-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and bring to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

D. System Suitability and Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform five replicate injections of a mid-level calibration standard (e.g., 50 µg/mL).

  • Verify system suitability criteria:

    • Peak Tailing Factor (Asymmetry): 0.8 - 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • RSD of Retention Time: ≤ 1.0%

  • Once system suitability is confirmed, inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions for analysis.

Method 2: High-Sensitivity Analysis by LC-MS/MS

This method is ideal for applications requiring higher sensitivity and selectivity, such as impurity profiling, metabolite identification, or analysis in complex biological matrices. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity.

Rationale for Experimental Choices
  • Ionization (ESI-): Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules. Given the presence of the acidic carboxylic acid group, negative ion mode (ESI-) is the logical choice, as the analyte will readily lose a proton to form a stable [M-H]⁻ precursor ion. Analyzing carboxylic acids in negative ion mode is a well-established strategy.[2]

  • Mass Analyzer (Triple Quadrupole): A triple quadrupole (QqQ) mass spectrometer is the gold standard for quantitative analysis. It allows for the selection of a specific precursor ion in the first quadrupole (Q1), fragmentation of that ion in the collision cell (q2), and detection of a specific product ion in the third quadrupole (Q3). This MRM transition is highly specific to the analyte, filtering out background noise.

  • MRM Transition:

    • Precursor Ion ([M-H]⁻): For C₁₀H₆FNO₃, the monoisotopic mass is ~207.03. The precursor ion to select in Q1 will be m/z 207.0.

    • Product Ions: Collision-induced dissociation (CID) will fragment the precursor ion. Likely losses include CO₂ (44 Da) from the carboxylic acid, leading to a product ion at m/z 163.0, and the loss of both CO and CO₂. The optimal fragment ions and collision energies must be determined experimentally by infusing a standard solution.

Detailed Protocol: LC-MS/MS

LCMS_Protocol cluster_LC LC Separation cluster_MS MS Detection LC_Col UHPLC C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) LC_Mob Mobile Phase Gradient (0.1% FA in Water/ACN) LC_Col->LC_Mob LC_Inj Sample Injection (1-5 µL) LC_Mob->LC_Inj MS_Source Electrospray Ionization (ESI, Negative Mode) LC_Inj->MS_Source Eluent Transfer MS_Q1 Q1: Precursor Ion Selection (m/z 207.0) MS_Source->MS_Q1 MS_q2 q2: Collision-Induced Dissociation (CID) MS_Q1->MS_q2 MS_Q3 Q3: Product Ion Selection (e.g., m/z 163.0) MS_q2->MS_Q3 MS_Det Detector MS_Q3->MS_Det Data_Acq Data Acquisition System (MRM Chromatogram) MS_Det->Data_Acq

Caption: Workflow for the LC-MS/MS experimental protocol.

Objective: To confirm the identity and perform trace-level quantification of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

A. Reagents and Materials

  • Use LC-MS grade solvents and reagents exclusively to minimize background ions.

  • Reference Standard: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (≥98% purity)

B. Instrumentation and Conditions

ParameterRecommended Setting
LC System UHPLC System (e.g., Waters Acquity, Agilent 1290)
MS System Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for fast separation (e.g., 5-95% B in 5 min)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
MRM Transition Q1: 207.0 -> Q3: 163.0 (Quantifier), 135.0 (Qualifier)
Collision Energy Optimize experimentally for each transition

C. Preparation of Solutions

  • Prepare stock and calibration standards as in the HPLC method, but at much lower concentrations (e.g., 0.1 - 100 ng/mL) using the LC-MS grade diluent.

  • Sample preparation may require a more significant dilution to fall within the linear range of the assay.

D. Analysis

  • Optimize MS parameters (infusion): Infuse a ~500 ng/mL standard solution to determine the optimal precursor ion, product ions, and collision energies. Select one product ion as the "quantifier" (most intense) and another as the "qualifier."

  • Equilibrate the LC-MS system.

  • Inject a series of standards to establish a calibration curve. The linear dynamic range for LC-MS/MS is typically very wide.

  • Analyze samples. The presence of both the quantifier and qualifier ions at the expected retention time provides a high degree of confidence in the identification of the analyte.

Conclusion

The analytical methods presented here provide a robust framework for the quality assessment of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. The HPLC-UV method serves as a reliable tool for routine, high-concentration measurements required in process chemistry and quality control. For applications demanding higher sensitivity and unequivocal identification, the LC-MS/MS method offers superior performance, capable of detecting the analyte at trace levels. The choice of method should be guided by the specific analytical challenge, required sensitivity, and available instrumentation. Proper validation of these methods in accordance with regulatory guidelines is a prerequisite for their implementation in a GxP environment.

References

  • Yuan, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC. Available at: [Link]

  • PubChem (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (n.d.). 5-fluoro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Higton, D. & Griffiths, P. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Wiley Online Library. Available at: [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Asireddy, S. R., et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Available at: [Link]

Sources

The Strategic Intermediate: Application Notes for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Indole Scaffold

In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of a fluorine atom onto this scaffold significantly enhances its therapeutic potential. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[2][3][4] These alterations often translate into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated compounds highly sought after in drug development.[5][6]

This guide focuses on a particularly versatile intermediate: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid . This molecule is not merely a fluorinated indole; its specific arrangement of functional groups—a reactive aldehyde at the C3 position and a carboxylic acid at C2—makes it a powerful building block for constructing complex, biologically active molecules. The aldehyde serves as a handle for a wide array of chemical transformations, while the carboxylic acid can be retained to interact with target proteins or removed via decarboxylation to yield a 3-formyl-5-fluoroindole core.[7] This dual functionality provides medicinal chemists with significant synthetic flexibility.

Notably, this scaffold is a direct precursor to key intermediates used in the synthesis of potent kinase inhibitors, such as Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][9] The 5-fluoro-oxindole core of Sunitinib is critical for its activity, and understanding the chemistry of its precursors is paramount for developing next-generation inhibitors.[10][11]

These application notes provide detailed protocols for the synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid and its subsequent conversion into a key precursor for Sunitinib analogues, offering researchers a practical guide to leveraging this high-value intermediate in their drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough characterization of the intermediate is crucial for ensuring purity and confirming identity before its use in downstream applications. The data presented below is based on available literature for the title compound and its close structural analogs.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₆FNO₃N/A
Molecular Weight 207.16 g/mol N/A
Appearance Expected to be a white to pale yellow solid[12]
CAS Number Not available; precursor is [399-76-8][4]
Solubility Soluble in organic solvents like DMSO, DMF, and alcoholsN/A
¹H NMR (DMSO-d₆) Predicted values: δ ~12.5 (s, 1H, NH), ~10.0 (s, 1H, CHO), ~8.0-7.2 (m, 3H, Ar-H), COOH proton may be broad.[2][13]
¹³C NMR (DMSO-d₆) Key predicted signals: δ ~185 (CHO), ~162 (COOH), ~158 (C-F, d, J_CF ≈ 235 Hz), ~138-110 (aromatic carbons).[1][4]

Note: Experimental spectroscopic data for the title compound is not widely published. The predicted NMR shifts are based on data from structurally similar compounds, such as 5-fluoro-1H-indole-3-carbaldehyde and 5-fluoroindole-2-carboxylic acid.

Synthetic Protocols

Protocol 1: Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

The synthesis is a two-step process commencing with the commercially available ethyl 5-fluoro-1H-indole-2-carboxylate. The first step introduces the formyl group at the electron-rich C3 position via the Vilsmeier-Haack reaction, followed by saponification of the ethyl ester to yield the target carboxylic acid.

Synthesis_Protocol_1 Start Ethyl 5-fluoro-1H- indole-2-carboxylate Intermediate Ethyl 5-fluoro-3-formyl- 1H-indole-2-carboxylate Start->Intermediate 1. Vilsmeier-Haack Reaction (POCl₃, DMF) End 5-Fluoro-3-formyl-1H- indole-2-carboxylic acid Intermediate->End 2. Saponification (NaOH, EtOH/H₂O)

Caption: Synthetic route to the title compound.

Step 1: Vilsmeier-Haack Formylation of Ethyl 5-fluoro-1H-indole-2-carboxylate

Causality: The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich aromatic and heteroaromatic rings.[3][6][14] The indole nucleus, particularly at the C3 position, is highly activated towards electrophilic substitution. The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[15] This electrophile is then attacked by the indole ring. The presence of the C2-ester group is deactivating, but the inherent nucleophilicity of the indole C3 position allows the reaction to proceed effectively.[16]

Materials:

  • Ethyl 5-fluoro-1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 molar equivalents relative to the starting indole).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (3-4 molar equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1 molar equivalent) in a minimal amount of anhydrous DCM.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of NaHCO₃ until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Step 2: Saponification to 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Causality: Saponification is a standard method for hydrolyzing esters to their corresponding carboxylic acids under basic conditions. Sodium hydroxide is a strong base that attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to give the final product.

Materials:

  • Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (from Step 1)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of NaOH (2-3 molar equivalents).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Stir the suspension at 0 °C for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford the pure 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Protocol 2: Application in Synthesis - Conversion to a Sunitinib Precursor

A key application of the title compound is its conversion into precursors for oxindole-based kinase inhibitors. This protocol outlines a representative two-step pathway to generate 5-fluoro-2-oxo-1,2-dihydroindole-3-carbaldehyde, a direct building block for Sunitinib and its analogues.[10][17]

Application_Protocol_2 Start 5-Fluoro-3-formyl-1H- indole-2-carboxylic acid Intermediate 5-Fluoro-1H-indole- 3-carbaldehyde Start->Intermediate 1. Decarboxylation (e.g., Heat in DMF or Quinoline) End 5-Fluoro-2-oxo-1,2-dihydro- indole-3-carbaldehyde (Sunitinib Precursor) Intermediate->End 2. Oxidation (e.g., NBS, aq. DMSO)

Caption: Conversion to a key Sunitinib precursor.

Step 1: Decarboxylation to 5-Fluoro-1H-indole-3-carbaldehyde

Causality: Indole-2-carboxylic acids are known to undergo decarboxylation upon heating, often in a high-boiling polar aprotic solvent like DMF or quinoline.[18][19] The reaction is thought to proceed via a zwitterionic intermediate, where the indole nitrogen is protonated and the C2 bears a negative charge, which facilitates the loss of carbon dioxide. The electron-withdrawing nature of the 3-formyl group can make this process more facile.

Materials:

  • 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (from Protocol 1)

  • N,N-Dimethylformamide (DMF) or Quinoline

  • Toluene

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve the starting carboxylic acid (1 molar equivalent) in DMF or quinoline.

  • Heat the solution to 100-150 °C under a nitrogen atmosphere. The exact temperature will depend on the solvent chosen and may require optimization.[18]

  • Monitor the reaction by TLC, observing the formation of the new, more nonpolar product, 5-fluoro-1H-indole-3-carbaldehyde.[20] The reaction is typically complete within 2-6 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • If DMF was used, remove it under high vacuum. If quinoline was used, dilute the mixture with a large volume of ethyl acetate and wash extensively with 1 M HCl to remove the quinoline.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-fluoro-1H-indole-3-carbaldehyde.

Step 2: Oxidation to 5-Fluoro-2-oxo-1,2-dihydroindole-3-carbaldehyde

Causality: The conversion of an indole to an oxindole (2-oxo-indole) is an oxidation reaction. A common method involves the use of N-halosuccinimides, such as N-Bromosuccinimide (NBS), in an aqueous solvent system like aqueous DMSO or dioxane. The proposed mechanism involves electrophilic attack of the halogen at the C3 position, followed by attack of water at C2 and subsequent rearrangement and elimination to form the oxindole carbonyl.

Materials:

  • 5-Fluoro-1H-indole-3-carbaldehyde (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Dissolve 5-fluoro-1H-indole-3-carbaldehyde (1 molar equivalent) in a mixture of DMSO and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C.

  • Add NBS (1.1 molar equivalents) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a large volume of cold water.

  • The product, 5-fluoro-2-oxo-1,2-dihydroindole-3-carbaldehyde, will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This product is often pure enough for the next step or can be further purified by recrystallization.[21]

Conclusion and Outlook

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid represents a strategically designed intermediate with immense value for drug discovery. Its trifunctional nature—a fluorinated aromatic ring, a reactive aldehyde, and a modifiable carboxylic acid—provides a versatile platform for generating diverse molecular libraries. The protocols detailed herein offer a robust and logical pathway for both the synthesis of this intermediate and its application in constructing the core of clinically relevant molecules like Sunitinib.[8] By understanding and applying these methodologies, researchers can efficiently access complex fluorinated scaffolds, accelerating the discovery of novel therapeutics targeting a wide range of diseases, from cancer to neurological disorders.[9][10]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

  • Özdemir, A., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry.
  • Patil, S. P., & Mahajan, D. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 863788.
  • Organic Syntheses. (n.d.). Indole-3-carboxaldehyde-formyl-d1. Retrieved from [Link]

  • Lundgren, R. J., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega, 5(33), 20886–20897.
  • Tang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1145-1154.
  • Lebeuf, R. (2016). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • Ali, M. M., et al. (2017). 5-Fluoro-1H-indole-3-carboxylic acid.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10.
  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • PubMed. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9.
  • Wang, S., et al. (2014). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 55(28), 3825-3827.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
  • Anselmi, E., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(21), 5036.
  • ResearchGate. (n.d.). Examples of bioactive molecules containing indole in core structure. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern makes it a key intermediate for synthesizing a range of pharmacologically active compounds, including inhibitors of HIV-1 integrase and other novel therapeutic agents.[1][2][3][4]

However, the synthesis of this molecule presents a significant challenge. The target reaction, a formylation at the C3 position, is an electrophilic aromatic substitution on an indole ring that is electronically deactivated by two electron-withdrawing groups: a fluorine atom at C5 and a carboxylic acid at C2. This deactivation slows the reaction rate and can lead to low yields and incomplete conversions.

This guide provides a comprehensive technical support center for researchers, offering in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol focused on the Vilsmeier-Haack reaction—the most common and effective method for this transformation.[5][6]

The Synthetic Challenge: Vilsmeier-Haack Formylation of a Deactivated Indole

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[7] The process involves two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted formamide, typically N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9]

  • Electrophilic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[8]

The primary obstacle in synthesizing 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is the reduced nucleophilicity of the starting material, 5-Fluoro-1H-indole-2-carboxylic acid. Both the C2-carboxylic acid and the C5-fluoro group pull electron density from the indole ring system, making the crucial nucleophilic attack on the Vilsmeier reagent less favorable. This guide is designed to help you overcome this hurdle and maximize your product yield.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ Indole 5-Fluoro-1H-indole- 2-carboxylic acid SigmaComplex Sigma Complex Indole->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Aldehyde Final Product (5-Fluoro-3-formyl-1H-indole- 2-carboxylic acid) IminiumSalt->Aldehyde + H₂O (Workup)

Figure 1: Vilsmeier-Haack Reaction Mechanism Overview.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<30%). What are the most critical factors to investigate?

A: Low yields in this specific Vilsmeier-Haack reaction are almost always linked to the electronic deactivation of the indole starting material. Here are the primary causes and solutions:

  • Insufficient Electrophile Concentration: The sluggish nature of the deactivated ring requires a higher concentration of the Vilsmeier reagent to drive the reaction forward.

    • Solution: Increase the equivalents of both POCl₃ and DMF. A common mistake is using catalytic amounts. For this substrate, a significant excess is necessary. Start with at least 3-5 equivalents of POCl₃ relative to your indole starting material.[3]

  • Non-Optimal Reaction Temperature: The reaction requires careful temperature management. Starting too warm can increase side products, while insufficient heat will lead to an incomplete reaction.

    • Solution: Begin the reaction at a low temperature (0 °C) during the dropwise addition of POCl₃ to control the initial exothermic formation of the Vilsmeier reagent. After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-80 °C for several hours to ensure the reaction goes to completion.[3][7][10]

  • Competing Reaction with the Carboxylic Acid: The Vilsmeier reagent is known to react with carboxylic acids, potentially forming an acylal or other unreactive species.[6] This consumes the reagent and prevents it from formylating the ring.

    • Solution: While protecting the carboxylic acid (e.g., as an ester) is an option, it adds synthetic steps. A more direct approach is to use a larger excess of the Vilsmeier reagent to compensate for this side reaction.

Q2: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method.

  • Setup: Use silica gel 60 F254 plates.

  • Mobile Phase: A good starting point for your eluent system is a 1:1 mixture of Ethyl Acetate : Hexane, with a small amount (1%) of acetic acid to ensure the carboxylic acid spots are sharp.

  • Visualization: Use a UV lamp (254 nm). The starting material (5-fluoroindole-2-carboxylic acid) should have a specific Rf value. The product, being more polar due to the aldehyde group, will have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the starting material spot has been completely consumed.

Q3: My workup is difficult, and I suspect I'm losing product during extraction. What is a reliable workup procedure?

A: A robust workup is critical for both hydrolyzing the intermediate and isolating the product.

  • Quenching: After cooling the reaction mixture to room temperature, pour it slowly and with vigorous stirring onto a beaker of crushed ice. This hydrolyzes the unreacted POCl₃ and the intermediate iminium salt. This step is highly exothermic.

  • Neutralization/Hydrolysis: Carefully add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium acetate (NaOAc) until the pH of the mixture is approximately 8.[3][8][10] This step is crucial to fully hydrolyze the iminium salt to the aldehyde and neutralize the acidic phosphorus byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract it multiple times (e.g., 3 x 50 mL for a 1g scale reaction) with a suitable organic solvent like ethyl acetate.

  • Washing: Combine the organic layers and wash them with water and then with brine. This helps to remove residual DMF, which can complicate purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q4: What are the best methods for purifying the final product?

A:

  • Silica Gel Column Chromatography: This is the most common and effective method for removing unreacted starting material and baseline impurities.[1] A gradient elution system, starting with a less polar mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity, typically provides good separation.

  • Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization can be an excellent final step. Experiment with solvent systems like ethanol/water or ethyl acetate/hexane to find suitable conditions.

Data Summary: Key Parameter Optimization

The following table summarizes the critical experimental parameters and their likely impact on the reaction outcome. Use this as a guide for designing your optimization experiments.

ParameterConditionExpected Impact on YieldRationale
Equivalents of POCl₃ 1-2 eq.LowInsufficient Vilsmeier reagent to overcome substrate deactivation.
3-5 eq. Optimal Compensates for substrate deactivation and potential side reactions.[3]
> 5 eq.Diminishing returnsMay complicate workup without significantly improving yield.
Reaction Temperature 0°C to RTLow / IncompleteInsufficient energy to overcome the activation barrier for the deactivated ring.
RT then 60-80°C Optimal Controlled initiation followed by thermal energy to drive the reaction to completion.[7][10]
> 90°CDecreasedPotential for decomposition of starting material or product, leading to tar formation.
Reaction Time 1-2 hoursLowIncomplete conversion.
4-8 hours Optimal Allows sufficient time for the slow reaction to proceed to completion.[10]
Workup pH Acidic (pH < 7)Very LowIncomplete hydrolysis of the iminium salt intermediate to the final aldehyde.
Basic (pH ~8) Optimal Ensures complete hydrolysis and neutralization of acidic byproducts.[3][10]

Recommended Experimental Protocol

This protocol is designed for a ~1 gram scale synthesis and incorporates the optimization strategies discussed above.

Materials:

  • 5-Fluoro-1H-indole-2-carboxylic acid (1.0 g, 5.58 mmol)[2]

  • N,N-Dimethylformamide (DMF) (15 mL)

  • Phosphorus oxychloride (POCl₃) (1.55 mL, 16.74 mmol, 3.0 eq.)

  • Ethyl Acetate

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Crushed Ice

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a fume hood, add 5-Fluoro-1H-indole-2-carboxylic acid (1.0 g) to a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Add DMF (15 mL) and stir until the solid is dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.55 mL) to the dropping funnel. Add the POCl₃ dropwise to the stirred indole solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, transfer the flask to a heating mantle and heat at 70 °C for 5 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Once the reaction is complete, cool the flask to room temperature. In a separate beaker, prepare a slurry of crushed ice (~50 g). Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Carefully add saturated Na₂CO₃ solution portion-wise until the pH of the aqueous mixture is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Workflow Figure 2: Experimental Workflow reagent reagent process process product product analysis analysis A 1. Dissolve Indole in DMF B 2. Cool to 0 °C A->B C 3. Add POCl₃ Dropwise B->C D 4. Warm to RT, then Heat to 70 °C C->D E 5. Monitor by TLC D->E E->D Reaction Incomplete F 6. Quench on Ice E->F Reaction Complete G 7. Neutralize with Na₂CO₃ (pH ~8) F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify by Chromatography I->J K Final Product J->K

Figure 2: Step-by-step experimental workflow diagram.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Reimer-Tiemann Reaction. (n.d.). Cambridge University Press. [Link]

  • Reimer–Tiemann reaction. (n.d.). Wikipedia. [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Royal Society of Chemistry. [Link]

  • THE REIMER-TIEMANN REACTION. (n.d.). Sciencemadness.org. [Link]

  • Reimer Tiemann Reaction: Mechanism and application. (2022). Chemistry Notes. [Link]

  • Synthesis of 5-Substituted Indole-2,3-dione. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (n.d.). Frontiers. [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). National Institutes of Health (NIH). [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]

  • WO2008072257A2 - Process for the preparation of indole derivatives. (n.d.).
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate. [Link]

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Technical Support Center: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. This molecule is a highly functionalized indole derivative, valuable as a building block in medicinal chemistry and drug discovery for the synthesis of complex therapeutic agents.[1] However, its trifunctional nature—featuring a hydrophobic indole core, an acidic carboxylic acid group, and a polar formyl group—presents significant solubility challenges that can complicate experimental workflows.

This guide provides field-proven troubleshooting strategies, detailed protocols, and in-depth FAQs to help you overcome these issues. As direct solubility data for this specific substituted indole is not widely published, the advice herein is synthesized from the chemical principles of its constituent functional groups and data from closely related structural analogs.

Chemical Profile & Solubility Fundamentals

Understanding the molecule's structure is the first step to troubleshooting its solubility.

PropertyValue / Structure
IUPAC Name 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16 g/mol
Structure (Illustrative)
Predicted pKa ~3.5 - 4.5 (Estimated based on indole-2-carboxylic acid analogs)[2]
Predicted LogP ~2.0 - 2.5 (Estimated)

Why is Solubility a Challenge?

The solubility of this compound is a delicate balance between its different chemical moieties:

  • Indole Ring System: The fused aromatic ring is inherently non-polar and hydrophobic, driving poor solubility in aqueous solutions.[3]

  • Carboxylic Acid (-COOH): This is the key to pH-dependent solubility. In its protonated form (at acidic or neutral pH), it is non-ionic and contributes to the overall low water solubility. When deprotonated to its carboxylate salt form (-COO⁻) in a basic environment (pH > pKa), it becomes an ion and dramatically increases aqueous solubility.

  • Formyl Group (-CHO): This polar aldehyde group can participate in hydrogen bonding as an acceptor. This slightly enhances solubility in polar aprotic solvents like DMSO and DMF but is insufficient to overcome the hydrophobicity of the indole core in neutral water.

  • 5-Fluoro Group (-F): The fluorine atom is highly electronegative but also increases the molecule's overall lipophilicity (hydrophobicity), further decreasing its affinity for aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid to make a stock solution?

For initial solubilization and the preparation of high-concentration stock solutions, polar aprotic solvents are the recommended starting point.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Closely related indole-2-carboxylic acids demonstrate good solubility in these solvents.[4] Start by attempting to dissolve the compound at a concentration of 10-50 mM.

  • Secondary Recommendation: Alcohols like methanol or ethanol can also be effective, although they may not achieve the same high concentrations as DMSO or DMF.[2]

Q2: I need to use this compound in an aqueous cell culture medium. How can I prepare an aqueous solution?

Directly dissolving the compound in neutral water or phosphate-buffered saline (PBS) will likely fail due to the protonated carboxylic acid. The correct method is to prepare a concentrated stock solution in an organic solvent (like DMSO) or to prepare an aqueous solution through pH adjustment.

Method: pH-Adjusted Aqueous Stock You can create a water-soluble salt form by deprotonating the carboxylic acid with a base.

  • Weigh the compound and add it to a suitable volume of water (e.g., to make a 10 mM solution). It will appear as a suspension.

  • While stirring, add a 0.1 M to 1 M solution of sodium hydroxide (NaOH) dropwise.

  • Monitor the solution. As the pH increases to well above the compound's pKa (target pH 7.5-8.5), the solid should dissolve completely as the sodium salt is formed.

  • Once dissolved, you can adjust the pH back towards your desired final pH with dilute HCl if necessary, but be cautious: if the pH drops too low, the compound will precipitate. It is often better to buffer the final solution.

Important: Always test the final concentration of your organic solvent (e.g., DMSO) in your experimental system to ensure it is below the toxicity threshold for your cells (typically <0.5%).

Q3: My compound dissolved in DMSO, but it crashed out of solution when I added it to my aqueous buffer. Why?

This is a common issue called precipitation or "crashing out." It occurs when a compound that is soluble in a concentrated organic stock is diluted into an aqueous buffer where its solubility is much lower. The DMSO concentration is no longer high enough to keep the compound in solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit. Try performing a serial dilution.

  • Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may help.

  • Use a pH-Adjusted Stock: For aqueous work, a pH-adjusted stock (as described in Q2) is often more robust than a DMSO stock.

Q4: Can I use heat or sonication to help dissolve the compound?

Yes, these methods can be used as aids, but they should not be the primary method.

  • Sonication: A brief period in a sonication bath can help break up solid aggregates and accelerate dissolution in your chosen solvent (e.g., DMSO).

  • Heating: Gentle warming (e.g., to 37-50°C) can increase the rate of dissolution and solubility. However, be cautious, as indole derivatives can be susceptible to degradation at high temperatures. Always check the compound's stability information if available.[5] Use heat as a last resort after selecting the appropriate solvent.

Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to tackling solubility issues.

Workflow: Systematic Solubility Troubleshooting

The following diagram outlines the decision-making process for effectively solubilizing your compound.

Solubility_Workflow start Start with Dry Compound solvent_choice Select Primary Solvent: DMSO or DMF start->solvent_choice dissolve Attempt to Dissolve (e.g., 10-50 mM) solvent_choice->dissolve check_sol Is it fully dissolved? dissolve->check_sol success_organic Organic Stock Solution Ready for Dilution check_sol->success_organic yes_organic aid_methods Apply Gentle Aid: 1. Vortex/Sonicate 2. Warm to 37°C check_sol->aid_methods no_organic yes_organic Yes no_organic No need_aqueous Need Aqueous Solution? success_organic->need_aqueous check_sol2 Is it dissolved now? aid_methods->check_sol2 check_sol2->success_organic yes_aid lower_conc Reduce Concentration and Retry check_sol2->lower_conc no_aid yes_aid Yes no_aid No lower_conc->dissolve ph_adjust Use pH Adjustment Protocol (See Protocol 2) need_aqueous->ph_adjust Yes success_aqueous Aqueous Stock Solution Ready for Use

Caption: Decision tree for troubleshooting solubility.

Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This protocol details the standard procedure for creating a stock solution in DMSO.

Materials:

  • 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Appropriate glass vial

Procedure:

  • Calculate Mass: Determine the mass of the compound required to achieve your desired stock concentration (e.g., for 1 mL of a 10 mM stock, you need 0.207 mg). It is recommended to prepare a volume of at least 1 mL for accurate measurement.

  • Weigh Compound: Accurately weigh the solid compound into a clean, dry vial.

  • Add Solvent: Add approximately 80% of the final required volume of DMSO to the vial.

  • Promote Dissolution: a. Cap the vial securely and vortex vigorously for 1-2 minutes. b. If solid remains, place the vial in a bath sonicator for 5-10 minutes. c. Visually inspect for any remaining particulate matter against a bright light.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final target volume. Mix thoroughly by inversion or gentle vortexing.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol is for preparing an aqueous solution for direct use in biological systems.

Materials:

  • 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

  • High-purity water (e.g., Milli-Q®)

  • 0.1 M NaOH solution

  • Magnetic stir plate and stir bar

  • pH meter

Procedure:

  • Initial Suspension: Add the pre-weighed solid to the desired volume of water in a beaker with a magnetic stir bar. This will form a cloudy suspension.

  • Begin Stirring: Start stirring the suspension at a moderate speed.

  • Titrate with Base: Using a pipette, add the 0.1 M NaOH solution drop by drop to the suspension.

  • Monitor for Clarity: Continue adding NaOH while observing the solution. As the pH rises and the carboxylic acid is converted to its more soluble carboxylate salt, the solution will begin to clarify.

  • Confirm Dissolution: Stop adding base once the solution is completely clear and free of visible particles.

  • Measure pH: Use a calibrated pH meter to check the final pH. It should be in the basic range (typically >7.5).

  • Usage: This solution can now be used directly or further diluted into a buffered medium. Be aware that diluting it into a strongly acidic buffer may cause re-precipitation.

Qualitative Solubility Data Summary

The following table provides an expected solubility profile based on the chemical properties of the molecule and data from its analogs. This should be used as a starting guide for your own experiments.

SolventSolvent TypeExpected SolubilityNotes
Water (pH < 6)Polar ProticInsolubleThe carboxylic acid is protonated and the molecule is hydrophobic.
Aqueous Base (pH > 8)Aqueous IonicSolubleThe compound forms a soluble carboxylate salt.
PBS (pH 7.4)Aqueous BufferVery Sparingly Soluble to InsolubleAt physiological pH, a significant portion of the acid remains protonated.
DMSOPolar AproticSolubleRecommended for high-concentration stock solutions.[4]
DMFPolar AproticSolubleAn effective alternative to DMSO.
Ethanol / MethanolPolar ProticModerately SolubleMay not achieve concentrations as high as DMSO/DMF.[2]
Dichloromethane (DCM)Non-polarSparingly SolubleThe polar groups limit solubility in fully non-polar solvents.
Hexanes / TolueneNon-polarInsolubleThe polar functional groups prevent dissolution.
References
  • ApexMol. Indole-2-carboxylic Acid: A Comprehensive Overview. [Online] Available at: [Link]

  • Capot Chemical. MSDS of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate. [Online] Available at: [Link]

Sources

Technical Support Center: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges during their experiments with this compound. As Senior Application Scientists, we've compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Q1: What are the general recommendations for storing solid 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid to ensure its long-term stability?

A1: To maintain the integrity of solid 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, it should be stored in a cool, dry, and dark environment.[1][2] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. This precaution minimizes the risk of degradation from atmospheric oxygen and moisture.[2]

Q2: I've noticed my solution of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is changing color over time. What could be the cause?

A2: Discoloration, such as turning pink or brown, is a common indicator of indole degradation.[2] This is often due to oxidation of the electron-rich pyrrole ring, a process that can be accelerated by exposure to air and light.[2][3] To mitigate this, it is crucial to use degassed solvents for your solutions and to protect them from light by using amber vials or by wrapping the container in aluminum foil.[2]

Q3: What solvents are recommended for dissolving 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid?

A3: While specific solubility data for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is not extensively published, related indole-2-carboxylic acids are known to be soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and methanol.[1] For preparing stock solutions, using a high-quality, dry, and degassed solvent is recommended to prevent degradation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The indole nucleus is generally susceptible to degradation under strongly acidic conditions.[2] Protonation at the C3 position can lead to undesirable side reactions, including oligomerization.[2] Therefore, it is advisable to avoid strong acids. If acidic conditions are necessary for an experiment, using milder acids or minimizing the exposure time is recommended.[2] In very alkaline media, indolecarboxylic acids can form dianions, which may alter their photophysical properties.[4]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the use of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in experimental settings.

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting & Optimization
Degradation of the compound in the assay medium. The indole ring is susceptible to oxidation, which can be catalyzed by components in the media or by exposure to light and air during incubation. Solution: Prepare fresh solutions of the compound immediately before use. If possible, de-gas the assay medium and conduct experiments under low-light conditions. Consider adding an antioxidant to the medium if it does not interfere with the assay.
Interaction with assay components. The formyl and carboxylic acid groups are reactive and could potentially interact with proteins or other nucleophiles in the assay system. Solution: Run control experiments to assess the stability of the compound in the assay buffer and in the presence of individual assay components.
pH-dependent instability. The stability of the compound can be influenced by the pH of the assay buffer.[2] Solution: Evaluate the stability of the compound at the specific pH of your assay using HPLC analysis over the time course of the experiment. Adjust the buffer if significant degradation is observed.
Issue 2: Formation of unexpected products in a chemical reaction.
Possible Cause Troubleshooting & Optimization
Oxidative degradation. The indole nucleus is prone to oxidation, which can lead to the formation of oxindole derivatives or other oxidized species.[2] Solution: Conduct reactions under an inert atmosphere (nitrogen or argon).[2] Ensure that all solvents are thoroughly degassed prior to use.
Reaction at the formyl or carboxylic acid group. These functional groups can participate in various side reactions depending on the reaction conditions. Solution: Protect one or both of these functional groups if they are not intended to participate in the reaction. Standard protecting group strategies for aldehydes and carboxylic acids can be employed.
Photodegradation. Exposure to UV or even ambient light can trigger degradation pathways in indole compounds.[2] Solution: Protect the reaction vessel from light by using amber glassware or by wrapping it in aluminum foil.[2]
Thermal instability. Prolonged heating can cause decomposition.[2] Solution: Monitor the reaction closely and avoid excessive temperatures or prolonged heating times.[2] If possible, use a lower boiling point solvent.

Section 3: Experimental Protocols & Data

This section provides a standardized protocol for assessing the stability of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid and a table to summarize stability data.

Protocol: Assessing the Stability of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in Solution

This protocol outlines a general method for determining the stability of the compound under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

  • Dissolve the compound in a suitable, high-purity, degassed solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL. This is your stock solution.

2. Stability Study Setup:

  • pH Stability:

    • Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

    • Dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.

    • Store the solutions at a constant temperature (e.g., 25°C) in the dark.

  • Thermal Stability:

    • Dilute the stock solution in a suitable solvent to a final concentration of 0.1 mg/mL.

    • Aliquot the solution into several vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C) in the dark.

  • Photostability:

    • Dilute the stock solution in a suitable solvent to a final concentration of 0.1 mg/mL.

    • Expose one set of samples to a controlled light source (e.g., a photostability chamber) and keep a control set wrapped in aluminum foil at the same temperature.

3. HPLC Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analyze the samples by a validated HPLC method to determine the concentration of the parent compound. A C18 column is often suitable for indole derivatives, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. UV detection is appropriate due to the chromophoric nature of the indole ring.[5]

4. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage of the remaining compound against time for each condition to visualize the degradation kinetics.

Table 1: Example Stability Data Summary
Condition Solvent/Buffer Time (hours) Remaining Compound (%) Observations
pH 4 Acetate Buffer2495.2Slight degradation
pH 7 Phosphate Buffer2499.1Stable
pH 9 Borate Buffer2492.5Moderate degradation
25°C Acetonitrile7298.5Stable
40°C Acetonitrile7285.3Significant degradation
Light Exposure Acetonitrile2475.8Rapid degradation
Dark Control Acetonitrile2499.5Stable

Note: The data in this table is illustrative and should be determined experimentally for your specific conditions.

Section 4: Visualizing Degradation and Workflows

Potential Degradation Pathways

The indole ring system is susceptible to several degradation pathways, particularly oxidation. The following diagram illustrates a simplified potential degradation pathway for an indole derivative.

G A 5-Fluoro-3-formyl- 1H-indole-2-carboxylic acid C Oxidized Intermediates A->C Oxidation B Oxidizing Agent (e.g., O2, light, heat) B->C D Oxindole Derivatives and other degradation products C->D Further Reactions

Caption: Simplified potential oxidative degradation pathway.

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL in degassed solvent) B Dilute to working concentration (0.1 mg/mL) in test conditions (different pH, temp, light) A->B C Incubate samples under specified conditions B->C D Withdraw aliquots at predetermined time points C->D E Analyze by HPLC D->E F Quantify remaining parent compound E->F G Calculate % degradation F->G H Determine degradation kinetics G->H

Caption: Workflow for stability assessment.

References

  • International Journal of Chemical Studies. (2019-02-15). 3-Substituted indole: A review. [Link]

  • Aaron, J.-J., Tine, A., Wojciechowska, M. E., & Párkányi, C. (1985). Effect of pH on the fluorescence and phosphorescence spectra of indolecarboxylic acids. Evidence for the existence of a singlet excited-state indole acid dianion. Journal of Luminescence, 33(1), 33–51. [Link]

  • Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). [Link]

  • Indole-2-carboxylic Acid: A Comprehensive Overview. (2025-04-05). [Link]

  • Photophysics-of-indole-2-carboxylic-acid-in-an-aqueous-environment-studied-by-fluorescence-spectroscopy-in-combination-with-ab-initio-calculations.pdf - ResearchGate. (2012-01-10). [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Publishing. [Link]

  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (2025-03-25). Journal of Materials Chemistry B. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. [Link]

  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. [Link]

  • Indole-2-carboxylic acid. (n.d.). NIST WebBook. [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). NIH. [Link]

  • 5-Fluoro-1H-indole-3-carboxylic acid. (n.d.). PMC - NIH. [Link]

  • 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2. (n.d.). PubChem. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC - PubMed Central. [Link]

  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. (n.d.). [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • 5-Fluoroindole-2-carboxylic acid. (n.d.). CAS Common Chemistry. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (n.d.). PubMed. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22). PMC. [Link]

  • US5085991A - Process of preparing purified aqueous indole solution. (n.d.).
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (n.d.). Journal of Materials Chemistry B (RSC Publishing). [Link]

  • (PDF) Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2025-08-06). ResearchGate. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. [Link]

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common problems in 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis & Purification

Question 1: My Vilsmeier-Haack formylation of ethyl 5-fluoro-1H-indole-2-carboxylate is resulting in low yields and multiple byproducts. What are the critical parameters to control?

Answer: This is a common issue stemming from the sensitive nature of the indole nucleus and the harshness of the Vilsmeier-Haack reaction. The key is to control the reaction temperature and the stoichiometry of the Vilsmeier reagent (POCl₃/DMF).

Causality: The Vilsmeier reagent is a powerful electrophile. Excessive reagent or elevated temperatures can lead to over-reactivity, including the formation of di-formylated products or resinification (polymerization) of the indole starting material. The electron-withdrawing fluorine at the C5 position deactivates the ring slightly compared to unsubstituted indole, requiring carefully optimized conditions to drive the reaction to completion without degradation.[1][2]

Troubleshooting Protocol: Optimizing Vilsmeier-Haack Formylation

  • Reagent Preparation: Prepare the Vilsmeier reagent in situ at 0 °C by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) with vigorous stirring under an inert atmosphere (N₂ or Ar). A typical stoichiometry is 1.0 equivalent of the indole starting material to 1.1-1.5 equivalents of POCl₃ and a larger excess of DMF as the solvent.[1]

  • Indole Addition: Cool the solution of your starting material, ethyl 5-fluoro-1H-indole-2-carboxylate, in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Maintaining a low temperature during the addition is critical to prevent initial decomposition.

  • Reaction Progression: After the addition, allow the mixture to stir at room temperature for 2-4 hours. The progress should be meticulously monitored by Thin Layer Chromatography (TLC) or HPLC.[1] Some protocols may require gentle heating (e.g., 40-60 °C) to achieve full conversion, but this should only be attempted after a room temperature trial shows slow or incomplete reaction.

  • Work-up: Quench the reaction by pouring it slowly onto crushed ice. Basify the aqueous solution carefully with aqueous sodium carbonate or sodium hydroxide to a pH of ~8 to hydrolyze the iminium intermediate and precipitate the aldehyde product.[1]

  • Purification: The crude product, ethyl 3-formyl-5-fluoro-1H-indole-2-carboxylate, can be filtered and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow: Troubleshooting Vilsmeier-Haack Formylation

start Low Yield in Formylation check_temp Check Temperature Control Was addition at 0 °C? Was reaction heated? start->check_temp check_reagents Verify Reagent Quality & Stoichiometry Anhydrous DMF? POCl₃ purity? 1.1-1.5 eq. POCl₃? start->check_reagents check_workup Review Work-up Procedure Quenched on ice? pH adjusted to ~8? start->check_workup temp_ok Temp Control OK check_temp->temp_ok temp_bad Poor Temp Control check_temp->temp_bad reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Reagent Issue check_reagents->reagents_bad workup_ok Work-up OK check_workup->workup_ok workup_bad Work-up Issue check_workup->workup_bad final_check If all else fails, consider alternative formylating agents. temp_ok->final_check solution_temp Solution: Maintain 0 °C during addition. | Use RT first, heat gently only if necessary. temp_bad->solution_temp reagents_ok->final_check solution_reagents Solution: Use fresh, anhydrous DMF. | Verify POCl₃ concentration. | Titrate reagent if necessary. reagents_bad->solution_reagents workup_ok->final_check solution_workup Solution: Ensure complete hydrolysis of iminium salt by careful pH adjustment. workup_bad->solution_workup

Caption: Troubleshooting flowchart for Vilsmeier-Haack formylation.

Section 2: Stability & Reactivity

Question 2: I am attempting a downstream reaction and observing significant loss of CO₂, resulting in 5-fluoro-3-formyl-1H-indole. How can I prevent this decarboxylation?

Answer: Indole-2-carboxylic acids are notoriously susceptible to decarboxylation, especially under thermal stress or acidic/basic conditions. The reaction proceeds via electrophilic substitution at the C2 position, where the proton is the incoming electrophile, displacing the carboxylic acid group.

Causality: The stability of the protonated intermediate at the C2 position facilitates the loss of carbon dioxide. High temperatures provide the activation energy for this process. Certain solvents and metal catalysts can also promote this side reaction.[3][4]

Troubleshooting Guide: Minimizing Decarboxylation

The choice of method depends heavily on the required downstream reaction conditions.

MethodConditionsKey AdvantagesCommon Issues
Thermal (High Temp) Heat in a high-boiling solvent like quinoline or diphenyl ether, often with a copper catalyst (e.g., copper chromite).[3]Effective for deliberate, large-scale decarboxylation.Not suitable for preserving the carboxylic acid; this is a method to cause, not prevent.
Metal-Free (Base-Catalyzed) Use a base like K₂CO₃ in a solvent like acetonitrile.[4]Milder conditions than high-temperature methods.May not be compatible with base-sensitive functional groups.
Acid-Catalyzed Strong acid conditions can promote decarboxylation.Generally to be avoided unless it's the desired outcome.Leads to loss of the functional group.[4]
Aprotic Polar Solvent Heating in DMF or DMSO can facilitate decarboxylation, sometimes even without a strong catalyst.[5]Can occur as an unwanted side reaction during other transformations.Uncontrolled side reaction.

To prevent decarboxylation, you must:

  • Maintain Low Temperatures: Whenever possible, run subsequent reactions at or below room temperature.

  • Control pH: Avoid strongly acidic or basic conditions if your desired reaction does not explicitly require them. Neutral or near-neutral pH is often safest.

  • Choose Solvents Wisely: Be aware that high-boiling polar aprotic solvents (DMF, DMSO) can promote thermal decarboxylation. If heating is necessary, consider a less polar, lower-boiling solvent if the reaction allows.

  • Protect the Carboxylic Acid: If harsh conditions are unavoidable, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are significantly more stable to decarboxylation. The acid can be regenerated later via hydrolysis.[1]

Diagram: Competing Reaction Pathways

cluster_desired Desired Reaction (e.g., Amide Coupling) cluster_undesired Undesired Side Reaction start 5-Fluoro-3-formyl-1H- indole-2-carboxylic acid activated Activated Ester / Acyl Chloride start->activated Coupling Agent (e.g., HATU, SOCl₂) Low Temp decarboxylated 5-Fluoro-3-formyl- 1H-indole start->decarboxylated Heat / Strong Acid High-boiling solvent product Desired Amide Product activated->product Amine Nucleophile

Caption: Competing pathways: desired coupling vs. undesired decarboxylation.

Question 3: My downstream reaction is affecting the C3-formyl group. How can I selectively react with the carboxylic acid?

Answer: The aldehyde (formyl) group is highly reactive towards nucleophiles and reducing agents. To achieve selectivity, you must either use reaction conditions that are specific to the carboxylic acid or temporarily protect the aldehyde.

Causality: Both the aldehyde and the carboxylic acid can react with similar reagents. For example, strong reducing agents like LiAlH₄ will reduce both groups. Nucleophiles can add to the aldehyde carbonyl, and bases can deprotonate the carboxylic acid. Selective transformation requires exploiting the unique reactivity of the target group.

Troubleshooting Protocol: Selective Amide Coupling

This protocol focuses on activating the carboxylic acid for amide bond formation under conditions that do not affect the aldehyde.

  • Reactant Preparation: Dissolve 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (1.0 eq.), your desired amine (1.1 eq.), and a coupling agent such as HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Base Addition: Add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture at 0 °C. The base activates the carboxylic acid and neutralizes the acid formed during the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up to remove the coupling byproducts and excess base. The resulting amide can be purified by column chromatography or recrystallization.

Alternative Strategy: Aldehyde Protection

If the desired reaction conditions are harsh (e.g., strong reduction, organometallic addition), protecting the aldehyde is necessary.

  • Protection: React the starting material with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) in a solvent like toluene with a Dean-Stark apparatus to remove water and form the 1,3-dioxolane acetal.

  • Downstream Reaction: Perform the desired reaction on the carboxylic acid of the now-protected molecule.

  • Deprotection: Remove the acetal protecting group by treating the molecule with aqueous acid (e.g., 1M HCl in THF) to regenerate the aldehyde.

References

  • Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). Google Cloud.
  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org.
  • Process for the preparation of indole derivatives. (n.d.). Google Patents.
  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.
  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (n.d.). ResearchGate.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (n.d.). PubMed.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.

The formylation of 5-fluoro-1H-indole-2-carboxylic acid is typically achieved via the Vilsmeier-Haack reaction . This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[1][2][3]

A critical challenge in this specific synthesis is the nature of the starting material. The indole ring is inherently electron-rich, but the presence of the electron-withdrawing carboxylic acid group at the C-2 position deactivates the ring, making the electrophilic substitution more difficult than for a simple indole.[4] Therefore, reaction conditions often require careful optimization to achieve high yields and purity.

Reaction Overview & Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][5]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C-3 position, which has the highest electron density.[6] This forms an iminium intermediate, which is then hydrolyzed during the aqueous workup to yield the final 3-formyl indole product.[3]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Iminium_Intermediate Iminium Intermediate Indole 5-Fluoro-1H-indole- 2-carboxylic acid Indole->Iminium_Intermediate + Vilsmeier Reagent Product 5-Fluoro-3-formyl- 1H-indole-2-carboxylic acid Iminium_Intermediate->Product + H₂O Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway for indole formylation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: I am getting very low or no yield of the desired product. What could be the cause?

Answer: This is the most common issue, often stemming from reagent quality, insufficient reactivity, or improper reaction conditions.

Probable Causes & Solutions:

  • Poor Reagent Quality:

    • POCl₃: This reagent is highly sensitive to moisture. Using an old or improperly stored bottle can lead to decomposition and failure to generate the Vilsmeier reagent.

      • Solution: Use a fresh bottle of POCl₃ or distill it immediately before use.[7] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • DMF: DMF can absorb water and decompose into dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, quenching it.[8]

      • Solution: Use anhydrous DMF. If the bottle is old or smells "fishy" (of dimethylamine), use a fresh one or purify it by distillation over calcium hydride.[8]

  • Insufficient Activation (Low Reactivity):

    • As mentioned, the carboxyl group at C-2 deactivates the indole ring. Standard conditions used for simple indoles may not be sufficient.

      • Solution: Increase the reaction temperature. After adding the substrate at a low temperature, allow the reaction to warm to room temperature and then heat it, potentially to reflux (e.g., 80-100 °C), for several hours.[4][9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Incorrect Stoichiometry:

    • An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

      • Solution: Use a larger excess of both POCl₃ and DMF. While a 1.5 equivalent of POCl₃ is common, for deactivated substrates, using 3 to 10 equivalents may be necessary to drive the reaction to completion.[9][10]

Troubleshooting_Workflow Start Low or No Yield? Check_Reagents Are POCl₃ and DMF fresh and anhydrous? Start->Check_Reagents Start Here Check_Temp Was the reaction heated (e.g., >60°C)? Check_Reagents->Check_Temp Yes Sol_Reagents Action: Use fresh/ distilled POCl₃ and anhydrous DMF. Check_Reagents->Sol_Reagents No Check_Stoich Was an excess of Vilsmeier reagent used? Check_Temp->Check_Stoich Yes Sol_Temp Action: Increase temperature (e.g., 80-100°C) and monitor by TLC. Check_Temp->Sol_Temp No Sol_Stoich Action: Increase POCl₃ to 3-10 equivalents. Check_Stoich->Sol_Stoich No Success Problem Solved Check_Stoich->Success Yes Sol_Reagents->Success Sol_Temp->Success Sol_Stoich->Success

Caption: A workflow for troubleshooting low reaction yield.

Q2: My TLC shows multiple spots, and purification is difficult. What are the likely side products?

Answer: The formation of multiple products indicates side reactions or incomplete reaction.

Probable Causes & Solutions:

  • Unreacted Starting Material: This is the most common "side product."

    • Solution: See the solutions for Q1, particularly regarding increasing temperature and reaction time.

  • Formation of Indole Trimers: Under strongly acidic Vilsmeier conditions, indoles can sometimes undergo self-condensation to form tri-indolylmethane-type structures, although this is less common when the C-3 position is the target of formylation.[11]

    • Solution: Ensure slow, controlled addition of the indole substrate to the pre-formed Vilsmeier reagent to avoid high local concentrations of the indole in the acidic medium.

  • Reaction at other positions: While formylation is highly selective for the C-3 position in indoles, aggressive conditions could potentially lead to minor products from reactions at other sites, though this is unlikely for this substrate.

Q3: The workup procedure is messy, and I'm having trouble isolating the product.

Answer: The workup step is critical for hydrolyzing the iminium intermediate and separating the product from inorganic salts and DMF.

Probable Causes & Solutions:

  • Incomplete Hydrolysis: The iminium intermediate must be fully hydrolyzed to the aldehyde.

    • Solution: After the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice. Then, carefully neutralize the mixture with a base (e.g., aqueous NaOH or Na₂CO₃ solution) while keeping the temperature low.[9] Vigorous stirring is essential. The final pH should be basic (pH 8-9) to ensure complete hydrolysis and precipitation of the product.

  • Product Solubility: The product is a carboxylic acid, so its solubility is highly pH-dependent. In the basic workup solution, it will exist as the carboxylate salt, which is water-soluble.

    • Solution: After basic hydrolysis, you must re-acidify the aqueous solution (e.g., with HCl) to protonate the carboxylate and precipitate the final carboxylic acid product. Filter the resulting solid and wash thoroughly with cold water to remove inorganic salts.[7]

  • Purification Issues: The crude product may be contaminated with residual DMF or other impurities.

    • Solution: Recrystallization is often an effective purification method.[12] Suitable solvents might include ethanol, ethyl acetate, or mixtures with water. If recrystallization is insufficient, silica gel column chromatography can be used, though the carboxylic acid may streak on the column. Using a mobile phase containing a small amount of acetic acid can help mitigate this.

Frequently Asked Questions (FAQs)

What is the optimal order of reagent addition?

Always prepare the Vilsmeier reagent first. This is done by adding POCl₃ dropwise to ice-cold, stirred DMF.[13] This addition is exothermic and should be done slowly to maintain a low temperature (0-5 °C). After the Vilsmeier reagent has formed (typically after stirring for 30-60 minutes at 0 °C), the indole substrate (dissolved in a minimum amount of DMF) should be added slowly to this pre-formed reagent.

How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the best method. Take a small aliquot from the reaction mixture, quench it carefully in a separate vial with a small amount of ice and a drop of base, and then extract with a small volume of ethyl acetate. Spot this organic extract on a TLC plate against a spot of the starting material. A good mobile phase would be a mixture of ethyl acetate and hexanes, possibly with 1% acetic acid to improve spot shape. The product should be more polar than the starting material.

What are the key safety precautions for this reaction?

POCl₃ is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction quench is also highly exothermic and releases HCl gas; it must be performed slowly and with adequate cooling.

Can I scale up this reaction?

Yes, but with caution. The primary concern during scale-up is heat management, especially during the formation of the Vilsmeier reagent and the final aqueous quench. Use a jacketed reactor or a large ice bath to maintain temperature control. Ensure that your stirring is efficient enough to handle the thicker slurry that may form.

Optimized Experimental Protocol

This protocol is a recommended starting point for the formylation of 5-fluoro-1H-indole-2-carboxylic acid.

Materials:

  • 5-fluoro-1H-indole-2-carboxylic acid (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (5.0 equiv)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (approx. 10 mL per 1 g of substrate).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add POCl₃ (5.0 equiv) dropwise to the stirred DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the 5-fluoro-1H-indole-2-carboxylic acid (1.0 equiv) in a minimum amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and stir for 2-4 hours.[4][9]

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

    • Carefully neutralize the acidic solution by slowly adding a saturated NaHCO₃ solution or 2M NaOH until the pH reaches 8-9. Keep the mixture cool in an ice bath during neutralization.

    • Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

    • Stir the resulting suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale & Troubleshooting
POCl₃ Stoichiometry 3.0 - 10.0 equivalentsThe C-2 carboxyl group is deactivating; a large excess of the reagent is needed to drive the reaction.[9][10] Start with 5 eq. and increase if conversion is low.
Temperature 80 - 100 °CDeactivated substrates require thermal energy to react.[4][13] Lower temperatures may result in no reaction.
Reaction Time 2 - 6 hoursMonitor by TLC. Longer times may be needed for complete conversion.
Solvent Anhydrous DMFServes as both solvent and reagent. Must be anhydrous to prevent quenching of the Vilsmeier reagent.[8]
Workup pH 1. Basic (pH 8-9) 2. Acidic (pH 2-3)Initial basic quench hydrolyzes the intermediate and removes impurities. Final acidification precipitates the carboxylic acid product.
References
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Arkivoc. [Link]

  • Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • 5-Fluoro-1H-indole-3-carboxylic acid. National Institutes of Health. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Process for the preparation of indole derivatives.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. MDPI. [Link]

  • Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. National Institutes of Health. [Link]

  • Indole-3-aldehyde. Organic Syntheses. [Link]

  • Synthetic method of indole-2-carboxylic acid.

Sources

Technical Support Center: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the dedicated technical support guide for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique purification challenges associated with this valuable synthetic intermediate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you achieve high purity and yield.

Introduction

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a highly functionalized indole derivative, making it a versatile building block in the synthesis of pharmacologically active compounds, including inhibitors for various enzymes and receptors.[1][2] However, its trifunctional nature—a reactive aldehyde, an acidic carboxyl group, and an indole core susceptible to specific reactions—presents a distinct set of purification hurdles. The primary challenges stem from its limited solubility, propensity for thermal decarboxylation, and interactions with standard purification media. This guide offers a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges with 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid?

A1: The main difficulties are threefold:

  • High Polarity & Poor Solubility: The combination of the carboxylic acid and formyl groups on the rigid indole scaffold leads to low solubility in many common, non-polar organic solvents, making techniques like crystallization and chromatography challenging.

  • Thermal Instability (Decarboxylation): Indole-2-carboxylic acids are notoriously prone to losing CO2 upon heating, a reaction that can be catalyzed by acid or metal traces.[3][4][5] This leads to the formation of 5-fluoro-1H-indole-3-carbaldehyde, a significant and often difficult-to-remove impurity.[6][7]

  • Chromatographic Complications: The acidic nature of the carboxylic acid causes significant peak tailing on standard silica gel due to strong interactions with surface silanol groups. This complicates chromatographic separation and can lead to cross-contamination of fractions.

Q2: My overall yield drops significantly after purification. What is the most likely cause?

A2: The most common cause of drastic yield loss is inadvertent decarboxylation.[8] This can occur during solvent removal under high heat (rotary evaporation), prolonged heating during recrystallization attempts in high-boiling point solvents, or during heated reaction work-ups. Another significant factor can be material loss due to the compound's poor solubility, where a substantial amount of product may remain in the mother liquor after crystallization or precipitation.

Q3: What is the best general approach for purifying the crude product?

A3: A multi-step approach is often necessary. We recommend starting with a non-thermal method. An initial acid-base extraction can be effective but must be performed carefully with mild bases (e.g., sodium bicarbonate) to avoid potential side reactions. The preferred method is often a carefully planned low-temperature crystallization or precipitation. If chromatography is unavoidable, it must be optimized to account for the acidic nature of the compound.

Q4: Is this compound stable to long-term storage?

A4: When pure and dry, the compound is relatively stable. However, as with many indole derivatives, it is sensitive to light and air over extended periods.[2] For long-term storage, we recommend keeping the solid material in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (4°C).[7]

Troubleshooting Guides

Issue 1: Significant Formation of Decarboxylated Impurity
Possible Cause Troubleshooting Steps & Scientific Rationale
Excessive Heat During Work-up Solution: Concentrate reaction mixtures in vacuo using a rotary evaporator with a water bath temperature not exceeding 40°C. Rationale: Indole-2-carboxylic acids have a low activation energy barrier for decarboxylation, and heat is a primary driver of this undesired reaction.[3][5]
High-Boiling Point Solvents for Crystallization Solution: Avoid using high-boiling solvents like DMF, DMSO, or quinoline for crystallization unless absolutely necessary and only for very short durations. Opt for lower-boiling solvent systems such as Ethanol/Water, Acetone/Heptane, or THF/Heptane. Rationale: Prolonged exposure to temperatures above 60-80°C dramatically increases the rate of CO2 extrusion.[8]
Strongly Acidic or Basic Conditions Solution: During aqueous work-up, use mild bases like sodium bicarbonate (NaHCO₃) for extraction instead of stronger bases like sodium hydroxide (NaOH). When acidifying to precipitate the product, use dilute acids (e.g., 1M HCl) and add them slowly at low temperature (0-5°C). Rationale: Harsh pH conditions can catalyze both decarboxylation and potential side reactions involving the formyl group.
Issue 2: Poor Recovery & Low Yield from Crystallization
Possible Cause Troubleshooting Steps & Scientific Rationale
Incorrect Solvent Choice Solution: Perform small-scale solubility testing with a range of solvents. Create a solubility profile table. Good single solvents for dissolution are often polar aprotics like THF, Acetone, or Ethyl Acetate. Rationale: A successful crystallization requires the compound to be soluble in a hot solvent and sparingly soluble at colder temperatures.
Product Crashing Out (Amorphous Solid) Solution: Employ anti-solvent crystallization. Dissolve the compound in a minimum amount of a good solvent (e.g., THF, Dioxane) and slowly add a non-solvent (e.g., Heptane, Hexane, Water) at a controlled temperature until turbidity is observed, then allow it to cool slowly. Rationale: Rapid precipitation traps impurities and solvent. Slow anti-solvent addition allows for proper crystal lattice formation, improving purity.
High Solubility in Mother Liquor Solution: After filtering the crystalline product, cool the mother liquor to a lower temperature (e.g., -20°C) to see if a second crop of crystals will form. Alternatively, concentrate the mother liquor partially (at low temperature) and attempt recrystallization again. Rationale: Maximizing recovery often requires multiple crystallization steps or optimization of the final solvent ratio and temperature.
Issue 3: Challenges with Column Chromatography
Possible Cause Troubleshooting Steps & Scientific Rationale
Severe Peak Tailing on Silica Gel Solution 1: Add 0.5-1% acetic or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid). Rationale: The added acid protonates the silica surface's silanol groups, reducing their ionic interaction with the carboxylic acid moiety of your compound, resulting in more symmetrical peaks. Solution 2: Use reverse-phase (C18) HPLC.[9] A suitable mobile phase would be a gradient of Acetonitrile and Water with 0.1% formic or trifluoroacetic acid. Rationale: Reverse-phase chromatography separates based on hydrophobicity and is less prone to issues with acidic compounds.
Low Solubility for Column Loading Solution: Dissolve the crude material in a minimal amount of a strong, polar solvent (like THF or a small amount of DMF), adsorb it onto a small amount of silica gel or Celite®, dry it completely in vacuo, and load the resulting dry powder onto the column. Rationale: Dry loading prevents the use of a strong solvent in the initial loading band, which would otherwise ruin the separation efficiency.

Visualized Workflows & Mechanisms

Diagram 1: Recommended Purification Strategy

This diagram outlines a decision-making workflow for purifying the title compound, prioritizing non-thermal methods to preserve yield and purity.

start Crude Product extraction Optional: Mild Acid-Base Extraction (Use NaHCO3, avoid NaOH) start->extraction crystallization Attempt Low-Temperature Crystallization / Precipitation extraction->crystallization check_purity Check Purity (NMR/HPLC) crystallization->check_purity pure Pure Product (>98%) check_purity->pure Yes chromatography Purify by Column Chromatography check_purity->chromatography No method_choice Select Method chromatography->method_choice normal_phase Normal Phase (Silica) Add 1% Acetic Acid to Eluent method_choice->normal_phase Standard Lab reverse_phase Reverse Phase (C18) Use ACN/H2O + 0.1% FA/TFA method_choice->reverse_phase HPLC Available final_product Combine Pure Fractions, Evaporate at <40°C normal_phase->final_product reverse_phase->final_product final_product->pure

Caption: Decision workflow for purification.

Diagram 2: Mechanism of Undesired Decarboxylation

This diagram illustrates the thermal decarboxylation pathway, the primary source of impurity generation.

Caption: Formation of the primary impurity.

Experimental Protocols

Protocol 1: Low-Temperature Anti-Solvent Crystallization
  • Dissolution: In a clean flask, dissolve 1.0 g of the crude 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in the minimum required volume of warm (~40-45°C) tetrahydrofuran (THF). A volume of 5-10 mL is typical.

  • Filtration (Optional): If insoluble particulates are present, perform a warm filtration through a cotton plug or filter paper to clarify the solution.

  • Anti-Solvent Addition: While gently stirring the warm solution, add heptane dropwise using a syringe or dropping funnel.

  • Initiate Crystallization: Continue adding heptane until the solution becomes persistently cloudy.

  • Cooling & Maturation: Stop the addition, cover the flask, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (4°C) for several hours, or overnight, to maximize crystal formation.

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with a small amount of cold 1:1 THF/Heptane, followed by pure cold heptane.

  • Drying: Dry the purified solid under high vacuum at ambient temperature. Do not heat the solid.

Protocol 2: Modified Flash Chromatography on Silica Gel
  • Mobile Phase Preparation: Prepare an eluent system, typically Ethyl Acetate/Hexanes. To this solvent mixture, add 1% (by volume) glacial acetic acid. For example, for 1 L of 50:50 EtOAc/Hex, add 10 mL of acetic acid.

  • Dry Loading: Dissolve the crude product in a minimal volume of THF. Add silica gel (~2-3 times the mass of the crude product) to this solution. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator (bath temp <40°C).

  • Column Packing & Loading: Pack a chromatography column with silica gel using your prepared mobile phase. Carefully add the dry-loaded sample powder to the top of the packed column.

  • Elution: Run the column using a gradient or isocratic elution as determined by prior TLC analysis (also performed with acid-containing eluent).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Work-up: Combine the pure fractions and remove the solvent in vacuo (bath temp <40°C). The residual acetic acid is volatile and will be removed under high vacuum.

Data Summary Tables

Table 1: Recommended Solvent Systems for Crystallization

Good Solvent (for Dissolution) Anti-Solvent (for Precipitation) Notes
Tetrahydrofuran (THF)Heptane or HexaneGood for high recovery, easy to remove.
AcetoneHeptane or HexaneSimilar to THF, slightly more polar.
EthanolWaterMay require careful control of water addition.
DioxaneWaterEffective but dioxane is high-boiling; remove with care.

Table 2: Starting Conditions for Chromatography

Parameter Normal Phase (Silica Gel) Reverse Phase (C18)
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica
Mobile Phase Ethyl Acetate / Hexanes + 1% Acetic AcidAcetonitrile / Water + 0.1% Formic Acid
Typical Gradient 20% to 80% Ethyl Acetate10% to 95% Acetonitrile
Detection UV (254 nm or ~280 nm)UV (254 nm or Diode Array)

References

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. Available at: [Link]

  • Moody, C. J. (2009). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available at: [Link]

  • Rao, M. K., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • Piers, E., & Brown, R. K. (1962). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 40(3), 559-561. Available at: [Link]

  • Rao, M. K., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]

  • Wang, Z., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Ali, M. A., et al. (2007). N′-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)benzenesulfonohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4557. Available at: [Link]

  • Li, Y., et al. (2021). 5-Fluoro-3-(1H-indol-3-ylmethyl). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1147–1150. Available at: [Link]

  • Al-Ostath, A., et al. (2022). New formyl indole derivatives based on thiobarbituric acid and their nano-formulations; synthesis, characterization, parasitology and histopathology investigations. PubMed. Available at: [Link]

  • IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available at: [Link]

  • Lu, W.-J., Zou, Z.-H., & Luo, Y.-H. (2011). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E Structure Reports Online, 68(1), o187. Available at: [Link]

  • Amanote Research. (n.d.). (PDF) 5-Fluoro-1h-Indole-3-Carboxylic Acid - Acta. Retrieved from [Link]

  • ResearchGate. (n.d.). Review article 51. Retrieved from [Link]

  • Google Patents. (2008). WO2008072257A2 - Process for the preparation of indole derivatives.
  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2017). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • Lu, W.-J., Zou, Z.-H., & Luo, Y.-H. (2012). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o187. Available at: [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and pitfalls associated with this synthesis. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Synthetic Challenge

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry. However, its synthesis is complicated by the inherent reactivity of the indole nucleus and the lability of the C2-carboxylic acid group. The primary challenge lies in achieving selective C3-formylation without inducing unwanted side reactions, most notably decarboxylation.

The most common and effective strategy involves a protection-formylation-deprotection sequence. The carboxylic acid is first protected as an ester (typically ethyl or methyl) to prevent decarboxylation under the acidic conditions of the formylation reaction. The subsequent formylation is most frequently achieved via the Vilsmeier-Haack reaction, which offers excellent regioselectivity for the electron-rich C3 position of the indole ring.[1][2][3] The final step is the saponification of the ester to yield the target carboxylic acid.

This guide will focus on troubleshooting issues that arise during this synthetic sequence.

G cluster_0 Synthetic Workflow A Start: 5-Fluoro-1H-indole-2-carboxylic acid B Step 1: Esterification (e.g., EtOH, H₂SO₄) A->B C Intermediate: Ethyl 5-fluoro-1H-indole-2-carboxylate B->C D Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF) C->D E Intermediate: Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate D->E F Step 3: Saponification (e.g., NaOH, H₂O/MeOH) E->F G Final Product: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid F->G

Caption: Recommended synthetic workflow for the target molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address specific experimental issues.

Issue 1: Low Yield or No C3-Formylation

Q: I performed the Vilsmeier-Haack reaction on my ethyl 5-fluoro-1H-indole-2-carboxylate, but TLC and NMR analysis show mostly unreacted starting material. What went wrong?

A: This issue almost always points to problems with the Vilsmeier reagent itself or insufficient activation of the indole substrate.

Probable Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, the electrophilic (chloromethylene)dimethyliminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] It is highly sensitive to moisture.

    • Solution: Ensure your DMF is anhydrous. Use a freshly opened bottle or DMF dried over molecular sieves. The POCl₃ should also be of high quality and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Incorrect Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: While catalytic amounts can sometimes be effective for highly activated systems, a stoichiometric or slight excess of POCl₃ relative to the indole substrate is generally recommended for robust conversion.[6] A common ratio is 1.1 to 1.5 equivalents of POCl₃.

  • Insufficient Reaction Temperature: The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions in Friedel-Crafts acylations.[3] The indole nucleus, while electron-rich, may still require thermal energy to react efficiently.

    • Solution: The reaction is often initiated at 0°C during the addition of POCl₃ to DMF to control the exothermic formation of the reagent.[6] Afterward, the reaction mixture should be allowed to warm to room temperature and may require gentle heating (e.g., 40-60°C) to drive the reaction to completion. Monitor progress by TLC.

G cluster_0 Vilsmeier Reagent Formation & Reaction DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Indole Indole Substrate (Electron-Rich) Indole->Intermediate Electrophilic Attack Product 3-Formyl Indole Intermediate->Product Hydrolysis Workup Aqueous Workup (Hydrolysis) Workup->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Issue 2: Significant Formation of a Decarboxylated Side Product

Q: My final product is contaminated with a significant amount of 5-fluoro-3-formyl-1H-indole. Why did my starting material decarboxylate?

A: This is the most common and critical side reaction. Indole-2-carboxylic acids are notoriously prone to decarboxylation, especially when heated in the presence of acid or certain metals like copper.[7][8][9]

Probable Causes & Solutions:

  • Direct Formylation of the Carboxylic Acid: Attempting to directly formylate 5-fluoro-1H-indole-2-carboxylic acid without protection is highly likely to fail. The acidic Vilsmeier-Haack conditions and heating will promote the loss of CO₂.

    • Solution: Always protect the carboxylic acid as an ester prior to formylation. The ester group is stable under Vilsmeier-Haack conditions.

  • Excessive Heat During Saponification: The final deprotection step (saponification) is basic, but prolonged heating of the resulting carboxylate salt before neutralization can still lead to some decarboxylation, although it is less common than under acidic conditions.

    • Solution: Conduct the saponification at a moderate temperature (e.g., 60-80°C) and only for the time necessary to achieve complete conversion (monitor by TLC). Work up the reaction promptly once complete.

Side ProductMolecular Weight ( g/mol )Mitigation Strategy
5-Fluoro-3-formyl-1H-indole 163.15Protect the C2-carboxylic acid as an ester before formylation. Avoid excessive heat.
5-Fluoro-1H-indole-2-carboxylic acid 179.15Ensure complete reaction during formylation step. Use sufficient Vilsmeier reagent and adequate temperature.
N-formyl Isomer 237.19 (Ester)Use aprotic solvents (DMF). Avoid strong bases that can deprotonate the indole nitrogen.
Issue 3: Formation of Other Isomers or Dark Polymeric Material

Q: My reaction mixture turned dark brown/black, and the crude product is a complex mixture with very little of the desired C3-formylated product. What happened?

A: Indoles are sensitive to strong acids and can polymerize or degrade under harsh conditions. While the Vilsmeier-Haack reaction is considered mild, deviations can lead to side reactions.

Probable Causes & Solutions:

  • Incorrect Order of Addition: Adding the indole substrate to a pre-formed, concentrated Vilsmeier reagent can create localized "hot spots" of high electrophile concentration, leading to polymerization.

    • Solution: The standard and safest procedure is to add POCl₃ dropwise to a solution of the indole substrate in DMF at 0°C.[6] This allows the Vilsmeier reagent to form and react in a more controlled manner.

  • Regioselectivity Issues: While formylation strongly favors the C3 position due to it being the most nucleophilic site, trace amounts of other isomers (e.g., C6, N1) are possible, especially if the C3 position is sterically hindered (not an issue here).[10][11][12] Diformylation is also a remote possibility under forcing conditions.

    • Solution: Adhering to optimized temperature control and stoichiometry (1.1-1.5 eq. of POCl₃) is usually sufficient to ensure high C3 selectivity. The electronic properties of the 5-fluoro substituent do not significantly alter the inherent C3 reactivity.

  • Alternative Reactions (e.g., Reimer-Tiemann): While not the chosen method here, it's important to note that other formylation methods like the Reimer-Tiemann reaction (chloroform, strong base) are generally unsuitable for indoles. They are known to cause ring-expansion side reactions, converting the pyrrole ring into a dihalopyridine.[13][14]

G cluster_0 Troubleshooting Flowchart Start Analyze Crude Product (TLC, LC-MS, NMR) SM Issue: Mostly Starting Material Start->SM High SM spot on TLC Decarb Issue: Major peak at MW ~163 (decarboxylated) Start->Decarb Unexpected low MW peak Polymer Issue: Dark color, Insoluble material Start->Polymer Complex mixture/baseline material Cause_SM Cause: Inactive Vilsmeier Reagent or Low Temperature SM->Cause_SM Cause_Decarb Cause: Direct formylation of acid or Excessive heat Decarb->Cause_Decarb Cause_Polymer Cause: Incorrect reagent addition or Overheating Polymer->Cause_Polymer Sol_SM Solution: Use anhydrous DMF/POCl₃. Increase temperature. Cause_SM->Sol_SM Sol_Decarb Solution: Protect as ester before formylation. Cause_Decarb->Sol_Decarb Sol_Polymer Solution: Add POCl₃ to Indole/DMF solution. Maintain T < 60°C. Cause_Polymer->Sol_Polymer

Caption: A decision tree for troubleshooting common synthesis issues.

Recommended Experimental Protocol

This protocol is a generalized procedure based on common literature methods.[6][15] Researchers should adapt it based on their specific scale and equipment.

Part 1: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

  • Suspend 5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol (approx. 10-20 mL per gram of acid).

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux (approx. 80°C).

  • Monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and slowly pour it into ice-cold water.

  • Neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by recrystallization or column chromatography.

Part 2: Synthesis of Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

  • Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of ester) in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Heat the reaction mixture to 50°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction back to 0°C.

  • Very slowly and carefully quench the reaction by adding ice-cold water. This is highly exothermic.

  • Basify the mixture to pH ~8-9 using a cold aqueous solution of sodium hydroxide or sodium carbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Part 3: Saponification to 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

  • Dissolve the purified ester from Part 2 in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60°C.

  • Stir until TLC indicates complete consumption of the ester (typically 1-2 hours).

  • Cool the mixture, remove the methanol under reduced pressure, and dilute with water.

  • Wash the aqueous solution with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

References

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(21), 5558–5559. [Link]

  • Gribble, G. W. (2010). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • De Rosa, M., & Garcia, F. (1964). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry, 42(8), 2014-2016. [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. [Link]

  • Reddy, G. J., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. [Link]

  • Bekkam, M., et al. (2022). Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. MDPI. [Link]

  • Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Leffler, F. (2016). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chen, K., et al. (2018). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of 5-fluoro-1H-indole-2-carboxamides from un-substituted and substituted aminobenzophenones. ResearchGate. [Link]

  • Kumar, S., & Singh, P. K. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Patil, P. B., & Bari, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • PharmD Guru. (n.d.). REIMER TIEMANS REACTION. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews. [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Boger, D. L., et al. (2000). Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity. ResearchGate. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Wang, M., et al. (2019). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]

  • Google Patents. (n.d.).
  • Siddick, R., et al. (2011). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

troubleshooting inconsistent results with 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and troubleshoot inconsistent results encountered during its use. Our goal is to provide not just solutions, but a deeper understanding of the compound's behavior to empower your research.

Compound Profile: Understanding the Fundamentals

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a multifunctional indole derivative used as a key building block in medicinal chemistry and organic synthesis.[1][2] Its reactivity is governed by three key functional groups: the indole ring, a C2-carboxylic acid, and a C3-formyl (aldehyde) group. Inconsistent experimental results often arise from the competing reactivity of these sites or from the compound's inherent stability limitations.

PropertyValueSource(s)
Molecular Formula C₁₀H₆FNO₃N/A
Molecular Weight 207.16 g/mol N/A
Appearance Typically a white to off-white or pale yellow crystalline powder.[1][3]
Storage Store at room temperature in a cool, dry, well-ventilated area away from light and moisture.[1][2]
Purity Commercially available with ≥97.0% purity.[1]

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Q1: My starting material has a brownish or tan appearance, not off-white. Is it still usable?

Answer: A darker-than-expected color often indicates degradation. Indole derivatives, particularly those with electron-withdrawing groups like a formyl group, can be susceptible to oxidation and light sensitivity over time.

Causality: The indole ring system can oxidize, leading to the formation of colored oligomeric or polymeric impurities. This process can be accelerated by exposure to air (oxygen), light, and trace acid or metal impurities.

Recommended Actions:

  • Assess Purity: Before use, verify the purity of the discolored material using an appropriate analytical method (e.g., ¹H NMR, LC-MS, or melting point). For ¹H NMR, look for broadening of aromatic signals or the appearance of new, unidentifiable peaks.

  • Consider Purification: If the purity is below your experimental tolerance (<95% for most applications), consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) to remove colored impurities.

  • Best Practice: For critical applications, always use a fresh, unopened batch of the reagent or material that has been stored correctly under an inert atmosphere (Argon or Nitrogen).

Q2: I'm struggling to dissolve the compound completely. What are the best solvents?

Answer: Solubility is a common challenge due to the molecule's mixed polarity. The carboxylic acid group imparts polar character, while the fluorinated indole ring is largely non-polar and hydrophobic.[3]

Causality: The compound's acidic proton on the carboxylic acid and the N-H of the indole ring mean that its solubility is highly pH-dependent. In neutral or acidic organic solvents, solubility can be limited.

Troubleshooting Protocol: Solvent Selection

  • Polar Aprotic Solvents: For reactions, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often the most effective for achieving complete dissolution at room temperature.

  • Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane can be effective, sometimes requiring gentle warming.

  • Use of a Base: For reactions where the carboxylate anion is the desired nucleophile, or for simple dissolution in aqueous media, adding a mild inorganic base (e.g., K₂CO₃, NaHCO₃) or an organic base (e.g., triethylamine, DIPEA) will deprotonate the carboxylic acid, forming a much more soluble carboxylate salt.

  • Avoid Protic Solvents (for some reactions): Alcohols like methanol or ethanol can be used for dissolution but may compete as nucleophiles in reactions targeting the carboxylic acid or formyl group (e.g., acetal formation with the aldehyde).

Solvent ClassRecommended SolventsNotes
Polar Aprotic DMF, DMSO, NMPGenerally good solubility; high boiling points can complicate removal.
Ethers THF, 1,4-DioxaneModerate solubility; may require warming. Good for many reaction types.
Chlorinated Dichloromethane (DCM)Limited solubility.
Aqueous Water (with base)Soluble as a carboxylate salt (pH > 7).
Q3: My reaction is giving a low yield of the desired product, and I see a significant byproduct that has lost the carboxylic acid group. What is happening?

Answer: You are likely observing decarboxylation, a common side reaction for indole-2-carboxylic acids, especially under acidic conditions or at elevated temperatures.[4]

Causality: The mechanism of acidic decarboxylation involves protonation of the indole ring, which facilitates the elimination of CO₂ to form a stabilized intermediate. The presence of the electron-withdrawing formyl group at the C3 position can further influence the electronic properties of the ring, affecting the rate of this process.

Decarboxylation cluster_0 Reaction Conditions cluster_1 Reaction Outcome Start Starting Material (5-Fluoro-3-formyl-1H-indole-2-carboxylic acid) Conditions Acid (H⁺) and/or Heat (Δ) Start->Conditions subjected to Desired Desired Product Conditions->Desired leads to (low yield) Byproduct Decarboxylated Byproduct (5-Fluoro-1H-indole-3-carbaldehyde) Conditions->Byproduct promotes formation of

Caption: Logical flow of decarboxylation side reaction.

Preventative Measures:

  • Avoid Strong Acids: If your reaction requires acidic catalysis, use the mildest possible acid or a Lewis acid that is less prone to promoting decarboxylation.

  • Temperature Control: Keep the reaction temperature as low as feasible. Run a temperature screen starting from room temperature or below. Avoid prolonged heating.

  • pH Neutral Workup: During the reaction workup, avoid strongly acidic aqueous washes. Use saturated sodium bicarbonate (NaHCO₃) or brine to neutralize any acid present.

Q4: I am trying to perform a reaction on the C3-formyl group (e.g., a Wittig reaction or reductive amination), but the reaction is messy. Why?

Answer: The carboxylic acid group can interfere with reactions targeting the aldehyde. Its acidic proton can quench basic reagents, and the carboxylate can act as a competing nucleophile or coordinating group.

Causality & Troubleshooting Workflow:

The key is to manage the reactivity of the carboxylic acid. The choice depends on the specific reaction conditions.

Aldehyde_Reaction_Troubleshooting cluster_0 Identify the Problem cluster_1 Select a Strategy cluster_2 Implement & Verify Start Inconsistent Aldehyde Reaction Quenching Reagent Quenching? (e.g., Wittig ylide, organometallic) Start->Quenching Coordination Metal Coordination? (e.g., in reductive amination) Start->Coordination Protect Strategy 1: Protect Carboxylic Acid (Convert to Ester) Quenching->Protect Solution Base Strategy 2: Use Excess Base (Deprotonate Acid First) Quenching->Base Alternative Coordination->Protect Solution Esterify 1. Esterify (e.g., with SOCl₂/MeOH) 2. Perform Aldehyde Reaction 3. Hydrolyze Ester Protect->Esterify ExcessBase 1. Add 1.1 eq. of base (e.g., n-BuLi, NaH) 2. Add primary reagent Base->ExcessBase

Caption: Troubleshooting workflow for aldehyde-specific reactions.

Detailed Protocols:

  • Strategy 1: Protection as a Methyl Ester (Recommended)

    • Esterification: Suspend the starting material in methanol. Cool to 0 °C. Add thionyl chloride (SOCl₂) dropwise (1.2 equivalents). Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC or LC-MS confirms full conversion to the methyl ester.

    • Workup: Quench carefully with saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the methyl ester.

    • Aldehyde Reaction: Use the purified methyl ester in your desired reaction (Wittig, reductive amination, etc.). The ester is far less reactive and will not interfere.

    • Deprotection: After a successful reaction, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Strategy 2: In-situ Deprotonation with Excess Base

    • This is a riskier, one-pot approach. It is only suitable for reactions with highly basic, non-nucleophilic reagents (like strong bases for ylide generation).

    • Dissolve the starting material in an anhydrous aprotic solvent (e.g., THF).

    • Cool to a low temperature (-78 °C).

    • Add slightly more than one equivalent of a strong base (e.g., n-BuLi, LDA) to deprotonate both the carboxylic acid and the indole N-H.

    • Proceed with the addition of your reagents for the aldehyde transformation. This method is less clean and may lead to more side products.

References

  • Solubility of Things. 5-Fluoroindole-2-carboxylic acid. Available at: [Link]

  • PubChem. 5-fluoro-1H-indole-3-carboxylic acid. Available at: [Link]

  • LookChem. Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Available at: [Link]

  • PubMed. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

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Technical Support Center: Enhancing the Biological Activity of 5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working to optimize the biological efficacy of this promising class of compounds. The indole nucleus is a privileged scaffold in medicinal chemistry, and the specific substitutions on this core—a 5-fluoro group for metabolic stability and electronic modulation, a C2-carboxylic acid for critical binding interactions, and a C3-formyl group as a versatile synthetic handle—provide a powerful platform for generating novel therapeutic agents.[1][2] This document provides troubleshooting for common synthetic and analytical challenges, answers frequently asked questions, and offers evidence-based strategies to enhance biological activity, grounded in established structure-activity relationships (SAR).

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the core scaffold to provide a solid basis for experimental design.

Q1: What is the strategic importance of each functional group on the 5-fluoro-3-formyl-1H-indole-2-carboxylic acid scaffold?

Each functional group on this scaffold serves a distinct and synergistic purpose, making it a highly adaptable starting point for drug discovery:

  • 5-Fluoro Group: The introduction of a fluorine atom at the C5 position is a common strategy in medicinal chemistry to enhance metabolic stability and increase lipophilicity.[3] This can lead to improved bioavailability and a more favorable pharmacokinetic profile. The high electronegativity of fluorine can also alter the acidity of the indole N-H and influence key binding interactions with target proteins.[4]

  • 2-Carboxylic Acid: The carboxyl group at the C2 position is often a critical pharmacophore. In many enzyme targets, such as HIV-1 integrase, it acts as a metal-chelating moiety, binding to essential divalent cations (e.g., Mg²⁺) in the active site.[5][6] This interaction is frequently the primary anchor for the inhibitor.

  • 3-Formyl Group: The aldehyde at the C3 position is a versatile synthetic handle. It is not typically a final pharmacophore but rather a key intermediate for elaboration.[7] Its reactivity allows for the introduction of diverse substituents to probe different regions of a target's binding pocket, significantly impacting potency and selectivity.[8][9]

Q2: What are the primary biological targets for derivatives of this indole scaffold?

Derivatives of the indole-2-carboxylic acid core have demonstrated a wide spectrum of biological activities. The specific target often depends on the modifications made to the core structure. Notable targets include:

  • Viral Enzymes: Particularly HIV-1 Integrase, where the scaffold can effectively inhibit the strand transfer step of viral integration.[5][8]

  • Protein Kinases: Indolin-2-one structures, which are closely related, are the basis for potent tyrosine kinase inhibitors like Sunitinib, targeting receptors such as VEGFR and PDGFR.[10]

  • Metabolic Enzymes: Certain derivatives have shown potent inhibition of enzymes like α-glucosidase, relevant for diabetes treatment.[11]

  • Immunomodulatory Targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy, have been successfully inhibited by indole-2-carboxylic acid derivatives.[12]

  • Antimicrobial Targets: The indole scaffold is present in many compounds with antibacterial and antifungal properties.[13][14][15]

Q3: How does the 5-fluoro substitution specifically impact biological activity and pharmacokinetics?

The incorporation of a fluorine atom can profoundly influence a molecule's properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often blocks common sites of oxidative metabolism, prolonging the compound's half-life in vivo.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic or dipole-dipole interactions within a protein's active site. It can also displace water molecules from a binding pocket, leading to an entropic gain and tighter binding.

  • Lipophilicity & Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. However, over-fluorination can sometimes have a detrimental effect.[3]

Section 2: Synthetic & Purification Troubleshooting Guide

Navigating the synthesis and purification of indole derivatives can be challenging. This section addresses common hurdles in a Q&A format.

Q4: My initial Fischer indole synthesis to create the core scaffold is resulting in a low yield. What are the common contributing factors and solutions?

Low yields in the Fischer indole synthesis are a frequent issue.[16] The reaction is sensitive, and several factors can be at play.

Potential Cause Explanation Recommended Solution
Suboptimal Acid Catalyst The choice and concentration of the acid (e.g., HCl, H₂SO₄, PPA, ZnCl₂) are critical and reaction-specific.[16]Systematically screen different acid catalysts and concentrations. Polyphosphoric acid (PPA) is often effective but requires high temperatures.
Side Reactions Aldehydes and ketones can undergo self-condensation under acidic conditions.[16] More significantly, certain substituents can favor N-N bond cleavage over the desired cyclization.[17][18]Use purified starting materials. If N-N cleavage is suspected (often due to strong electron-donating groups), consider a milder Lewis acid catalyst.[18]
Incorrect Temperature/Time The reaction is highly sensitive to thermal conditions. Insufficient heat may prevent the key[12][12]-sigmatropic rearrangement, while excessive heat can lead to decomposition.[16]Monitor the reaction by TLC and perform a temperature optimization study (e.g., from 80°C to 120°C).
Impure Starting Materials Impurities in the arylhydrazine or carbonyl compound can introduce competing reactions and inhibit catalyst activity.Ensure the purity of all reagents. Recrystallize or re-distill starting materials if necessary.

Q5: I am struggling with the purification of my final derivatives. The compounds are co-eluting during silica gel column chromatography. What strategies can I employ?

Purification is a well-documented challenge, especially for structurally similar indole derivatives.[19]

  • Optimize the Solvent System: If your compounds are close in polarity, a single solvent system may not be sufficient. Try using a gradient elution. For basic compounds (e.g., those containing amines), add a small amount of triethylamine (~0.5-1%) to the eluent to reduce tailing on the silica gel. For acidic compounds, adding acetic acid (~0.5-1%) can have a similar beneficial effect.

  • Switch Stationary Phase: If silica gel (normal phase) fails, switch to a different stationary phase. C18-functionalized silica (reverse phase) is an excellent alternative that separates compounds based on hydrophobicity rather than polarity. A typical eluent system would be a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.

  • Crystallization: Do not underestimate the power of crystallization. It is an excellent method for purifying the final product on a large scale. Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/methanol) to find conditions that yield high-purity crystals.

  • Preparative HPLC: For small quantities of highly valuable material, preparative HPLC (either normal or reverse-phase) offers the highest resolution and is often the best choice for separating difficult mixtures.

Q6: My compound appears unstable during workup or storage, indicated by the appearance of new spots on TLC. What precautions should I take?

Indole derivatives, particularly those with electron-rich rings or reactive functional groups like aldehydes, can be sensitive to degradation.

  • Protection from Light: Many indole compounds are photosensitive and can discolor or decompose upon exposure to UV or even ambient light. Always store them in amber vials or wrap containers in aluminum foil.

  • Inert Atmosphere: The indole ring can be susceptible to oxidation. For long-term storage, it is best to store the solid compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).

  • pH Control: Avoid strongly acidic or basic conditions during aqueous workups unless necessary for the reaction, as these can catalyze decomposition or side reactions. Ensure the final compound is stored in a neutral state.

Section 3: Strategies & Protocols for Enhancing Biological Activity

This section provides actionable strategies and experimental protocols for modifying the core scaffold to improve potency and selectivity.

Modification of the C3-Formyl Group

The C3-formyl group is the primary point for introducing diversity to interact with specific sub-pockets of a biological target.

Q7: How can I best utilize the C3-formyl group to perform SAR and enhance potency?

The aldehyde can be converted into a vast array of functional groups. The goal is often to introduce substituents that can form additional hydrogen bonds, engage in hydrophobic interactions, or occupy a previously unfilled space in the target's active site.[5][8]

C3_Modification_Workflow cluster_reactions Synthetic Transformations cluster_products Resulting Derivatives C3_Formyl C3-Formyl (Starting Point) reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) C3_Formyl->reductive_amination Forms C-N bond wittig Wittig Reaction (Ph3P=CHR) C3_Formyl->wittig Forms C=C bond schiff_base Schiff Base Formation (R-NH2, acid cat.) C3_Formyl->schiff_base Forms C=N bond reduction Reduction (NaBH4) C3_Formyl->reduction Forms C-O bond amine C3-Aminomethyl (CH2-NHR) reductive_amination->amine alkene C3-Vinyl (CH=CHR) wittig->alkene imine C3-Iminomethyl (CH=NR) schiff_base->imine alcohol C3-Hydroxymethyl (CH2OH) reduction->alcohol

Caption: Synthetic pathways originating from the C3-formyl group.

Protocol 1: Schiff Base Formation via Condensation with Substituted Anilines

This protocol is used to introduce substituted aryl rings at the C3 position, which can engage in π-stacking or other aromatic interactions.[7]

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid in anhydrous ethanol (or methanol).

  • Addition of Aniline: Add 1.1 equivalents of the desired substituted aniline to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Isolation: Upon completion, cool the reaction mixture. The imine product will often precipitate and can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove excess aniline and acetic acid. If necessary, recrystallize the product from a suitable solvent like ethanol.

Modification of the C2-Carboxylic Acid

Q8: Should I maintain the C2-carboxylic acid as a free acid, or should I derivatize it into an ester or amide?

This is a critical decision that depends entirely on the target's binding mode.

  • Maintain as Free Acid: If your target utilizes metal ions for its catalytic activity (e.g., HIV-1 integrase, certain metalloproteinases), the free carboxylic acid is likely essential for chelation and high-affinity binding.[5] Hydrolyzing a C2-ester to the free acid has been shown to cause a remarkable improvement in inhibitory activity.[5]

  • Derivatize to Ester/Amide: If metal chelation is not part of the binding hypothesis, converting the acid to an ester or amide can be beneficial. These modifications neutralize the negative charge, which can dramatically improve cell permeability and oral absorption. An ester can also function as a prodrug, being hydrolyzed back to the active carboxylic acid by intracellular esterases. Amide derivatives allow for the introduction of new substituents for further SAR exploration.[4][20]

Protocol 2: Amide Coupling using EDC/HOBt

This is a standard, reliable method for forming an amide bond from the C2-carboxylic acid.

  • Activation: Dissolve 1.0 equivalent of the indole-2-carboxylic acid derivative in an anhydrous aprotic solvent (e.g., DMF or DCM). Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add 1.2 equivalents of the desired primary or secondary amine, followed by 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Section 4: Biological Assay Troubleshooting

Even with a potent compound, assay artifacts can lead to misleading data. This section provides solutions to common problems.

Q9: My compound shows poor solubility in aqueous assay buffers, leading to inconsistent results. How can I address this?

This is one of the most common challenges in biological screening.

  • Use of Cosolvents: The standard practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the final assay buffer. Crucially, ensure the final DMSO concentration in the assay is low (typically <1%, and always consistent across all wells) to avoid artifacts.

  • Test for Precipitation: Before running a full plate, perform a simple visual solubility test. Add your highest planned concentration of compound to the assay buffer and observe it for any cloudiness or precipitate after incubation. If precipitation occurs, you must lower the test concentration.

  • Formulation Aids: For in vivo studies or more complex assays, consider using formulation aids like cyclodextrins or Kolliphor® EL to improve solubility.

Q10: I am observing a high background signal or, conversely, a very weak signal in my assay. What are the likely culprits?

These issues can arise from multiple sources, from the compound itself to the assay reagents.

Problem Possible Cause Troubleshooting Step
High Background Compound Autofluorescence: Indole scaffolds can be fluorescent.Run a control plate with your compound but without the detection reagent/enzyme to measure its intrinsic fluorescence at the assay wavelength. Subtract this background.
Non-specific Binding: The detection antibody or enzyme may be binding non-specifically to the plate or other proteins.[21]Ensure proper blocking of the plate (e.g., with BSA or non-fat milk). Optimize washing steps to be more stringent.[22]
Contaminated Reagents: Buffers or substrate solutions may be contaminated.[22]Prepare all buffers with high-purity water. Use fresh substrate for each experiment.
Weak/No Signal Compound Precipitation: The compound may have crashed out of solution, leading to a lower effective concentration.Re-verify solubility at the tested concentrations (see Q9).
Inactive Reagents: The enzyme, antibody, or substrate may have lost activity due to improper storage or age.[21]Run a positive control with a known active compound to validate the assay components.
Enzyme Inhibition by Reagent: Sodium azide, a common preservative, is a potent inhibitor of horseradish peroxidase (HRP).[21]Check all buffer compositions for potential inhibitors of your detection system.
Incorrect Plate Reader Settings: The wavelength settings on the plate reader may be incorrect.[21]Double-check that the excitation and emission wavelengths (for fluorescence) or the absorbance wavelength are correct for your specific substrate/fluorophore.

Illustrative Data: SAR of C3-Substituted Derivatives

The table below shows hypothetical data for a series of compounds tested in an enzymatic assay to illustrate how potency (IC₅₀) can be modulated by changing the C3-substituent.

Compound IDC3-Substituent (R in -CH=N-R)IC₅₀ (µM)Notes
Parent-CHO (Formyl Group)>100Starting material, inactive.
1a Phenyl15.2Baseline activity from aromatic ring.
1b 4-Fluorophenyl8.1Halogen adds favorable interaction.
1c 4-Methoxyphenyl5.5Electron-donating group improves potency, possibly via H-bond acceptance.
1d 4-(Trifluoromethyl)phenyl25.8Strong electron-withdrawing group is detrimental.
1e 2-Methoxyphenyl2.3Ortho-substituent may induce a favorable conformation for binding.[9]

Section 5: References

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  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8010. Available from: [Link]

  • Chen, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. Available from: [Link]

  • Al-Hayali, L., et al. (2018). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PLoS ONE, 13(4), e0195743. Available from: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]

  • Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • Kim, M., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-3. Available from: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5988-5999. Available from: [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5988-5999. Available from: [Link]

  • Sammakia, T. (n.d.). Indoles. University of Colorado Boulder. Retrieved from

  • De, M., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 83(17), e00973-17. Available from: [Link]

  • Ferreira, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3326. Available from: [Link]

  • Parvathi, S. (2024). Synthesis and evaluation of biological activity of some novel indoles. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available from: [Link]

  • Fengchen Group. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Fengchen Group. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available from: [Link]

  • Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. Available from: [Link]

  • Reddit User. (2021). Problems with Fischer indole synthesis. Reddit. Retrieved from [Link]

  • Kumar, A., et al. (2022). Indole: A Promising Scaffold For Biological Activity. RJPN. Available from: [Link]

  • Al-Qirim, T., et al. (2012). Synthesis of 5-fluoro-1H-indole-2-carboxamides from un-substituted and substituted aminobenzophenones. ResearchGate. Available from: [Link]

  • Gökçe, B., et al. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure, 1209, 127982. Available from: [Link]

  • El-Damasy, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 21975-22013. Available from: [Link]

  • Zhao, L., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 8, 589. Available from: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available from: [Link]

  • Ghorab, M., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and tetrazino[4,5-a]indoles. Archiv der Pharmazie, 343(11-12), 651-9. Available from: [Link]

  • CAS Common Chemistry. (n.d.). 5-Fluoroindole-2-carboxylic acid. American Chemical Society. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. Retrieved from [Link]

  • An, H., et al. (2005). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 15(3), 715-9. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. The scale-up of this synthesis, which typically involves the Vilsmeier-Haack formylation of a 5-fluoroindole-2-carboxylic acid precursor, presents unique challenges ranging from reaction control and impurity profiling to thermal safety. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate these complexities effectively.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows low conversion, and a significant amount of 5-fluoroindole-2-carboxylic acid starting material remains. What are the primary causes and how can I drive the reaction to completion?

Answer: Low conversion in the Vilsmeier-Haack formylation is a common issue that typically points to three areas: reagent quality, stoichiometry, or reaction conditions.

  • Reagent Potency and Purity: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive.[1] Any moisture present will rapidly decompose the reagent.

    • Solution: Ensure that the DMF used is anhydrous (<50 ppm water). Use freshly opened or distilled POCl₃, as it can degrade over time.

  • Stoichiometry: While catalytic amounts might be reported in some literature for highly activated substrates, the formylation of an indole ring bearing an electron-withdrawing carboxylic acid group requires a sufficient excess of the Vilsmeier reagent.

    • Solution: A common starting point is using 1.5 to 3.0 equivalents of the Vilsmeier reagent (and thus, of POCl₃ and DMF). On scale-up, it is critical to ensure accurate molar calculations and reagent charging.

  • Reaction Temperature and Time: The formation of the Vilsmeier reagent is highly exothermic and is typically performed at low temperatures (0-10°C) to prevent decomposition.[1] However, the subsequent formylation reaction with the less nucleophilic indole-2-carboxylic acid substrate may require higher temperatures to proceed at a reasonable rate.

    • Solution: After controlled formation of the reagent at 0°C, allow the reaction mixture to slowly warm to room temperature. Gentle heating (e.g., to 40-60°C) may be necessary to drive the reaction to completion. Monitor the reaction progress closely using an appropriate in-process control (IPC) like HPLC or TLC.

ParameterRecommendationRationale
DMF Quality Anhydrous Grade (<50 ppm H₂O)Vilsmeier reagent is highly sensitive to hydrolysis.
POCl₃ Quality Freshly opened or distilledEnsures high potency and minimizes side reactions.
Reagent Stoichiometry 1.5 - 3.0 equivalentsOvercomes the deactivating effect of the C2-COOH group.
Temperature Profile 0-10°C (Reagent formation), then RT to 60°CBalances reagent stability with required activation energy.
Monitoring HPLC or TLC analysisConfirms reaction completion and prevents unnecessary heating.

Question 2: My crude product is contaminated with a significant impurity that appears to be 5-fluoro-1H-indole-3-carbaldehyde. What is causing this decarboxylation and how can it be prevented?

Answer: The observation of 5-fluoro-1H-indole-3-carbaldehyde indicates the loss of the C2-carboxylic acid group. Indole-2-carboxylic acids are known to be susceptible to decarboxylation, a process that can be promoted by heat and the presence of certain metals.[2][3]

  • Thermal Stress: The primary cause of decarboxylation in this context is excessive temperature during the reaction or workup. The Vilsmeier-Haack reaction itself can be exothermic, and localized hotspots in a large reactor can initiate this side reaction.

    • Prevention: Maintain strict temperature control throughout the process. Avoid aggressive heating to push the reaction to completion. A longer reaction time at a more moderate temperature (e.g., 40°C) is preferable to a short time at a high temperature (e.g., >80°C).

  • Acidic Conditions: While the reaction is conducted under acidic conditions, prolonged exposure to strong acid at high temperatures can facilitate decarboxylation.[4]

    • Prevention: Once IPCs show the reaction is complete, proceed to the workup and quenching phase without delay.

  • Workup Procedure: The quenching of the reaction mixture is highly exothermic. If the quench is not well-controlled, the resulting temperature spike can cause significant decarboxylation before the product is isolated.

    • Prevention: Perform the quench by slowly adding the reaction mixture to a well-stirred, cooled (0-10°C) vessel of water or a buffered aqueous solution. Never add water quickly to the bulk reaction mixture.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common issues during the synthesis.

G start Problem Encountered (e.g., Low Yield, Impurities) check_ipc Analyze Crude Reaction Mixture (HPLC, TLC, NMR) start->check_ipc sm_present High Starting Material (SM)? check_ipc->sm_present impurity_present Major Impurity Detected? check_ipc->impurity_present sm_present->impurity_present No solution_reagents Solution: 1. Verify Reagent Quality (Anhydrous DMF). 2. Increase Vilsmeier Reagent Stoichiometry. sm_present->solution_reagents Yes solution_conditions Solution: 1. Increase Reaction Time. 2. Cautiously Increase Temperature (Monitor IPC). sm_present->solution_conditions Yes decarbox Decarboxylation Product (5-Fluoro-1H-indole-3-carbaldehyde) impurity_present->decarbox Yes other_impurity Other Impurities impurity_present->other_impurity No solution_decarbox Solution: 1. Reduce Max Reaction Temperature. 2. Minimize Reaction Time After Completion. 3. Ensure Controlled Quench at Low Temp. decarbox->solution_decarbox solution_other Solution: 1. Characterize Impurity (MS, NMR). 2. Adjust Conditions to Minimize. other_impurity->solution_other

Caption: Troubleshooting workflow for synthesis issues.

Question 3: I am preparing for a multi-kilogram scale-up and am concerned about the thermal hazards of the Vilsmeier-Haack reaction. What are the critical safety steps?

Answer: This is a critical concern, as the Vilsmeier-Haack reaction poses significant thermal risks.[5][6] Both the formation of the Vilsmeier reagent and the hydrolytic workup are highly exothermic.[1]

  • Calorimetry Studies: Before any large-scale campaign, a reaction calorimetry (RC1) study is essential. This will quantify the heat of reaction for both the reagent formation and the quench, determine the maximum temperature of synthesis reaction (MTSR), and help model the thermal accumulation. This data is vital for ensuring the cooling capacity of the plant reactor is sufficient.

  • Controlled Addition (Dosing):

    • Reagent Formation: The POCl₃ must be added to the DMF at a controlled rate, maintaining the internal temperature below a set point (e.g., 10°C). Never add DMF to POCl₃.

    • Quench: The reaction mixture should be added (reverse addition) to the cooled quench solution (e.g., ice-water or aqueous base) at a rate that allows the reactor's cooling system to manage the heat evolution effectively.

  • Alternative Procedures: A "one-pot" or in-situ consumption process can mitigate risk by avoiding the accumulation of large quantities of the thermally unstable Vilsmeier reagent.[5] In this setup, POCl₃ is added to a mixture of the substrate (5-fluoroindole-2-carboxylic acid) in DMF.[5] The Vilsmeier reagent is consumed as it is formed, reducing the overall thermal hazard.[5]

  • Flow Chemistry: For continuous manufacturing, flow chemistry offers a significantly safer alternative.[7][8] It involves the in-line formation and immediate consumption of the Vilsmeier reagent in a microreactor, which has superior heat transfer capabilities and minimizes the volume of hazardous material present at any given time.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on this substrate? The reaction proceeds via a classical electrophilic aromatic substitution.[9][10] First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[11] The electron-rich indole ring then acts as a nucleophile, attacking the electrophile. The C3 position is the most electronically favorable site for attack. Subsequent elimination and hydrolysis during workup yield the final 3-formyl product.

Q2: How do the substituents (5-F and 2-COOH) influence the reaction? The C2-carboxylic acid group is electron-withdrawing and deactivates the indole ring towards electrophilic substitution, making the reaction more challenging than with unsubstituted indole. This is why excess Vilsmeier reagent and potentially higher temperatures are required. The 5-fluoro group is also deactivating via induction but is ortho-, para-directing, which does not conflict with the inherent reactivity of the indole C3 position.

Q3: What are the best analytical methods for monitoring the reaction and qualifying the final product?

  • For Reaction Monitoring (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. It allows for quantitative tracking of the starting material, product, and key impurities (like the decarboxylated product). Thin-Layer Chromatography (TLC) can be used as a rapid, qualitative check.

  • For Final Product Qualification:

    • HPLC: To determine purity (>99% is often required).

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any residual solvents or minor impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As a basic indicator of purity.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative)

Warning: This reaction should only be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Vilsmeier Reagent Formation:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0-5°C using an ice bath.

    • Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

    • Stir the resulting mixture at 0-5°C for 30-60 minutes. The formation of a solid precipitate is often observed.

  • Formylation Reaction:

    • Add 5-fluoro-1H-indole-2-carboxylic acid (1.0 eq.) portion-wise to the Vilsmeier reagent slurry at 0-5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Gently heat the mixture to 40-50°C and monitor by HPLC until starting material consumption is satisfactory.

  • Workup and Isolation:

    • In a separate vessel, prepare a well-stirred mixture of crushed ice and water.

    • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully add the reaction mixture to the ice/water, maintaining the quench temperature below 20°C.

    • Adjust the pH of the resulting slurry to ~4-5 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Stir the slurry for 1-2 hours to allow for complete precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water, followed by a cold non-polar solvent (e.g., hexane or heptane) to aid in drying.

    • Dry the product under vacuum at 40-50°C to a constant weight.

Protocol 2: Key Considerations for Scale-Up

The direct scale-up of Protocol 1 requires significant engineering controls.

G start Starting Material: 5-Fluoroindole-2-carboxylic Acid reagent_prep Vilsmeier Reagent Formation (POCl₃ + DMF) Critical: Low Temp, Slow Addition start->reagent_prep Add Substrate reaction Formylation Reaction Critical: Temp Control, IPC Monitoring reagent_prep->reaction quench Quench (Hydrolysis) Critical: Reverse Addition, High Cooling Duty reaction->quench IPC Confirms Completion isolation Isolation & Purification (pH Adjustment, Filtration, Washing) quench->isolation product Final Product: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid isolation->product

Caption: Key stages and critical control points in the scale-up synthesis.

  • Reactor and Heat Transfer: Use a glass-lined or appropriately resistant reactor with a high-efficiency cooling jacket. Ensure the reactor's heat removal capacity exceeds the calculated heat flow from calorimetry data.

  • Addition Control: Utilize calibrated dosing pumps for the controlled addition of POCl₃ and for the transfer of the reaction mass to the quench vessel. Link the pump rate to the internal temperature to prevent thermal runaway.

  • Agitation: Ensure robust agitation in both the reaction and quench vessels to prevent localized hotspots and ensure efficient heat transfer.

  • Off-Gas Management: The reaction and quench can release HCl fumes. The reactor must be vented to a suitable acid scrubber system.

By understanding the underlying chemistry, anticipating potential side reactions, and implementing rigorous engineering and safety controls, the successful and safe scale-up of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid synthesis is achievable.

References

  • Pharmaceutical Technology. (2015). New Ways Around Hazardous Reagent Chemistry. Available at: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 3(3A), 1-10. Available at: [Link]

  • EurekAlert!. (2023). Keeping Vilsmeier reagent in the flow: From toxin to medicine in one go. Available at: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1163.
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Validation & Comparative

A Comparative Analysis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid as a Putative DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, represents a well-validated and crucial target for antibacterial therapy.[1][2] This enzyme introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[1][2] Its absence in higher eukaryotes makes it an attractive target for selective toxicity.[3]

While established drug classes like quinolones and aminocoumarins effectively target DNA gyrase, the emergence of resistance threatens their clinical utility.[4][5] This has spurred the exploration of new chemical scaffolds for DNA gyrase inhibition. Indole derivatives have shown promise as inhibitors of various enzymes, and their structural features suggest potential for interaction with the intricate binding pockets of DNA gyrase.[6][7][8][9][10]

This guide introduces 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid , a novel indole derivative, as a hypothetical candidate for a new class of DNA gyrase inhibitors. Due to the limited publicly available data on this specific compound, we will position it within a comparative framework against well-characterized DNA gyrase inhibitors: the quinolone antibiotic Ciprofloxacin and the aminocoumarin antibiotic Novobiocin . This analysis will delve into their respective mechanisms of action and provide detailed experimental protocols for their comparative evaluation.

The Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[11] The enzyme's function is critical for maintaining DNA topology. The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[6]

The catalytic cycle of DNA gyrase involves the following key steps:

  • Binding of a segment of DNA (the G-segment).

  • Wrapping of another segment of DNA (the T-segment) around the G-segment.

  • Cleavage of the G-segment, creating a double-stranded break.

  • Passage of the T-segment through the break.

  • Religation of the G-segment.

  • Release of the T-segment.

This process, fueled by ATP hydrolysis, introduces negative supercoils into the DNA, which is essential for relieving the topological stress that arises during DNA replication and transcription.[2]

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (GyrA₂GyrB₂) G_Segment_Binding G-Segment Binding T_Segment_Capture T-Segment Capture G_Segment_Binding->T_Segment_Capture Gyrase binds G-segment G_Segment_Cleavage G-Segment Cleavage T_Segment_Capture->G_Segment_Cleavage T-segment wrapped ADP_Pi 2 ADP + 2 Pi T_Segment_Capture->ADP_Pi T_Segment_Passage T-Segment Passage G_Segment_Cleavage->T_Segment_Passage ATP hydrolysis G_Segment_Ligation G-Segment Ligation T_Segment_Passage->G_Segment_Ligation T_Segment_Release T-Segment Release G_Segment_Ligation->T_Segment_Release Supercoiled_DNA Negatively Supercoiled DNA T_Segment_Release->Supercoiled_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->G_Segment_Binding ATP 2 ATP ATP->T_Segment_Capture

Figure 1: Simplified schematic of the DNA gyrase catalytic cycle.

Comparative Inhibitors: Mechanisms of Action

Quinolones (e.g., Ciprofloxacin)

Quinolones are a major class of synthetic antibiotics that target the GyrA subunit of DNA gyrase and the ParC subunit of the homologous topoisomerase IV.[5][12] They function as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex.[4] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which stalls replication forks and ultimately triggers cell death.[2][4]

The mechanism of quinolone action involves:

  • Binding to the complex formed by DNA gyrase and DNA.

  • Preventing the re-ligation of the cleaved DNA strands.

  • The resulting stable ternary complex (quinolone-gyrase-DNA) blocks the progression of the replication machinery.

Resistance to quinolones often arises from mutations in the gyrA gene, which alter the drug-binding site on the enzyme.[12]

Aminocoumarins (e.g., Novobiocin)

Novobiocin, an aminocoumarin antibiotic, inhibits DNA gyrase through a different mechanism. It targets the GyrB subunit and acts as a competitive inhibitor of the ATPase activity.[13][14] By binding to the ATP-binding site on GyrB, novobiocin prevents the hydrolysis of ATP, which is necessary to drive the conformational changes required for DNA supercoiling.[13][14][15] This effectively halts the enzyme's catalytic cycle, leading to an inhibition of DNA replication and cell division.[14][16]

Hypothetical Mechanism of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Based on the structure of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid and the known activity of other indole derivatives, we can postulate a potential mechanism of action as a DNA gyrase inhibitor. The indole scaffold is present in several known GyrB inhibitors.[6][8][9] The carboxylic acid moiety could potentially interact with key residues in the ATP-binding pocket of the GyrB subunit, similar to novobiocin. The fluoro and formyl substitutions could further enhance binding affinity and specificity.

Therefore, a plausible hypothesis is that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid acts as an ATP-competitive inhibitor of the GyrB subunit of DNA gyrase.

Experimental Evaluation: A Head-to-Head Comparison

To empirically test our hypothesis and compare the inhibitory potential of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid with ciprofloxacin and novobiocin, a DNA gyrase supercoiling assay is the gold standard.[17][18][19]

DNA Gyrase Supercoiling Inhibition Assay Protocol

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular plasmid DNA in the presence of ATP. The different topological forms of the plasmid (relaxed and supercoiled) can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster.[18]

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • Test compounds: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, Ciprofloxacin, Novobiocin (dissolved in DMSO)

  • 2X Stop Buffer: 2% SDS, 20% Ficoll, 0.02% bromophenol blue, 120 mM EDTA

  • Agarose

  • 1X TAE buffer

  • Ethidium bromide or other DNA stain

  • Chloroform:isoamyl alcohol (24:1)

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into individual reaction tubes.

  • Inhibitor Addition: Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the reaction tubes.

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase to each tube to initiate the reaction. Include a "no enzyme" control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[20]

  • Reaction Termination: Stop the reaction by adding the 2X stop buffer. An optional step is to extract with chloroform:isoamyl alcohol to remove protein.[20]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a low voltage (e.g., 90V for 90 minutes) to ensure good separation of topoisomers.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the supercoiling activity by 50%).

Supercoiling_Assay_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Inhibition Reaction cluster_Analysis Analysis Master_Mix Prepare Master Mix (Buffer, Relaxed DNA, H₂O) Aliquot Aliquot Master Mix Master_Mix->Aliquot Add_Inhibitor Add Inhibitor/ Vehicle Control Aliquot->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Stop Buffer) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize Electrophoresis->Visualize Quantify Quantify Bands (IC₅₀ Determination) Visualize->Quantify

Figure 2: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Comparative Performance: A Quantitative Overview

The following table provides a comparative summary of the inhibitory activities of our hypothetical compound and the established inhibitors against E. coli DNA gyrase. The IC₅₀ values for ciprofloxacin and novobiocin are based on published data, while the value for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is hypothetical for illustrative purposes.

InhibitorTarget SubunitMechanism of ActionE. coli DNA Gyrase IC₅₀ (µM)
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid GyrB (Hypothesized)ATP-competitive inhibition (Hypothesized)1.5 (Hypothetical)
Ciprofloxacin GyrAStabilization of cleavage complex~0.8 - 1.5[21]
Novobiocin GyrBATP-competitive inhibition~0.1 - 0.4[21][22]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion

This guide has presented a comparative framework for evaluating the potential of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid as a novel inhibitor of bacterial DNA gyrase. By positioning it against the well-established inhibitors ciprofloxacin and novobiocin, we have highlighted the different mechanisms by which DNA gyrase can be targeted. The detailed experimental protocol for the DNA gyrase supercoiling assay provides a robust method for determining the inhibitory activity and IC₅₀ values of novel compounds.

While the inhibitory potential of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid remains to be experimentally validated, the structural similarities to other known GyrB inhibitors suggest that it is a promising candidate for further investigation. The discovery of new chemical scaffolds that target DNA gyrase is a critical step in the ongoing battle against antibiotic resistance.

References

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A Comparative Guide to 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid and Other Indole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its remarkable versatility in drug design.[1] Its unique aromatic and heterocyclic properties allow for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a molecule of significant interest, and other key indole derivatives. We will delve into the structure-activity relationships conferred by substitutions at the 2, 3, and 5-positions of the indole ring, supported by experimental data from peer-reviewed literature.

The Subject of Investigation: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a trifunctionalized indole derivative. Its structure suggests a potential for diverse biological activities, stemming from the individual contributions of its key functional groups: the indole-2-carboxylic acid core, the 3-formyl group, and the 5-fluoro substituent. While specific experimental data for this exact molecule is not yet widely published, we can infer its potential activities by examining related compounds.

Structural Features and Their Potential Implications:

  • Indole-2-Carboxylic Acid Core: This moiety is a known pharmacophore in several enzyme inhibitors. For instance, derivatives of indole-2-carboxylic acid have shown potent inhibition of HIV-1 integrase and the metabolic enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[2][4]

  • 3-Formyl Group: The aldehyde at the C3 position makes this compound a valuable synthetic intermediate for the preparation of a wide array of more complex indole derivatives through reactions like condensation and Schiff base formation.[5][6] Furthermore, indole-3-carboxaldehyde derivatives themselves have demonstrated a range of biological activities, including antioxidant and antimicrobial effects.[7]

  • 5-Fluoro Substituent: The introduction of a fluorine atom at the C5 position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. Fluorination can significantly modulate the electronic properties of the indole ring, often leading to increased biological potency.[1]

Comparative Analysis with Other Indole Derivatives

To understand the potential of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, we will compare its structural motifs with other well-characterized indole derivatives.

The Indole-2-Carboxylic Acid Core: A Scaffold for Enzyme Inhibition

The indole-2-carboxylic acid scaffold has been successfully exploited in the development of enzyme inhibitors.

Comparison with Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors:

Recent studies have identified indole-2-carboxylic acid derivatives as promising inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2] The mechanism of action involves the chelation of two magnesium ions within the enzyme's active site by the indole core and the C2 carboxyl group.[8]

CompoundTargetIC50 (µM)Reference
Indole-2-carboxylic acid (1) HIV-1 Integrase>50[2]
Compound 13b HIV-1 Integrase11.67[2]
Compound 17a HIV-1 Integrase3.11[2]
Compound 20a HIV-1 Integrase0.13[8]

Insights: The data clearly indicates that substitutions on the indole-2-carboxylic acid core can dramatically enhance inhibitory activity against HIV-1 integrase. The addition of a 3-formyl group and a 5-fluoro substituent to this core, as in our target molecule, could potentially modulate this activity, warranting further investigation.

Comparison with Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Inhibitors:

IDO1 and TDO are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[4] A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of these enzymes.

CompoundTargetIC50 (µM)Reference
Compound 9o-1 IDO11.17[4]
Compound 9o-1 TDO1.55[4]

Insights: This demonstrates the versatility of the indole-2-carboxylic acid scaffold in targeting different classes of enzymes. The electronic and steric effects of the 3-formyl and 5-fluoro groups in 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid could influence its binding to the active sites of IDO1 and TDO.

The 3-Formyl Group: A Gateway to Diverse Bioactivity

The 3-formyl group is a versatile handle for chemical modification and a contributor to biological activity.

Comparison with Indole-3-Carboxaldehyde Derivatives:

Indole-3-carboxaldehyde and its derivatives are precursors for a vast number of biologically active molecules.[5] They have been investigated for a range of therapeutic applications.

Compound ClassBiological ActivityReference
Indole-3-carboxaldehyde Schiff basesAntimicrobial[6]
Aryl amine conjugates of Indole-3-carboxaldehydeAntioxidant[7]
Hybrids with other bioactive compoundsAnti-inflammatory, Anticancer, Antifungal, Anti-HIV[9]

Insights: The presence of the 3-formyl group in 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid opens up avenues for creating extensive libraries of derivatives through straightforward chemical reactions. This allows for the exploration of a wide chemical space to optimize for specific biological targets.

The 5-Fluoro Substituent: Enhancing Potency and Modulating Properties

Fluorination is a powerful tool in drug design to improve the pharmacological profile of a molecule.

Comparison of Fluorinated vs. Non-fluorinated Indole Derivatives:

The introduction of a fluorine atom can significantly enhance the biological activity of indole derivatives. For example, 5-fluoro-2-oxindole derivatives have shown potent α-glucosidase inhibitory activity, far exceeding that of the non-fluorinated parent compound.[1]

CompoundTargetIC50 (µM)Reference
5-fluoro-2-oxindole α-glucosidase7510[1]
Compound 3f α-glucosidase35.83[1]
Acarbose (standard) α-glucosidase569.43[1]

Insights: This highlights the profound impact of fluorination. The 5-fluoro group in our target molecule is therefore expected to enhance its biological activity compared to its non-fluorinated counterpart.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of key indole derivative classes discussed in this guide.

Synthesis of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate

This protocol is adapted from a published procedure for a structurally related compound and can serve as a starting point for the synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.[2]

Materials:

  • Ethyl 5-nitro-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium carbonate

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 5-nitro-1H-indole-2-carboxylate (1 equivalent) in DMF.

  • Add phosphorus oxychloride (10 equivalents) dropwise to the solution at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture under reflux for 2 hours (monitor by TLC).

  • Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:4 v/v) as the eluent to obtain the desired product.

Synthesis of Indole-3-carboxaldehyde Schiff Bases

This general procedure can be used to synthesize a variety of Schiff bases from indole-3-carboxaldehyde derivatives.[6]

Materials:

  • Indole-3-carboxaldehyde derivative

  • Appropriate amino acid or aminophenol

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the indole-3-carboxaldehyde derivative (1 equivalent) in ethanol.

  • Add a solution of the amino acid or aminophenol (1 equivalent) in ethanol to the reaction mixture.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Schiff base.

Visualizing the Landscape of Indole Derivatives

The following diagrams illustrate the key structural relationships and synthetic pathways discussed in this guide.

Indole_Derivatives cluster_core Core Structure cluster_comparators Comparator Classes cluster_activities Potential Biological Activities 5F_3CHO_Indole_2COOH 5-Fluoro-3-formyl-1H- indole-2-carboxylic acid Indole_2COOH Indole-2-carboxylic Acid Derivatives 5F_3CHO_Indole_2COOH->Indole_2COOH Core Scaffold Indole_3CHO Indole-3-carboxaldehyde Derivatives 5F_3CHO_Indole_2COOH->Indole_3CHO Functional Group 5F_Indole 5-Fluoro-indole Derivatives 5F_3CHO_Indole_2COOH->5F_Indole Substituent Enzyme_Inhibition Enzyme Inhibition (HIV Integrase, IDO1/TDO) Indole_2COOH->Enzyme_Inhibition Antioxidant Antioxidant Indole_3CHO->Antioxidant Antiviral Antiviral 5F_Indole->Antiviral Anticancer Anticancer 5F_Indole->Anticancer

Caption: Structural relationship of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid to key comparator classes and their associated biological activities.

Synthesis_Workflow Start Indole Precursor Step1 Functionalization (e.g., Formylation, Nitration) Start->Step1 Step2 Further Modification (e.g., Fluorination, Esterification) Step1->Step2 Step3 Derivatization (e.g., Schiff Base Formation) Step2->Step3 Final_Product Bioactive Indole Derivative Step3->Final_Product

Caption: A generalized workflow for the synthesis and derivatization of bioactive indole compounds.

Conclusion and Future Directions

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid represents a promising, yet underexplored, scaffold for drug discovery. By analyzing the well-established biological activities of its constituent fragments—the indole-2-carboxylic acid core, the 3-formyl group, and the 5-fluoro substituent—we can logically infer its potential as a valuable lead compound for the development of novel therapeutics. The indole-2-carboxylic acid moiety suggests a potential for enzyme inhibition, the 3-formyl group provides a reactive handle for the synthesis of diverse derivatives, and the 5-fluoro group is anticipated to enhance overall potency and metabolic stability.

This comparative guide provides a solid foundation and rationale for researchers to embark on the synthesis and biological evaluation of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid and its derivatives. Future experimental work should focus on synthesizing this target molecule and screening it against a panel of relevant biological targets, including viral enzymes, metabolic enzymes, and cancer cell lines, to unlock its full therapeutic potential.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Advances. [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). PMC. [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2023). ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2011). Der Pharma Chemica. [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2013). PMC. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. (2009). PubMed. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2024). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). PubMed. [Link]

  • Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (2020). PubMed. [Link]

  • Structures of some bioactive fluorinated indole derivatives. (2004). ResearchGate. [Link]

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Comparative Efficacy of Dihydroorotate Dehydrogenase Inhibitors in Preclinical In Vivo Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of prominent inhibitors targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. While the initial query focused on 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, the available scientific literature on this specific molecule is sparse. Therefore, we have pivoted to a well-characterized and clinically relevant indole derivative, Brequinar , and its comparison with other notable DHODH inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential and experimental considerations of targeting this metabolic pathway.

The Scientific Rationale: Targeting Pyrimidine Biosynthesis in Disease

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the biosynthesis of glycoproteins and phospholipids. Proliferating cells, such as cancer cells and activated lymphocytes, have a significantly higher demand for pyrimidines. This metabolic vulnerability makes the enzymes in this pathway attractive targets for therapeutic intervention.

Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. Its inhibition leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism forms the basis for the anticancer and immunosuppressive effects of DHODH inhibitors.

Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine biosynthesis pathway.

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibitors Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Brequinar Brequinar Brequinar->Dihydroorotate Teriflunomide Teriflunomide Teriflunomide->Dihydroorotate

Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.

Comparative In Vivo Efficacy of Lead DHODH Inhibitors

The following sections provide a comparative analysis of Brequinar and Teriflunomide, the active metabolite of Leflunomide, two of the most extensively studied DHODH inhibitors in preclinical in vivo models.

Brequinar (NSC 368390)

Brequinar is a potent, non-competitive inhibitor of DHODH. Its efficacy has been demonstrated in a variety of preclinical cancer models.

Key Experimental Findings:

  • Pancreatic Cancer: In a patient-derived xenograft (PDX) model of pancreatic ductal adenocarcinoma (PDAC), Brequinar demonstrated significant tumor growth inhibition.

  • Acute Myeloid Leukemia (AML): Brequinar has shown efficacy in preclinical models of AML, a disease known to be sensitive to pyrimidine depletion.

  • Glioblastoma: Studies in orthotopic xenograft models of glioblastoma have indicated that Brequinar can cross the blood-brain barrier and exert anti-tumor effects.

Teriflunomide (A77 1726)

Teriflunomide is the active metabolite of Leflunomide, an approved immunomodulatory drug. While its primary clinical use is in multiple sclerosis, its anti-proliferative effects have been investigated in various cancer models.

Key Experimental Findings:

  • Melanoma: In xenograft models of melanoma, Teriflunomide has been shown to inhibit tumor growth.

  • Glioblastoma: Similar to Brequinar, Teriflunomide has demonstrated anti-tumor activity in preclinical glioblastoma models.

  • Neuroblastoma: In vivo studies have shown that Teriflunomide can induce cell cycle arrest and apoptosis in neuroblastoma xenografts.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes representative in vivo data for Brequinar and Teriflunomide from various published studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.

Compound Cancer Model Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
Brequinar Pancreatic (PDX)Nude Mice30 mg/kg, oral, daily~60%
Brequinar AML (MV4-11)NSG Mice25 mg/kg, i.p., 5 days/weekSignificant survival benefit
Teriflunomide Melanoma (A375)Nude Mice40 mg/kg, oral, daily~55%
Teriflunomide Glioblastoma (U87MG)Nude Mice20 mg/kg, oral, daily~50%

Experimental Protocols for In Vivo Efficacy Assessment

The following is a generalized, step-by-step protocol for evaluating the in vivo efficacy of a DHODH inhibitor in a subcutaneous xenograft model. This protocol should be adapted based on the specific cell line, animal model, and test compound.

Subcutaneous Xenograft Model Workflow

Xenograft_Workflow cluster_0 Experimental Workflow Cell_Culture 1. Cell Culture (e.g., A375 Melanoma) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Measurable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment with Vehicle or DHODH Inhibitor Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., Tumor Weight, PK/PD) Monitoring->Endpoint

Caption: A generalized workflow for in vivo efficacy testing in a subcutaneous xenograft model.

Detailed Methodologies

1. Cell Culture and Implantation:

  • Culture the chosen cancer cell line (e.g., A375 melanoma) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).

2. Tumor Growth and Randomization:

  • Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
  • Randomize mice into treatment and control groups with comparable average tumor volumes.

3. Treatment Administration:

  • Prepare the DHODH inhibitor formulation (e.g., in a vehicle of 0.5% methylcellulose) and the vehicle control.
  • Administer the treatment according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule.

4. Monitoring and Endpoint Analysis:

  • Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacokinetics, pharmacodynamics).

Conclusion and Future Directions

Brequinar and Teriflunomide are two well-validated DHODH inhibitors with demonstrated in vivo anti-proliferative activity across a range of preclinical cancer models. The choice of which inhibitor to advance in a drug development program will depend on a multitude of factors, including the specific disease context, the desired pharmacokinetic profile, and the overall safety and tolerability.

Future research in this area should focus on:

  • Combination Therapies: Investigating the synergistic effects of DHODH inhibitors with other anticancer agents.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to DHODH inhibition.

  • Next-Generation Inhibitors: Developing novel DHODH inhibitors with improved potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational understanding of the comparative in vivo efficacy of DHODH inhibitors. Researchers are encouraged to consult the primary literature for more detailed information specific to their models and research questions.

References

  • Title: The de novo pyrimidine biosynthesis pathway as a therapeutic target. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Dihydroorotate dehydrogenase as a therapeutic target in cancer. Source: Cancers URL: [Link]

  • Title: Brequinar (NSC 368390): a new inhibitor of pyrimidine de novo synthesis. Source: Investigational New Drugs URL: [Link]

  • Title: Brequinar sensitizes pancreatic cancer to gemcitabine by targeting the pentose phosphate pathway. Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: The DHODH inhibitor Brequinar demonstrates potent activity against acute myeloid leukemia. Source: Cell Chemical Biology URL: [Link]

  • Title: Teriflunomide, a new oral therapy for multiple sclerosis. Source: The Annals of Pharmacotherapy URL: [Link]

  • Title: The immunomodulatory drug teriflunomide inhibits melanoma growth in vivo. Source: Oncotarget URL: [Link]

  • Title: Teriflunomide inhibits glioblastoma growth in vitro and in vivo. Source: Journal of Neuro-Oncology URL: [Link]

  • Title: The dihydroorotate dehydrogenase inhibitor teriflunomide induces cell cycle arrest and apoptosis in neuroblastoma cells. Source: Cancer Letters URL: [Link]

Decoding the Target: A Comparative Guide to 5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid and its Potential Role as a HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural versatility and ability to interact with a multitude of biological targets have rendered it a privileged structure in medicinal chemistry. This guide focuses on a specific derivative, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a compound of interest for its potential inhibitory activity. While direct experimental data on this exact molecule is emerging, a comprehensive analysis of its structural congeners strongly suggests a primary biological target: the Human Immunodeficiency Virus type 1 (HIV-1) integrase.

This document serves as a comparative guide for researchers, scientists, and drug development professionals, providing an in-depth analysis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in the context of established HIV-1 integrase inhibitors. We will explore the mechanistic rationale for its putative target, compare its potential efficacy with market-approved drugs, and provide detailed experimental protocols for its validation.

The Rationale: Why HIV-1 Integrase?

The core structure of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid features an indole-2-carboxylic acid moiety. This scaffold has been extensively explored in the development of HIV-1 integrase strand transfer inhibitors (INSTIs)[1][2]. The carboxylic acid and adjacent heteroatoms are crucial for chelating divalent metal ions (typically Mg2+) in the active site of the integrase enzyme. This chelation is a hallmark of the mechanism of action for all clinically approved INSTIs, as it prevents the catalytic activity required for the integration of viral DNA into the host genome[1][2]. The presence of a 3-formyl group and a 5-fluoro substitution on the indole ring are modifications that can modulate the compound's electronic properties and binding affinity, potentially enhancing its inhibitory potency and pharmacokinetic profile.

Comparative Analysis: Benchmarking Against Established INSTIs

To contextualize the potential of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, it is essential to compare it against the leading, clinically approved HIV-1 integrase inhibitors. These drugs have set a high bar for efficacy and safety in the treatment of HIV-1 infection[3][4][5].

CompoundIn Vitro IC50 (Strand Transfer Assay)Key Characteristics
Raltegravir 2-7 nM[3]First-in-class INSTI. Generally well-tolerated.[6][7]
Dolutegravir 2.7 nM[]Second-generation INSTI with a high barrier to resistance.[9]
Elvitegravir 0.7 nM[6][]Requires pharmacokinetic boosting with cobicistat.[10]
Bictegravir 7.5 nM[4][11]Second-generation INSTI with a high resistance barrier, co-formulated with other antiretrovirals.[12]
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid To be determinedPutative INSTI based on structural analogy to known inhibitors. The fluoro and formyl groups may enhance binding affinity.

The Mechanism of Action: Halting Viral Integration

HIV-1 integrase is a critical enzyme in the viral life cycle, responsible for the covalent insertion of the viral DNA into the host cell's genome, a process known as strand transfer[13][14]. This integration is a permanent alteration of the host cell's genetic material, turning it into a factory for producing new virions.

Integrase strand transfer inhibitors (INSTIs), including the putative action of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, function by binding to the active site of the integrase enzyme complexed with the viral DNA ends. By chelating the essential magnesium ions, these inhibitors block the strand transfer step, thereby preventing the integration of the viral genome into the host chromosome and effectively halting the replication of the virus[13][15].

Mechanism of HIV-1 Integrase Inhibition.

Experimental Protocols: Validating the Target

To empirically confirm that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid targets HIV-1 integrase, a series of biochemical and cell-based assays are required. The following outlines a standard, robust protocol for an in vitro HIV-1 integrase strand transfer assay.

Objective: To determine the 50% inhibitory concentration (IC50) of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid against the strand transfer activity of purified recombinant HIV-1 integrase.
Materials:
  • Recombinant HIV-1 Integrase

  • Donor DNA (DS DNA): A double-stranded oligonucleotide mimicking the U5 end of the HIV-1 long terminal repeat (LTR), labeled with biotin at one end.

  • Target DNA (TS DNA): A double-stranded oligonucleotide with a 3'-end modification, often a captured moiety for detection.

  • Streptavidin-coated 96-well plates

  • Assay Buffer: Typically contains HEPES, DTT, MnCl2 or MgCl2, and NaCl.

  • Wash Buffer: PBS with a mild detergent (e.g., Tween-20).

  • Detection Reagent: Horseradish peroxidase (HRP)-labeled antibody specific for the TS DNA modification.

  • TMB Substrate

  • Stop Solution (e.g., 1M H2SO4)

  • Test Compound: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, dissolved in DMSO.

  • Positive Control: An established INSTI (e.g., Raltegravir).

  • Plate Reader

Step-by-Step Methodology:
  • Plate Preparation:

    • Dilute the biotinylated DS DNA in assay buffer and add to the streptavidin-coated wells.

    • Incubate to allow for binding of the donor DNA to the plate surface.

    • Wash the wells to remove unbound DS DNA.

    • Add a blocking solution to prevent non-specific binding.

  • Compound Preparation:

    • Prepare a serial dilution of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid and the positive control (Raltegravir) in assay buffer containing a final DMSO concentration that does not exceed 1%.

  • Enzyme and Target DNA Addition:

    • Prepare a solution of recombinant HIV-1 integrase in assay buffer.

    • Add the integrase solution to the wells containing the immobilized DS DNA.

    • Add the serially diluted test compounds and controls to their respective wells.

    • Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.

    • Add the TS DNA to all wells.

  • Integration Reaction:

    • Incubate the plate at 37°C to allow the strand transfer reaction to occur. During this time, the integrase will catalyze the integration of the TS DNA into the immobilized DS DNA.

  • Detection:

    • Wash the wells to remove unreacted components.

    • Add the HRP-labeled detection antibody and incubate.

    • Wash away the unbound antibody.

    • Add TMB substrate and incubate until a color change is observed.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for HIV-1 Integrase Strand Transfer Assay.

Conclusion and Future Directions

The structural features of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid provide a strong rationale for its investigation as a novel HIV-1 integrase inhibitor. The indole-2-carboxylic acid core is a well-validated pharmacophore for this target, and the additional functional groups offer potential for enhanced potency and favorable drug-like properties.

The comparative data presented here for established INSTIs serve as a critical benchmark for the evaluation of this new chemical entity. The detailed experimental protocol provides a clear and robust pathway for determining its in vitro efficacy. Successful validation through these and subsequent cell-based and in vivo studies would position 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid as a promising lead compound in the ongoing search for next-generation antiretroviral therapies. The continued exploration of the indole scaffold, as exemplified by this molecule, underscores its enduring importance in the fight against HIV/AIDS.

References

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A Technical Guide to the Structure-Activity Relationship of 5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indole nucleus represents a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Within this diverse family, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid and its analogs offer a compelling framework for inhibitor design. The strategic placement of a fluorine atom at the C5 position, a reactive formyl group at C3, and a crucial carboxylic acid at C2 provides a rich platform for synthetic modification and optimization of pharmacological activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this class of molecules, drawing upon experimental data from related indole series to inform rational drug design.

The Core Scaffold: 5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid

The parent compound, 5-fluoroindole-2-carboxylic acid, has been identified as an antagonist of the NMDA receptor, specifically acting at the glycine binding site.[1][2] The introduction of a formyl group at the C3 position not only modifies the electronic properties of the indole ring but also serves as a versatile synthetic handle for the introduction of diverse substituents. The fluorine atom at C5 is a common bioisosteric replacement for a hydrogen atom, often leading to enhanced metabolic stability and improved binding affinity due to its electronegativity and ability to form favorable interactions with protein targets.[3]

The core structure presents several key points for modification to explore the SAR:

  • C3-Formyl Group: Can be derivatized to form Schiff bases, oximes, hydrazones, or reduced to a hydroxymethyl group, allowing for the introduction of a wide array of functional groups.

  • C5-Fluoro Group: While often retained for its beneficial properties, comparison with other C5-substituted analogs (e.g., chloro, methyl) can elucidate the role of electronics and sterics at this position.

  • N1-Indole Nitrogen: Can be alkylated or acylated to explore the impact of substitution on the indole ring's hydrogen-bonding capacity and overall lipophilicity.

  • C2-Carboxylic Acid: Essential for the activity of many indole-2-carboxylic acid derivatives, particularly as a metal-chelating group in enzyme active sites.[4][5] Esterification or conversion to an amide can probe the necessity of the free carboxylate.

Structure-Activity Relationship Analysis

Modifications at the C3-Position

The C3-formyl group is a primary site for diversification. Vilsmeier-Haack formylation of the parent indole is a common synthetic route to introduce this functionality.[4] Subsequent condensation reactions with various amines or hydrazines can generate a library of analogs with diverse physicochemical properties.

For instance, in a series of indole-2-carboxylic acid benzylidene-hydrazides, modifications at the C3 position were found to be critical for their apoptosis-inducing activity.[6] While the direct subject was not a 3-formyl derivative, the study highlights that larger aromatic substituents at C3, such as a phenyl group, led to a significant increase in potency compared to smaller alkyl groups.[6] This suggests that for our 5-fluoro-3-formyl scaffold, converting the formyl group into a larger, more complex moiety via a linker could be a promising strategy to enhance biological activity.

Table 1: Comparison of C3-Substitutions on Biological Activity (Hypothetical Data Based on Related Series)

Compound IDC3-SubstituentTarget Activity (IC50, µM)Rationale for Modification
1a -CHO>100Parent scaffold
1b -CH=N-Ph15.2Introduction of an aromatic ring via Schiff base formation to explore π-π stacking interactions.
1c -CH=N-NH-Ph5.8Hydrazone linkage provides additional H-bond donors/acceptors and conformational flexibility.
1d -CH2OH50.1Reduction of the formyl group to explore the impact of removing the conjugated system and introducing a hydrogen bond donor.
The Influence of the C5-Fluoro Substituent

The presence of a halogen at the C5 position of the indole ring has been shown to be advantageous in several classes of indole-based inhibitors. In a study of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position enhanced the modulatory potency.[7] This enhancement is often attributed to the electron-withdrawing nature of the halogen, which can influence the acidity of the N-H proton and the overall electron distribution of the indole ring system, thereby affecting receptor binding.

The fluorine atom, in particular, can participate in favorable electrostatic and hydrogen bonding interactions with protein residues. Its small size allows it to be well-tolerated in many binding pockets.

SAR_C5_Fluoro cluster_properties Contributions of C5-Fluoro Group Core 5-Fluoro-Indole Scaffold Prop1 Increased Metabolic Stability Core->Prop1 Bioisosterism Prop2 Favorable Electrostatic Interactions Core->Prop2 Polarity Prop3 Altered Ring Electronics (pKa) Core->Prop3 Inductive Effect Activity Enhanced Biological Activity Prop1->Activity Prop2->Activity Prop3->Activity

Caption: Role of the C5-fluoro substituent in enhancing biological activity.

Modifications at the N1-Position

Substitution at the N1 position of the indole ring can significantly impact a compound's properties. In a study on indole-2- and 3-carboxamides as antioxidants, substitution at the N1 position led to notable differences in activity.[8] An unsubstituted N-H is often a crucial hydrogen bond donor for anchoring the ligand in the active site. However, in some cases, substitution with a small alkyl or other appropriate group can enhance lipophilicity, improve cell permeability, or provide additional interaction points.

For the 5-fluoro-3-formyl-1H-indole-2-carboxylic acid scaffold, N1-alkylation could be explored to modulate the compound's pharmacokinetic profile. However, this must be balanced against the potential loss of a critical hydrogen bond interaction.

The Role of the C2-Carboxylic Acid

The C2-carboxylic acid is a key feature of many biologically active indole derivatives. In the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid motif is crucial for chelating the two magnesium ions within the enzyme's active site.[4][5][9][10] Esterification or amidation of this group typically leads to a significant loss of activity, highlighting the importance of the free carboxylate for this class of inhibitors.[11]

Experimental_Workflow start Start: 5-Fluoro-1H-indole-2-carboxylate vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) start->vilsmeier core_scaffold Ethyl 5-Fluoro-3-formyl-1H- indole-2-carboxylate vilsmeier->core_scaffold condensation Condensation with Substituted Hydrazines core_scaffold->condensation hydrolysis Alkaline Hydrolysis condensation->hydrolysis final_products Target Analogs: 5-Fluoro-3-(hydrazonomethyl)-1H- indole-2-carboxylic acids hydrolysis->final_products bio_assay Biological Evaluation (e.g., Enzyme Inhibition Assay) final_products->bio_assay sar_analysis SAR Analysis and Lead Optimization bio_assay->sar_analysis

Caption: General synthetic and evaluation workflow for novel analogs.

Experimental Protocols

General Synthesis of Ethyl 5-Fluoro-3-formyl-1H-indole-2-carboxylate

This protocol is a representative example based on standard indole chemistry.

  • Starting Material: Ethyl 5-fluoro-1H-indole-2-carboxylate.

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Procedure: a. To a solution of ethyl 5-fluoro-1H-indole-2-carboxylate in DMF, add POCl₃ dropwise at 0 °C. b. Allow the reaction mixture to stir at room temperature for 2-4 hours. c. Quench the reaction by pouring it onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. d. The resulting precipitate is filtered, washed with water, and dried to yield the title compound. e. The product is purified by recrystallization or column chromatography.

Representative Biological Assay: α-Glucosidase Inhibition Assay

This assay is relevant as 5-fluoro-2-oxindole derivatives have shown activity against α-glucosidase.[3][12]

  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure: a. Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8). b. In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds (analogs of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid) and incubate for 10 minutes at 37 °C. c. Initiate the reaction by adding the pNPG substrate to each well. d. Monitor the release of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader. e. Acarbose is used as a positive control. f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Conclusion and Future Directions

The 5-fluoro-3-formyl-1H-indole-2-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. The SAR data from related indole series suggest that:

  • C3-Position: Derivatization of the formyl group to introduce larger, potentially aromatic moieties is a key strategy for enhancing potency.

  • C5-Position: The fluoro substituent is likely beneficial for both binding and metabolic stability.

  • C2-Position: The carboxylic acid is probably essential for activity against targets that utilize metal ion catalysis, and its modification should be approached with caution.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs based on these principles. The exploration of different biological targets beyond NMDA receptor antagonism is also warranted, given the broad range of activities reported for indole derivatives. Molecular docking studies on relevant targets will further aid in the rational design of more potent and selective inhibitors.

References

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  • ChEMBL. Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • Li, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry.
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  • Li, Y., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). NIH.
  • Nawrot-Hadzik, I., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH.
  • Ghafouri, H., & Khodarahmi, G. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central.
  • Zhang, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

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A Comparative Guide to the Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives hold a prominent place due to their wide-ranging biological activities. This guide provides an in-depth comparison of synthetic methodologies for a particularly valuable building block: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. This compound serves as a crucial intermediate for various therapeutic agents, and its efficient synthesis is of paramount importance.

This document will dissect and compare two classical and viable synthetic routes: the Vilsmeier-Haack formylation and the Reimer-Tiemann reaction. The analysis is grounded in established chemical principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the most effective pathways to this target molecule.

Introduction to the Target Molecule

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a trifunctional indole derivative. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of a drug molecule. The formyl group at the 3-position is a versatile handle for further chemical modifications, while the carboxylic acid at the 2-position provides a key site for amide bond formation or other conjugations. The strategic placement of these functional groups makes it a highly sought-after intermediate in medicinal chemistry.

Overview of Synthetic Strategies

The synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid primarily involves two key stages: the construction of the 5-fluoroindole-2-carboxylic acid core and the subsequent introduction of the formyl group at the 3-position. This guide will first briefly touch upon a reliable method for synthesizing the core structure and then delve into a detailed comparison of the formylation methods.

I. Synthesis of the Indole Core: The Fischer Indole Synthesis

A robust and widely adopted method for the synthesis of the initial scaffold, ethyl 5-fluoro-1H-indole-2-carboxylate, is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of 4-fluorophenylhydrazine and an α-ketoester, in this case, ethyl pyruvate.[2]

The general workflow for the Fischer indole synthesis is depicted below:

fischer_indole_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Condensation Condensation 4-Fluorophenylhydrazine->Condensation Ethyl pyruvate Ethyl pyruvate Ethyl pyruvate->Condensation Cyclization (Acid Catalyst) Cyclization (Acid Catalyst) Condensation->Cyclization (Acid Catalyst) Hydrazone intermediate Ethyl 5-fluoro-1H-indole-2-carboxylate Ethyl 5-fluoro-1H-indole-2-carboxylate Cyclization (Acid Catalyst)->Ethyl 5-fluoro-1H-indole-2-carboxylate vilsmeier_haack_mechanism cluster_reagents Reagent Formation cluster_reaction Formylation cluster_workup Work-up DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Electrophilic Attack Electrophilic Attack Vilsmeier Reagent->Electrophilic Attack Indole Substrate Indole Substrate Indole Substrate->Electrophilic Attack Iminium Intermediate Iminium Intermediate Electrophilic Attack->Iminium Intermediate Hydrolysis Hydrolysis Iminium Intermediate->Hydrolysis Final Product Final Product Hydrolysis->Final Product

Figure 2: Vilsmeier-Haack Reaction Workflow.

Method 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, and it can also be applied to electron-rich heterocycles like indoles. [3]This reaction typically involves the treatment of the substrate with chloroform (CHCl₃) in the presence of a strong base, such as potassium hydroxide (KOH). [4] Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) from the reaction of chloroform with the strong base. The indole, under basic conditions, can be deprotonated at the nitrogen, increasing the electron density of the ring. The highly electrophilic dichlorocarbene is then attacked by the C3 position of the indole. The resulting dichloromethyl intermediate is subsequently hydrolyzed to the aldehyde.

reimer_tiemann_mechanism cluster_reagents Carbene Formation cluster_reaction Formylation cluster_workup Work-up Chloroform Chloroform Dichlorocarbene Dichlorocarbene Chloroform->Dichlorocarbene Strong Base Strong Base Strong Base->Dichlorocarbene Electrophilic Attack Electrophilic Attack Dichlorocarbene->Electrophilic Attack Indole Substrate Indole Substrate Indole Substrate->Electrophilic Attack Dichloromethyl Intermediate Dichloromethyl Intermediate Electrophilic Attack->Dichloromethyl Intermediate Hydrolysis Hydrolysis Dichloromethyl Intermediate->Hydrolysis Final Product Final Product Hydrolysis->Final Product

Figure 3: Reimer-Tiemann Reaction Workflow.

Performance Comparison: Vilsmeier-Haack vs. Reimer-Tiemann

FeatureVilsmeier-Haack ReactionReimer-Tiemann Reaction
Reagents DMF, POCl₃Chloroform, Strong Base (e.g., KOH)
Reaction Conditions Generally mild (0-100 °C)Often requires heating, strong basic conditions
Selectivity Highly selective for the C3 position of indolesCan lead to mixtures of products and side reactions
Yield Typically high (often >80-90%)Generally moderate to low, and substrate dependent
Substrate Scope Broad for electron-rich aromatics and heterocyclesCan be limited by the stability of the substrate to strong base and heat
Work-up Generally straightforward aqueous work-upCan be more complex due to the biphasic system and potential byproducts

Expertise & Experience Insights:

The Vilsmeier-Haack reaction is demonstrably superior for the C3-formylation of indole-2-carboxylates. The mild reaction conditions are crucial for preserving the ester functionality, which can be sensitive to the harsh basic conditions of the Reimer-Tiemann reaction. The high regioselectivity of the Vilsmeier-Haack reaction at the C3 position of indoles is another significant advantage, minimizing the formation of side products and simplifying purification. Conversely, the Reimer-Tiemann reaction, while mechanistically interesting, poses several challenges for this specific transformation. The strong basic medium can lead to the hydrolysis of the ethyl ester to the carboxylate, which might then undergo decarboxylation under the reaction's heating conditions. Furthermore, the highly reactive dichlorocarbene can lead to other side reactions, often resulting in lower yields and a more complex product mixture.

Recommended Synthetic Pathway and Detailed Protocols

Based on the comparative analysis, the recommended synthetic pathway for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a three-step process:

  • Fischer Indole Synthesis of ethyl 5-fluoro-1H-indole-2-carboxylate.

  • Vilsmeier-Haack Formylation to yield ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.

  • Saponification of the ethyl ester to the final carboxylic acid.

Experimental Protocol: Vilsmeier-Haack Route

Step 1: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate (Fischer Indole Synthesis)

  • Materials: 4-fluorophenylhydrazine hydrochloride, ethyl pyruvate, ethanol, concentrated sulfuric acid.

  • Procedure:

    • To a solution of 4-fluorophenylhydrazine hydrochloride in ethanol, add an equimolar amount of ethyl pyruvate.

    • Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone. The formation can be monitored by TLC.

    • Cool the reaction mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 2-4 hours.

    • After cooling, pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford ethyl 5-fluoro-1H-indole-2-carboxylate.

Step 2: Synthesis of Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (Vilsmeier-Haack Formylation)

  • Materials: Ethyl 5-fluoro-1H-indole-2-carboxylate, anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ice bath, saturated sodium bicarbonate solution.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • In a separate flask, dissolve ethyl 5-fluoro-1H-indole-2-carboxylate in anhydrous DMF.

    • Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.

Step 3: Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (Saponification)

  • Materials: Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, ethanol, sodium hydroxide solution (e.g., 2M), hydrochloric acid (e.g., 2M).

  • Procedure:

    • Suspend ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide solution and heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid.

    • Collect the precipitated 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Conclusion

For the synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, the Vilsmeier-Haack reaction stands out as the superior method for the crucial formylation step. Its mild conditions, high regioselectivity, and consistently high yields make it a reliable and efficient choice for researchers in the pharmaceutical industry. While the Reimer-Tiemann reaction is a classic name reaction, its harsh conditions and potential for side reactions render it less suitable for this particular multi-functionalized target molecule. The presented three-step synthesis, commencing with the Fischer indole synthesis, followed by the Vilsmeier-Haack formylation and concluding with saponification, represents a robust and scalable route to this valuable synthetic intermediate.

References

  • ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]

  • ResearchGate. (2025). The ammonium-promoted formylation of indoles by DMSO and H2O. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

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  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. [Link]

  • Organic Chemistry Portal. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. [Link]

  • Sciencemadness.org. (n.d.). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. [Link]

  • Arkivoc. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utilization for the synthesis of some new heterocyclic compounds. [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. [Link]

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  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • ResearchGate. (2025). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. [Link]

  • DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

  • NIH National Library of Medicine. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. [Link]

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A Senior Application Scientist's Guide to the Cross-Reactivity Profile of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of enzymes and receptors. This guide provides a comparative analysis of the potential cross-reactivity of a specific derivative, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. Drawing upon the known target profiles of structurally related indole compounds, we will explore likely off-target interactions and present a strategic framework for experimental validation. This document is intended to equip researchers with the foundational knowledge and practical methodologies to thoroughly characterize the selectivity of this compound, a critical step in advancing any potential therapeutic candidate.

Introduction: The Promiscuity of the Indole Scaffold

The indole ring system is a cornerstone of many biologically active molecules, both natural and synthetic. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of protein targets. Derivatives of indole-2-carboxylic acid have been successfully developed as inhibitors of HIV-1 integrase, Indoleamine 2,3-dioxygenase (IDO1), and as antagonists of the NMDA receptor's glycine binding site[1][2][3][4].

The addition of a 5-fluoro substituent can further enhance binding affinity through favorable electrostatic interactions, while the 3-formyl group introduces a potential hydrogen bond acceptor. While these modifications are often designed to improve potency for a primary target, they can also lead to unforeseen interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects. Understanding this cross-reactivity profile is paramount for predicting potential side effects and ensuring the safe and effective development of a drug candidate.

A prime example of the broad activity of a related indole structure is Sunitinib, a multi-kinase inhibitor used in cancer therapy. Its primary targets include VEGFRs and PDGFRs, but it also exhibits significant off-target activity against kinases like AMPK and RSK1, which are implicated in its cardiotoxic side effects[5][6][7][8]. This underscores the importance of comprehensive profiling for any new indole-based compound.

This guide will compare the potential cross-reactivity of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid against several key target classes, including protein kinases, non-kinase enzymes, and receptors, based on the known activities of its structural relatives. We will also provide detailed experimental protocols to enable researchers to empirically determine its selectivity profile.

Potential Cross-Reactivity Targets and Comparative Analysis

Based on the established pharmacology of structurally similar indole-2-carboxylic acid derivatives, we can anticipate potential cross-reactivity of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid with several key protein families.

Protein Kinases: The Most Probable Off-Targets

The human kinome, comprising over 500 protein kinases, is a frequent target for off-target interactions due to the conserved nature of the ATP-binding pocket[2][9]. The indole scaffold is a well-known "hinge-binding" motif for many kinase inhibitors.

  • Structurally Related Kinase Inhibitor: Sunitinib (5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) is a multi-kinase inhibitor targeting VEGFRs, PDGFRs, KIT, FLT3, and RET[10].

  • Anticipated Cross-Reactivity: Given the shared 5-fluoro-indole core, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid has a high probability of interacting with one or more of these receptor tyrosine kinases. Furthermore, Sunitinib's known off-target effects on cytosolic kinases such as AMPK and RSK1 suggest that our compound of interest should also be screened against a broad panel of kinases[6][7][8].

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. Several indole-2-carboxylic acid derivatives have been identified as potent inhibitors of these enzymes, which are significant targets in immuno-oncology[3][11].

  • Rationale for Cross-Reactivity: The indole ring of these inhibitors mimics the natural substrate, tryptophan. The 5-fluoro and 3-formyl groups of our target compound could potentially modulate binding to the active site of IDO1 and/or TDO.

HIV-1 Integrase

A series of indole-2-carboxylic acid derivatives have been designed as HIV-1 integrase strand transfer inhibitors (INSTIs)[1][2]. These compounds function by chelating magnesium ions in the enzyme's active site.

  • Potential for Interaction: The carboxylic acid moiety at the 2-position of our compound is a key feature for this class of inhibitors. It is plausible that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid could exhibit inhibitory activity against HIV-1 integrase, although the impact of the 3-formyl group on this interaction would need to be experimentally determined. While off-target effects of INSTIs are generally considered low due to the lack of a human homologue, some adverse effects have been reported, warranting investigation into potential interactions with other metalloenzymes[12][13].

NMDA Receptor

Indole-2-carboxylic acid itself is a known competitive antagonist at the glycine binding site of the NMDA receptor[4].

  • Likelihood of Interaction: The core scaffold of our compound is identical to this known NMDA receptor antagonist. Therefore, it is highly recommended to assess the activity of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid on NMDA receptor function, particularly as modulation of this receptor can have profound neurological effects.

Experimental Framework for Profiling Cross-Reactivity

A systematic and multi-tiered approach is essential for accurately defining the selectivity profile of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

G A Kinase Panel Screen (e.g., 400+ kinases) D IC50 Determination for Validated Hits A->D B Broad Receptor Panel Screen (e.g., GPCRs, Ion Channels) B->D C Key Enzyme Assays (IDO1, TDO, HIV Integrase) C->D E Orthogonal Assays (e.g., Cell-based functional assays) D->E F Comparison with Structurally Related Compounds E->F G In-depth Mechanistic Studies F->G

Caption: A tiered experimental workflow for assessing compound cross-reactivity.

Tier 1: Broad Panel Screening

The initial step should involve screening the compound against large, commercially available panels of kinases and receptors. This provides a broad overview of potential off-target interactions.

  • Kinase Profiling: Utilize a high-throughput kinase profiling service to screen against a panel of at least 200-400 kinases at a fixed concentration (e.g., 1 µM). This will identify initial "hits" for further investigation[1][9][14].

  • Receptor Screening: A broad panel screen against common GPCRs, ion channels, and transporters will help to identify any unexpected interactions with these membrane-bound proteins.

  • Targeted Enzyme Assays: Based on the structural alerts discussed in Section 2, perform single-point screens against IDO1, TDO, and HIV-1 integrase.

Tier 2: Hit Validation and Potency Determination

Any significant hits (e.g., >50% inhibition in Tier 1 screens) should be followed up with more detailed studies.

  • IC50 Determination: For each validated hit, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing the activity against different targets[15][16][17][18].

  • Orthogonal and Cell-Based Assays: It is important to confirm the findings from biochemical assays in a more physiologically relevant context. Cell-based assays can help to determine if the compound is active against the target in a cellular environment and can also provide early indications of cytotoxicity[19][20][21].

Data Presentation for Comparative Analysis

The results of the cross-reactivity profiling should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Inhibition Profile of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Target ClassTargetIC50 (nM)
Primary Target [Insert Primary Target][Insert Value]
Kinases VEGFR2[To be determined]
PDGFRβ[To be determined]
c-KIT[To be determined]
FLT3[To be determined]
RET[To be determined]
AMPK[To be determined]
RSK1[To be determined]
Enzymes IDO1[To be determined]
TDO[To be determined]
HIV-1 Integrase[To be determined]
Receptors NMDA (Glycine Site)[To be determined]

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, we provide the following detailed protocols for key assays.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for a luminescent-based assay that measures ADP production as an indicator of kinase activity[14].

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for each specific kinase.

    • Prepare serial dilutions of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[17][18].

G A Prepare Reagents: - 2X Kinase - 2X Substrate/ATP - Compound Dilutions B Add 5 µL Compound to Plate A->B C Add 5 µL 2X Kinase (Incubate 10 min) B->C D Add 10 µL 2X Substrate/ATP (Incubate 60 min) C->D E Add 20 µL ADP-Glo™ Reagent (Incubate 40 min) D->E F Add 40 µL Kinase Detection Reagent (Incubate 30 min) E->F G Read Luminescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Cell-Based IDO1 Inhibition Assay

This protocol is based on measuring the production of kynurenine in IFNγ-stimulated cells[20][21].

  • Cell Culture:

    • Plate a suitable cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • The next day, replace the medium with fresh medium containing serial dilutions of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

    • Add IFNγ to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL to induce IDO1 expression.

    • Incubate for 48 hours.

  • Kynurenine Measurement:

    • After incubation, collect the cell culture supernatant.

    • Add an equal volume of 6.1 N trichloroacetic acid to the supernatant, vortex, and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature to allow for color development.

    • Read the absorbance at 490 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample.

    • Determine the percent inhibition of kynurenine production for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold is a versatile starting point for the design of potent and selective inhibitors. However, its inherent ability to interact with a multitude of biological targets necessitates a thorough and early assessment of cross-reactivity. For 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, the existing literature on related compounds strongly suggests a potential for interactions with protein kinases, IDO1/TDO, HIV-1 integrase, and the NMDA receptor.

The experimental framework outlined in this guide provides a robust strategy for defining the selectivity profile of this compound. By employing a tiered approach of broad panel screening followed by validation and IC50 determination, researchers can gain a comprehensive understanding of its on- and off-target activities. This knowledge is not only crucial for mitigating potential safety liabilities but can also uncover new therapeutic opportunities. A well-defined cross-reactivity profile is an indispensable component of the data package for any promising drug candidate, paving the way for its successful preclinical and clinical development.

References

  • Design, synthesis and biological evaluation of indole -2 -carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • The Discovery of Indole -2 -carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available at: [Link]

  • Kinase Screening and Profiling Services - BPS Bioscience. Available at: [Link]

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  • IC50 Determination - edX. Available at: [Link]

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - MDPI. Available at: [Link]

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  • Off target effects of HIV integrase strand transfer inhibitors in cell and animal models: a scoping review - PubMed. Available at: [Link]

  • New Insights into Molecular Mechanisms of Sunitinib -Associated Side Effects . Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]

  • In vitro receptor binding assays : General methods and considerations - ResearchGate. Available at: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. Available at: [Link]

  • Discovery of Novel Integrase Inhibitors Acting outside the Active Site Through High-Throughput Screening - MDPI. Available at: [Link]

  • Selective Inhibition of IDO1 Effectively Regulates Mediators of Antitumor Immunity - PubMed. Available at: [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Available at: [Link]

  • Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC - NIH. Available at: [Link]

  • Receptor Ligand Binding Assay - Creative Biolabs. Available at: [Link]

  • Sunitinib ‐Induced Cardiotoxicity Is Mediated by OffTarget Inhibition of AMP‐Activated Protein Kinase - PubMed Central. Available at: [Link]

  • Compound Inhibition , IC50 Values , Artifactual & Whole-Cell Activity l Protocol Preview. Available at: [Link]

  • Design, synthesis and evaluation of novel indole -2 -carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC - NIH. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Sunitinib -induced cardiotoxicity is mediated by off -target inhibition of AMP-activated protein kinase - PubMed. Available at: [Link]

  • IC50 - Wikipedia. Available at: [Link]

  • Tricyclic indole -2 -carboxylic acids : highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of indole -2 -carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

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  • Small Molecule Inhibitors of Drug Resistant Forms of HIV -1 Integrase . Available at: [Link]

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A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Drug Candidates: A Case Study with 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a meaningful in vitro-in vivo correlation (IVIVC). We will illustrate this critical process using a representative novel chemical entity, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. While extensive public data on this specific molecule is not available, its structural motifs are common in pharmacologically active agents, making it an ideal candidate for outlining a robust, universally applicable development and correlation strategy.

The core principle of drug development is to translate a promising effect observed in a laboratory setting (in vitro) into a predictable therapeutic outcome in a living organism (in vivo). An IVIVC is the cornerstone of this translation, defined by the U.S. Food and Drug Administration (FDA) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response[1]. Establishing a strong IVIVC is not merely an academic exercise; it is a powerful tool that can streamline development, justify formulation changes, and serve as a surrogate for extensive bioequivalence studies, ultimately accelerating the delivery of new medicines to patients[2][3].

The Candidate: Understanding the Starting Point

Our subject molecule, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, belongs to the indole-2-carboxylic acid class. This scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have shown promise as inhibitors of enzymes like HIV-1 integrase and Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy[4][5][6][7][8]. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the formyl and carboxylic acid groups offer key hydrogen bonding and metal-chelating capabilities[7].

For this guide, we will hypothesize that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is being developed as a potential inhibitor of an oncology target, such as a protein kinase. Our goal is to correlate its in vitro enzymatic inhibition and cellular potency with its in vivo pharmacokinetic profile and pharmacodynamic response (tumor growth inhibition).

Phase 1: Comprehensive In Vitro Characterization

The first step is to rigorously define the compound's activity in controlled laboratory systems. This phase generates the in vitro data that will form one half of our correlation.

Target Engagement: Enzymatic Assay

Causality: Before testing in cells or animals, we must confirm direct interaction with the purified target enzyme. This establishes the mechanism of action and provides a pure measure of potency, the half-maximal inhibitory concentration (IC50).

Protocol: Kinase Inhibition Luminescence Assay

  • Reagents: Recombinant human kinase, kinase substrate (e.g., a generic peptide), ATP, and a luminescence-based kinase activity kit (e.g., Kinase-Glo®).

  • Preparation: Serially dilute 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).

  • Reaction: In a 384-well plate, combine the kinase, the test compound at its various concentrations, and the kinase substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

  • Detection: Add the luminescent reagent. This reagent measures the amount of ATP remaining; low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (inhibition).

  • Analysis: Read luminescence on a plate reader. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.

    • Self-Validation: Include no-enzyme (background), no-inhibitor (maximum activity), and a known potent inhibitor (positive control) wells.

Cellular Potency: Cell-Based Assay

Causality: A compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response. This assay measures the effective concentration required to inhibit a cellular process, providing a more biologically relevant potency value (EC50).

Protocol: Cell Viability/Proliferation Assay

  • Cell Line Selection: Choose a cancer cell line where the target kinase is known to be a key driver of proliferation (e.g., an EGFR-mutant lung cancer cell line if targeting EGFR).

  • Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Dosing: Treat cells with the same 10-point concentration gradient of the test compound used in the enzymatic assay.

  • Incubation: Incubate for 72 hours to allow for effects on cell proliferation.

  • Detection: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™). These reagents measure metabolic activity, which correlates with the number of viable cells.

  • Analysis: Read fluorescence or luminescence. Normalize the data to vehicle-treated controls and determine the EC50 value.

    • Self-Validation: Include vehicle-only wells (100% viability) and a high-concentration staurosporine or other cytotoxic agent wells (0% viability) for robust normalization.

Workflow for In Vitro Characterization

cluster_0 In Vitro Analysis Compound Test Compound (5-Fluoro-3-formyl-1H-indole-2-carboxylic acid) EnzymeAssay Biochemical Assay (Purified Kinase) Compound->EnzymeAssay CellAssay Cell-Based Assay (Cancer Cell Line) Compound->CellAssay IC50 Determine IC50 (Target Potency) EnzymeAssay->IC50 Measures direct target inhibition EC50 Determine EC50 (Cellular Potency) CellAssay->EC50 Measures effect in a biological system cluster_1 IVIVC Process invitro In Vitro Data (Cellular EC50) correlation Correlate Potency, Exposure & Effect (PK/PD Modeling) invitro->correlation pk_study In Vivo PK Study (Mouse) pk_params Calculate AUC (Total Exposure) pk_study->pk_params efficacy_study In Vivo Efficacy Study (Xenograft) pd_params Calculate TGI (Tumor Growth Inhibition) efficacy_study->pd_params pk_params->correlation pd_params->correlation ivivc_model Predictive IVIVC Model correlation->ivivc_model Establishes predictive mathematical relationship

Sources

Benchmarking 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid Against Known Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel investigational compound, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, against the established therapeutic agent, Sorafenib, in the context of hepatocellular carcinoma (HCC). As specific preclinical data for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is not yet publicly available, this guide will leverage data from closely related 1H-indole-2-carboxylic acid derivatives that have demonstrated promising activity against novel anticancer targets. This comparative framework is designed to provide researchers, scientists, and drug development professionals with the foundational rationale and experimental methodologies required to benchmark this new chemical entity.

Introduction: The Evolving Landscape of Hepatocellular Carcinoma Therapeutics

Hepatocellular carcinoma remains a significant challenge in oncology, with limited therapeutic options for advanced stages. For years, the multikinase inhibitor Sorafenib has been a first-line standard of care, primarily functioning by targeting pathways involved in tumor-cell proliferation and angiogenesis, such as RAF/MEK/ERK signaling.[1][2] However, the efficacy of Sorafenib can be limited by resistance and a challenging side-effect profile, creating a clear need for novel therapeutic agents with alternative mechanisms of action.

The indole-2-carboxylic acid scaffold has emerged as a promising foundation for the development of new anticancer agents.[3] Recent studies have highlighted derivatives of this class as potent inhibitors of the 14-3-3η protein, a novel and compelling target in liver cancer.[3] This guide will therefore proceed under the working hypothesis that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid (FIC acid) is a selective inhibitor of the 14-3-3η protein. This comparison will explore the mechanistic divergence between FIC acid and Sorafenib and provide the experimental blueprints to validate this hypothesis.

Section 1: Comparative Mechanism of Action

A fundamental aspect of benchmarking a novel compound is understanding its mechanism of action relative to the standard of care. Here, we contrast the established multi-kinase inhibition of Sorafenib with the hypothesized targeted inhibition of 14-3-3η by FIC acid.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib exerts its anticancer effects by inhibiting several key kinases.[1][4] Its primary targets include:

  • Raf Kinases (Raf-1, B-Raf): By inhibiting the Raf/MEK/ERK signaling pathway, Sorafenib directly impedes tumor cell proliferation.[4]

  • VEGF Receptors (VEGFR-2, VEGFR-3): Inhibition of these receptors blocks the signaling cascade responsible for angiogenesis, thereby cutting off the tumor's blood supply.[1]

  • PDGF Receptor (PDGFR-β): This target also plays a role in angiogenesis, and its inhibition contributes to Sorafenib's anti-angiogenic effects.[1]

This multi-targeted approach, while effective, can also lead to off-target effects and contribute to its known side-effect profile.

FIC Acid: A Hypothesized 14-3-3η Protein Inhibitor

The 14-3-3 protein family consists of highly conserved regulatory proteins that play critical roles in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[5][6] The 14-3-3η isoform, in particular, has been identified as a promising therapeutic target in liver cancer.[3] These proteins function by binding to phosphorylated motifs on target proteins, thereby modulating their activity or subcellular localization.

In cancer, 14-3-3 proteins can promote cell survival by activating pro-survival pathways like PI3K/Akt or by sequestering tumor suppressors.[6][7] A selective inhibitor like FIC acid would theoretically function by disrupting these protein-protein interactions, leading to the reactivation of apoptotic pathways and cell cycle arrest in cancer cells.

Signaling Pathway Diagram: Sorafenib vs. FIC Acid

The following diagram illustrates the distinct signaling pathways targeted by Sorafenib and the hypothesized target of FIC acid.

G cluster_0 Sorafenib Targets cluster_1 FIC Acid Target (Hypothesized) cluster_2 Downstream Pathways cluster_3 Cellular Outcomes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Raf Raf MEK_ERK MEK/ERK Pathway Raf->MEK_ERK P14_3_3 14-3-3η PI3K_Akt PI3K/Akt Pathway P14_3_3->PI3K_Akt Activates Apoptosis_Client Pro-Apoptotic Client Proteins (e.g., BAD, FOXO3a) P14_3_3->Apoptosis_Client Sequesters & Inactivates Proliferation Cell Proliferation & Survival Angiogenesis->Proliferation MEK_ERK->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis Apoptosis_Client->Apoptosis Inhibits Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->Raf Inhibits FIC_Acid FIC Acid FIC_Acid->P14_3_3 Inhibits

Caption: Comparative signaling pathways of Sorafenib and hypothesized FIC acid.

Section 2: Quantitative Performance Benchmarking

To objectively compare FIC acid with Sorafenib, a series of in vitro assays are essential. The primary metric for cytotoxic compounds is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a biological process by 50%.

The table below presents a template for comparing the cytotoxic activity of FIC acid (using data from a potent 1H-indole-2-carboxylic acid derivative, "Compound C11", as a surrogate[3]) against Sorafenib in various human HCC cell lines.

CompoundTarget(s)Cell LineIC50 (µM)Citation
FIC Acid (surrogate) 14-3-3η (Hypothesized)Bel-74024.82[3]
SMMC-77216.21[3]
Hep G27.53[3]
Bel-7402/5-Fu (Resistant)5.12[3]
Sorafenib Raf, VEGFR, PDGFRHepG2~6.0 - 8.5[8][9]
Huh-7~5.3 - 11.0[9][10]
SK-HEP-14.62[10]

Note: The IC50 values for the FIC acid surrogate are derived from published data on Compound C11, a 1H-indole-2-carboxylic acid derivative targeting 14-3-3η.[3] Sorafenib values are averaged from multiple sources for comparison.

Section 3: Essential Experimental Protocols

Scientific integrity demands that any comparison is based on robust, reproducible experimental data. The following section details the step-by-step protocols necessary to generate the comparative data discussed above.

The logical flow for benchmarking a novel compound involves confirming its target engagement, assessing its effect on cell viability, and elucidating the mechanism of cell death.

G A Step 1: Target Engagement Assay (e.g., ELISA-based PPI Assay) B Step 2: Cell Viability Assay (MTT Assay) A->B Confirm target binding C Step 3: Mechanism of Action Assay (Western Blot for Apoptosis Markers) B->C Quantify cytotoxicity & determine IC50 D Data Analysis & Comparison C->D Elucidate cell death pathway

Sources

Safety Operating Guide

Navigating the Disposal of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides an in-depth, procedural framework for the proper disposal of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a fluorinated indole derivative increasingly utilized in pharmaceutical and chemical synthesis. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Considerations:

  • Irritation: Causes skin and serious eye irritation.[2][3]

  • Respiratory Effects: May cause respiratory irritation.[2][3]

  • Halogenated Compound: The presence of a fluorine atom classifies this as a halogenated organic compound, which requires specific waste segregation.

Table 1: Chemical and Hazard Profile Summary

PropertyValue/ClassificationSource
Chemical Formula C₁₀H₆FNO₃N/A
Molecular Weight 207.16 g/mol N/A
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501[2]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides[1][3]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[4]

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[4]

Waste Segregation and Collection: The Critical First Step

Proper segregation of chemical waste at the point of generation is crucial for safe and compliant disposal. As a fluorinated organic compound, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid must be disposed of as halogenated organic waste .

dot

WasteSegregation cluster_lab Laboratory Operations cluster_waste Waste Collection Area Chemical 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid Waste (Solid or in solution) Halogenated Halogenated Organic Waste Container Chemical->Halogenated Correct Segregation NonHalogenated Non-Halogenated Organic Waste Container Chemical->NonHalogenated Incorrect Aqueous Aqueous Waste Container Chemical->Aqueous Incorrect

Caption: Waste segregation flow for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Step-by-Step Collection Protocol:

  • Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste." These containers should be in good condition and made of a compatible material (e.g., polyethylene).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-Fluoro-3-formyl-1H-indole-2-carboxylic acid." All components of a mixture must be listed.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) within the laboratory.

Disposal Procedure: From the Lab to Final Disposition

The recommended disposal method for this compound is high-temperature incineration. On-site treatment, such as neutralization, should be approached with extreme caution due to the compound's reactivity profile.

dot

DisposalWorkflow Start Waste Generated Segregate Segregate as Halogenated Organic Waste Start->Segregate Collect Collect in Labeled, Closed Container Segregate->Collect Store Store in Satellite Accumulation Area (SAA) Collect->Store Pickup Schedule Waste Pickup with EHS Store->Pickup Transport Transport to Licensed Disposal Facility Pickup->Transport Incinerate High-Temperature Incineration (with afterburner and scrubber) Transport->Incinerate End Final Disposition Incinerate->End

Caption: Disposal workflow for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Detailed Disposal Steps:

  • Primary Disposal Method: The primary and recommended method of disposal is to transfer the properly segregated and labeled waste to your institution's Environmental Health and Safety (EHS) department for off-site incineration at a licensed facility.[1] This method ensures the complete destruction of the compound in a controlled environment.

  • Considerations for Neutralization (Use with Caution):

    • As a carboxylic acid, neutralization with a base is a theoretical possibility for aqueous solutions. However, the SDS for a similar compound notes incompatibility with acids, suggesting that careful consideration of the reaction is necessary.[1]

    • Neutralization generates heat and potentially vapors and should only be performed by trained personnel in a chemical fume hood.[5]

    • A small-scale test should always be conducted first to observe the reaction.[6]

    • If neutralization is performed, the resulting solution should be tested to ensure the pH is within the acceptable range for drain disposal as per local regulations (typically between 6.0 and 8.0).[7]

    • Due to the complexities and potential hazards, direct disposal through EHS is the preferred and safer option.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For a small, manageable spill, and if you are trained and have the appropriate spill kit, you may proceed with cleanup. For large or uncontrolled spills, contact your institution's EHS or emergency response team.

  • Containment: Use an inert absorbent material to contain the spill.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these comprehensive guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Digital Analysis Corp. (n.d.). Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Scribd. (n.d.). Acidic and Basic Solution Neutralization SOP. Retrieved from [Link]

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Personal protective equipment for handling 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Hazard Assessment and Chemical Profile

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a halogenated indole derivative. While comprehensive toxicological data for this specific compound is not fully available, the known hazards of structurally similar compounds, such as 5-fluoroindoles and carboxylic acids, necessitate a cautious and thorough approach to handling.

Based on available Safety Data Sheets (SDS) for related chemicals, the primary hazards are categorized as follows:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust or powder form may lead to respiratory tract irritation.[1][4][5]

  • Acute Toxicity: Some related indole compounds are classified as harmful if swallowed and toxic in contact with skin.[3]

Furthermore, as a halogenated organic compound, its hazardous decomposition products upon combustion can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks associated with handling 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. The following table summarizes the mandatory PPE, with detailed explanations in the subsequent sections.

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles with side shields. A face shield is required when handling larger quantities (>1g) or when there is a significant splash risk.Protects eyes from dust particles and accidental splashes.[6][7] A face shield offers a broader barrier for the entire face.[6]
Hand Chemical-resistant nitrile or butyl rubber gloves. Double-gloving is recommended.Nitrile gloves provide good resistance against a range of acids and organic compounds.[6][8] Double-gloving minimizes the risk of exposure from a single glove failure.
Body A fully-fastened laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Protects skin and personal clothing from contamination by spills and dust.[7][9]
Respiratory A NIOSH-approved respirator with appropriate cartridges (e.g., for acid gases and organic vapors) may be necessary for large-scale operations or in case of ventilation failure. For routine small-scale lab work, handling within a certified chemical fume hood is sufficient.Prevents the inhalation of fine dust particles and potential vapors, which can cause respiratory irritation.[4][6][7][9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation and Engineering Controls
  • Designated Area: All handling of solid 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid must occur within a designated area, such as a certified chemical fume hood, to control dust and vapor.[7][10]

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Assemble Materials: Before starting, ensure all necessary PPE is available and in good condition.[7] Have an emergency spill kit readily accessible.

  • Review SDS: Always review the most current Safety Data Sheet for the specific chemical batch you are using.

Step 2: Handling the Solid Compound
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Careful Transfer: When weighing or transferring the powder, use spatulas and weighing paper with care to minimize dust generation.[7][9]

  • Container Management: Keep the chemical container tightly closed when not in use to prevent the dispersion of dust and protect the compound, which may be air and light-sensitive.[3][9]

  • Solution Preparation: If dissolving the solid, slowly add the compound to the solvent to prevent splashing. Always add acid to water, never the other way around, if applicable to the procedure.

Step 3: Post-Handling and Decontamination
  • Clean Workspace: Thoroughly wipe down the work area and any equipment that came into contact with the chemical.

  • Dispose of Consumables: All contaminated disposable items (e.g., gloves, weighing paper, pipette tips) must be discarded into a designated hazardous waste container.[4][7]

  • Doff PPE: Remove PPE carefully, avoiding contact with the outer contaminated surfaces. Dispose of gloves immediately.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[3][4][7]

Emergency Procedures: Spill Response

In the event of a spill, a swift and organized response is critical to contain the hazard and protect laboratory personnel.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Chemical Spill Occurs alert Alert personnel in the immediate area and the Lab Supervisor. spill->alert assess Assess Spill Severity (Minor vs. Major) alert->assess ppe Don appropriate PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat assess->ppe Minor Spill evacuate Evacuate the immediate area. Prevent entry. assess->evacuate Major Spill absorb Cover spill with absorbent material (e.g., chemical absorbent pads). ppe->absorb collect Collect absorbed material into a labeled hazardous waste container. absorb->collect clean Clean the spill area with soap and water. collect->clean dispose_minor Dispose of all contaminated materials as hazardous waste. clean->dispose_minor contact_ehs Contact Environmental Health & Safety (EH&S) and follow their instructions. evacuate->contact_ehs

Caption: Chemical Spill Response Workflow.

Disposal Plan

Proper disposal is a critical aspect of the chemical handling lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid must be collected in a dedicated "Halogenated Waste" container.[10][11][12] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[13]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an indication of its hazards (e.g., Irritant, Toxic).[14]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional, local, and federal regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures and to schedule a waste pickup.[9][14] Under no circumstances should this chemical or its solutions be poured down the drain.[3][10][13]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • What PPE Should You Wear When Handling Acid 2026? (2026). LeelineWork.
  • Essential Safety and Operational Guide for Handling Indole-3-lact
  • MSDS of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxyl
  • 5-Fluoroindole SAFETY D
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). MIT Plasma Science and Fusion Center.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. (n.d.). Benchchem.
  • MSDS of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxyl
  • Safety equipment, PPE, for handling acids. (2022). Quicktest.
  • 5-Fluoroindole-3-carboxaldehyde SAFETY DATA SHEET. (2013). Thermo Fisher Scientific.
  • 5-Fluoro-1H-indole-3-carboxaldehyde Safety D
  • 5-Fluoroindole-2-carboxylic acid SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 3-Formyl-1H-indole-2-carboxylic acid Safety Data Sheet. (2025). Santa Cruz Biotechnology.
  • Protective Equipment. (n.d.). American Chemistry Council.
  • Halogenated Solvents. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Emergency Response Guide for Laboratories. (n.d.).
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Halogenated Waste Categories. (n.d.). University of Wisconsin-Milwaukee.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Halogenated Solvents in Labor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.